Chlorpyrifos-d10

Catalog No.
S804346
CAS No.
285138-81-0
M.F
C9H11Cl3NO3PS
M. Wt
360.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Chlorpyrifos-d10

CAS Number

285138-81-0

Product Name

Chlorpyrifos-d10

IUPAC Name

bis(1,1,2,2,2-pentadeuterioethoxy)-sulfanylidene-[(3,5,6-trichloro-2-pyridinyl)oxy]-λ5-phosphane

Molecular Formula

C9H11Cl3NO3PS

Molecular Weight

360.6 g/mol

InChI

InChI=1S/C9H11Cl3NO3PS/c1-3-14-17(18,15-4-2)16-9-7(11)5-6(10)8(12)13-9/h5H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

SBPBAQFWLVIOKP-MWUKXHIBSA-N

SMILES

Array

Canonical SMILES

CCOP(=S)(OCC)OC1=NC(=C(C=C1Cl)Cl)Cl

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])OP(=S)(OC1=NC(=C(C=C1Cl)Cl)Cl)OC([2H])([2H])C([2H])([2H])[2H]

The exact mass of the compound Chlorpyrifos (diethyl-D10) is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Comprehensive Technical Guide: Chlorpyrifos-d10 Stability and Analytical Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Properties

Chlorpyrifos-d10 represents a deuterium-labeled isotopologue of the organophosphate insecticide Chlorpyrifos, where ten hydrogen atoms have been replaced with deuterium atoms. This strategic isotopic substitution creates a chemically identical analog with nearly identical physicochemical properties while introducing a distinct mass signature that enables precise tracking and quantification. The molecular formula of this compound is C₉HD₁₀Cl₃NO₃PS, with a molecular weight of 360.65 g/mol and CAS Registry Number 285138-81-0 [1]. This stable isotope-labeled compound serves as an essential internal standard in analytical chemistry, particularly for mass spectrometry-based methods, where it corrects for matrix effects, ionization efficiency variations, and sample preparation losses.

The deuterium labeling in this compound occurs at specific molecular positions that maintain the compound's chemical reactivity while providing sufficient mass difference (10 Da) from the native compound for distinct detection. This molecular design ensures that this compound co-elutes chromatographically with non-deuterated Chlorpyrifos while being distinguishable by mass spectrometry detectors. The compound is typically supplied as a white to off-white solid with high isotopic purity, making it suitable for trace analysis applications in complex matrices [1]. As a stable isotope-labeled internal standard, this compound has become indispensable in modern analytical workflows for pesticide residue analysis, environmental monitoring, and toxicological studies.

Storage Stability and Handling Conditions

The structural integrity and analytical performance of this compound are highly dependent on appropriate storage conditions and handling practices. Proper stabilization is essential to maintain the compound's chemical purity and prevent isotopic exchange or degradation that could compromise its utility as an internal standard.

Storage Conditions and Shelf Life
  • Short-term Storage: For routine laboratory use, this compound remains stable for at least 1 month when stored at -20°C in solvent [1].
  • Long-term Storage: For extended preservation, this compound demonstrates optimal stability for up to 6 months at -80°C in appropriate solvents [1].
  • Powder Form Stability: The neat solid form maintains integrity for 3 years at -20°C or 2 years at 4°C, providing flexibility for different laboratory workflows [1].
  • Commercial Shelf Life: Suppliers typically assign a 24-month shelf life from the date of manufacture when stored under recommended conditions [2].

Table 1: Stability of this compound Under Different Storage Conditions

Form Temperature Duration Notes
Powder -20°C 3 years Optimal for long-term storage
Powder 4°C 2 years Acceptable for medium-term storage
In solvent -80°C 6 months Prevents freeze-thaw degradation
In solvent -20°C 1 month Suitable for working solutions
Solubility and Solution Stability

The solubility profile of this compound directly impacts its preparation and application in analytical methods:

  • Aqueous Solubility: this compound demonstrates solubility in water at approximately 100 mg/mL (277.28 mM), though sonication is required to achieve complete dissolution [1].
  • DMSO Solubility: In dimethyl sulfoxide, the compound dissolves at 50 mg/mL (138.64 mM) with sonication, but the hygroscopic nature of DMSO may impact solubility and stability over time [1].
  • Solution Handling: Stock solutions should be aliquoted to minimize repeated freeze-thaw cycles, which can accelerate degradation or promote isotopic exchange [1].

The storage recommendations align with the compound's use as a traceable reference material in regulated laboratories, where documentation of storage conditions and expiration dates is essential for maintaining quality assurance protocols [2]. When properly stored, this compound maintains its structural integrity, isotopic pattern, and performance as an internal standard throughout its assigned shelf life.

Analytical Applications and Methodologies

This compound serves as a critical analytical tool in modern laboratory practice, particularly in applications requiring precise quantification of the non-deuterated Chlorpyrifos in complex sample matrices. Its consistent performance across multiple analytical platforms makes it invaluable for method development, validation, and routine analysis.

Quantitative Analysis Applications
  • Internal Standardization: this compound functions as an ideal internal standard for GC-MS and LC-MS/MS quantification of Chlorpyrifos, correcting for matrix effects, ionization suppression, and sample preparation variability [1] [2].
  • Calibration and Quality Control: The compound enables preparation of matrix-matched calibration curves with built-in correction for analytical variability, improving accuracy in residue quantification [2].
  • Method Validation: During analytical method development, this compound provides quality control metrics including recovery rates, process efficiency, and detection limit determinations [2].

Table 2: Analytical Applications of this compound Across Different Matrices

Application Area Matrix Examples Analytical Technique Key Benefit
Food Safety Fruits, vegetables, grains LC-MS/MS, GC-MS Compensation for matrix effects
Environmental Monitoring Soil, water, sediment GC-MS Traceable calibration
Biological Monitoring Blood, urine, tissues LC-MS/MS Correction for extraction losses
Multi-residue Methods Diverse food commodities UHPLC-MS/MS Isotopic pattern confirmation
Analytical Workflow Integration

The integration of this compound into analytical workflows follows a systematic process that ensures accurate and reproducible results. The relationship between sample processing stages and the role of this compound can be visualized as follows:

G This compound Analytical Workflow SamplePrep Sample Preparation (Homogenization) StdAddition This compound Spiking SamplePrep->StdAddition Extraction Extraction (Solvent Partitioning) StdAddition->Extraction Cleanup Cleanup (Solid Phase Extraction) Extraction->Cleanup Analysis Instrumental Analysis (GC-MS/LC-MS/MS) Cleanup->Analysis Quantification Data Analysis & Quantification Analysis->Quantification

This compound Analytical Workflow

In this workflow, this compound is typically added to samples immediately after homogenization, allowing it to experience the same extraction efficiency, matrix effects, and preparation losses as the native Chlorpyrifos present in the sample. The deuterated internal standard then serves as a reliable reference throughout the analytical process, enabling accurate correction at the quantification stage [2]. This approach significantly improves the precision and accuracy of residue data, particularly when analyzing complex samples with substantial matrix interference.

Degradation Pathways and Metabolite Formation

Understanding the degradation behavior of Chlorpyrifos provides essential context for evaluating the stability of its deuterated analog. Both chemical and biological degradation pathways can impact the compound's stability in various environments and matrices.

Microbial Degradation Mechanisms

Microbial degradation represents a significant pathway for Chlorpyrifos breakdown in environmental matrices:

  • Consortium-Mediated Degradation: Research demonstrates that specialized microbial consortia such as ERM C-1 (containing Pseudomonas putida T7, Pseudomonas aeruginosa M2, Klebsiella pneumoniae M6, and Aspergillus terreus TF1) can completely degrade Chlorpyrifos through co-metabolism [3].
  • Enzymatic Hydrolysis: The initial degradation step involves enzymatic cleavage by phosphotriesterases, organophosphate hydrolases, or chlorpyrifos hydrolases, resulting in the formation of 3,5,6-trichloro-2-pyridinol (TCP) [3].
  • Laccase Activity: Fungal components in degradation consortia produce laccase enzymes that demonstrate increasing activity over time (37.53 U/mL at 5 days to 87.57 U/mL at 15 days), correlating with enhanced degradation rates [3].
Metabolic Activation and Deactivation

The metabolic pathways of Chlorpyrifos involve both activation and detoxification mechanisms:

  • Oxon Metabolite Formation: Chlorpyrifos is metabolically converted to Chlorpyrifos oxon (CPO), a potent acetylcholinesterase inhibitor that mediates the compound's neurotoxic effects [1].
  • Enzymatic Detoxification: The plasma enzyme paraoxonase 1 (PON1) hydrolyzes the oxon metabolite, with susceptibility to CPO neurotoxicity being mitigated by PON1 overexpression [1].
  • Environmental Persistence: The half-life of Chlorpyrifos in soil typically ranges from 60-120 days, though it can extend to over 365 days depending on soil type and environmental conditions [3].

These degradation pathways highlight the importance of proper storage and handling to prevent analogous decomposition of this compound during storage and analysis. The deuterium labeling generally does not alter the primary degradation pathways but may impart kinetic isotope effects that slightly modify reaction rates for the labeled positions.

Experimental Protocols for Stability Assessment

Robust experimental protocols are essential for evaluating this compound stability under various storage conditions and in different matrices. The following methodologies provide comprehensive approaches for stability assessment.

Forced Degradation Studies

Forced degradation studies help identify potential degradation products and establish stability-indicating methods:

  • Solution Stability Protocol: Prepare this compound solutions in appropriate solvents (water, acetonitrile, methanol) at concentrations of 100 μg/mL and 1000 μg/mL. Store aliquots at -80°C, -20°C, 4°C, and 25°C. Analyze samples at predetermined time points (0, 7, 14, 30, 60, 90 days) using LC-MS/MS or GC-MS to quantify intact this compound and identify degradation products [1].
  • Light Sensitivity Assessment: Expose solid this compound and prepared solutions to direct UV radiation (254 nm and 365 nm) and ambient laboratory lighting for specified durations. Monitor for visual changes (color, precipitation) and analyze by chromatographic methods to detect photodegradation products [1].
  • pH Stability Studies: Prepare buffer solutions across a pH range (pH 3-10) and spike with this compound. Incubate at controlled temperatures and analyze at timed intervals to determine hydrolysis rates and identify pH-dependent degradation pathways [1].
Freeze-Thaw Stability Testing

Multiple freeze-thaw cycles assess stability under typical laboratory usage conditions:

  • Prepare working solutions of this compound at concentrations relevant to analytical applications (typically 0.1-10 μg/mL).
  • Subject aliquots to three complete freeze-thaw cycles (-20°C to room temperature) with a minimum freezing time of 12 hours and complete thawing at room temperature.
  • After each cycle, analyze samples alongside freshly prepared standards and negative controls.
  • Calculate stability percentage based on peak area ratios compared to zero-cycle controls, with acceptance criteria typically set at ±15% deviation [1].

The relationships between different stability testing approaches and their key parameters can be visualized as follows:

G Stability Testing Methodology Relationships StabilityStudy Stability Study Design Chemical Chemical Stressors pH, oxidation, hydrolysis StabilityStudy->Chemical Environmental Environmental Factors Temperature, light StabilityStudy->Environmental Physical Physical Stressors Freeze-thaw, sonication StabilityStudy->Physical Analysis Analytical Monitoring HPLC, GC-MS, LC-MS/MS Chemical->Analysis Time-point analysis Environmental->Analysis Comparative analysis Physical->Analysis Cycle-based analysis Results Stability Assessment Degradation kinetics Identification of products Analysis->Results

Stability Testing Methodology Relationships

Long-Term Stability Monitoring

For laboratories implementing this compound in routine analytical workflows, ongoing stability verification is essential:

  • Stock Solution Tracking: Maintain detailed records of stock solution preparation dates, storage conditions, and expiration dates. Periodically compare analytical response factors against freshly prepared solutions.
  • Matrix-Specific Stability: Evaluate stability in specific sample matrices by fortifying blank matrices with this compound and monitoring recovery over time under typical storage conditions.
  • Documentation Practices: Implement lot-specific documentation that includes certificates of analysis, purity verification, and storage condition logs to ensure traceability [2].

These experimental protocols provide comprehensive approaches for establishing and verifying this compound stability under various conditions, ensuring the reliability of analytical data generated using this important internal standard.

Conclusion

This compound represents a critical analytical tool with well-characterized stability profiles when stored under appropriate conditions. The compound maintains integrity for up to three years in solid form at -20°C and six months in solution at -80°C, making it suitable for long-term laboratory use [1]. Its application as an internal standard in GC-MS and LC-MS/MS methods significantly enhances the accuracy and precision of Chlorpyrifos quantification across diverse matrices including food, environmental, and biological samples [2].

References

Chlorpyrifos-d10: Key Properties and Solubility Data

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the fundamental physicochemical and solubility data for Chlorpyrifos-d10, the deuterium-labeled analog used as an internal standard [1].

Property Value / Information
CAS No. 285138-81-0 [1]
Molecular Formula C9HD10Cl3NO3PS [1]
Molecular Weight 360.65 g/mol [1]
Appearance White to off-white solid [1]
Research Application Deuterium-labeled tracer and internal standard for quantitative analysis by NMR, GC-MS, or LC-MS [1]
Solubility in Water 100 mg/mL (277.28 mM) [1]
Solubility in DMSO 50 mg/mL (138.64 mM) [1]

Information Limitations and Methodology Guidance

The available data is from a commercial supplier's datasheet and lacks experimental details such as temperature, measurement method, or solvent characterization [1]. Here is a general framework for preparing stock solutions based on common laboratory practice:

Start Weigh this compound Solid SolventSelect Select Solvent Start->SolventSelect SubDMSO DMSO SolventSelect->SubDMSO SubWater Ultrapure H₂O SolventSelect->SubWater Dissolve Add solvent and dissolve (May require ultrasonication) SubDMSO->Dissolve SubWater->Dissolve Note Note: For water stock, filter and sterilize with a 0.22 µm filter before use. SubWater->Note Aliquot Aliquot Solution Dissolve->Aliquot StoreShort Short-Term Storage (-20°C, 1 month) Aliquot->StoreShort StoreLong Long-Term Storage (-80°C, 6 months) Aliquot->StoreLong

Research Considerations

  • Use as an Internal Standard: this compound is primarily used as a stable isotope-labeled internal standard to improve accuracy in quantifying native chlorpyrifos in complex matrices via GC-MS or LC-MS [1]. This application is distinct from biological activity studies.
  • Refer to Native Compound Data: For insights into hydrolysis, photolysis, or biodegradation kinetics, you may consult literature on the non-labeled compound, Chlorpyrifos (CAS 2921-88-2) [2] [3]. However, note that deuterium substitution can subtly alter physicochemical properties.

References

Chemical Properties of Chlorpyrifos-d10

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key identifying information and properties of Chlorpyrifos-d10 found in the search results [1] [2] [3].

Property Details
CAS Number 285138-81-0 [3] (also referenced under related numbers) [1] [2]
Molecular Formula C₉HD₁₀Cl₃NO₃PS [3]
Molecular Weight 360.65 g/mol [3]
Isotope Purity 99 atom % D [2]
Chemical Purity 97% (CP) [2]
Melting Point 38-39 °C [2]
Primary Applications Internal standard for quantitative analysis (GC-MS, LC-MS), environmental monitoring, quality control [2] [3]

Experimental Workflow for Pesticide Analysis by Raman Spectroscopy

Although the search results do not contain protocols specifically for this compound, a relevant methodology for analyzing pesticide references (including Chlorpyrifos) using Raman spectroscopy and machine learning is detailed in one of the studies [1]. The workflow can be summarized in the following diagram:

SamplePrep Sample Preparation (Pesticide reference on silicon wafer) RamanAcquisition Raman Spectrum Acquisition SamplePrep->RamanAcquisition Preprocessing Spectral Preprocessing RamanAcquisition->Preprocessing MultivariateAnalysis Multivariate Analysis (PCA, HCA) Preprocessing->MultivariateAnalysis MLClassification Machine Learning Classification (Random Forest) MultivariateAnalysis->MLClassification Result Identification & Library Match MLClassification->Result

Experimental workflow for pesticide analysis from sample preparation to identification [1].

Here is a breakdown of the key experimental steps and considerations based on this methodology [1]:

  • Sample Preparation: The study used reference-grade pesticide powders deposited on silicon wafer substrates. This method requires over twenty technical repeats per sample to ensure data reliability and account for variability [1].
  • Instrumentation Parameters: Analysis was performed using two systems:
    • A custom-built instrument with a 785 nm laser excitation wavelength, covering a spectral range of 400–1700 cm⁻¹. This longer wavelength is generally more effective for reducing fluorescence interference, providing clearer Raman spectra for organic compounds [1].
    • A commercial instrument with a 532 nm laser for comparison. The 532 nm wavelength can offer resonance enhancement for some specific compounds but often induces more fluorescence [1].
  • Data Processing and Machine Learning:
    • Multivariate Analysis: Techniques like Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) were used to distinguish similarities and differences between the spectral fingerprints of various pesticides [1].
    • Machine Learning Classification: A Random Forest Classifier was successfully employed to automatically identify and classify the 14 different pesticides based on their Raman spectra, demonstrating high accuracy [1].

A Guide to Finding Specialized Spectral Data

The search results indicate that this compound is primarily used as an internal standard for mass spectrometry [2] [3]. Therefore, its most valuable spectral data would be its mass fragmentation pattern. For other types of spectra, consider these approaches:

  • Consult Specialized Databases: Search in commercial spectral libraries (e.g., Wiley, NIST, Sigma-Aldrich's database) which often contain NMR, IR, and Raman data for a wide range of compounds.
  • Literature Search: Use scientific databases like SciFinder or Reaxys, which can extract and display spectral data directly from published articles.
  • Direct Inquiry: Contact the manufacturers of isotopic chemicals (such as Sigma-Aldrich or MedChemExpress) directly, as they may have characterized the compound and can provide analytical data.

References

Chemical Identity and Role as an Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Chlorpyrifos-d10 is a deuterium-labeled version of Chlorpyrifos, where ten hydrogen atoms are replaced with deuterium. This key feature makes it highly valuable for analytical chemistry.

The table below summarizes its core chemical information:

Property Description
Chemical Name Chlorpyrifos-(diethyl-d10)
CAS Number 285138-81-0 [1]
Molecular Formula C₉H D₁₀Cl₃NO₃PS [2] [1]
Molecular Weight 360.65 g/mol [1]
Isotopic Purity 99 atom % D [2]
Chemical Purity 97% (CP) [2]
Role Deuterium-labeled Chlorpyrifos; used as an internal standard [1].
Primary Applications Internal standard for quantitative analysis by NMR, GC-MS, or LC-MS; quality control reference standard; environmental monitoring [2] [1].

Experimental Context and Methodological Gaps

While a full protocol for characterizing this compound itself is not available, one study details its use as an internal standard within a broader analytical workflow [3]. The general methodology from this study is outlined below, though it focuses on the metabolism of various organophosphorus compounds (OPs) rather than on characterizing the standard.

Step Description Purpose / Note
1. Stock Solution Preparation Prepared in acetonitrile (AcN) and stored at -80°C [3]. Ensures stability of the standard and analytes.
2. Internal Standard Working Solution A working solution of 10 ppm of each internal standard (including this compound) was prepared in AcN [3]. Ready for spiking into samples.
3. Sample Incubation & Quenching OPs were incubated with Human Liver Microsomes (HLMs). Reactions were quenched with 1.5 mL of AcN [3]. Mimics metabolic conditions; stops the reaction.

| 4. Sample Analysis | NMR Spectroscopy: Used 1H-, 31P-, and 19F-NMR (as applicable) for high-dose regimen analysis. LC-MS/MS: Used Multiple Reaction Monitoring (MRM) for low-dose regimen analysis [3]. | Provides complementary data on metabolism and quantification. |

This workflow illustrates how this compound is typically employed in a lab setting. A characterization study would follow a similar logical structure but focus on analyzing the pure standard compound. The following diagram maps out this general experimental workflow.

Start Start: Prepare this compound A Sample Preparation (Weighing, Solvent Dissolution) Start->A B NMR Spectroscopy (1H, 31P, 13C NMR) A->B C Data Collection & Parameter Optimization B->C D Data Analysis & Spectral Interpretation C->D End Report: Structural Verification and Purity Assessment D->End

General workflow for characterizing a compound like this compound using NMR.

References

Comprehensive Technical Guide: Chlorpyrifos-D10 in Mass Spectrometry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorpyrifos-D10 and Its Role in Analytical Chemistry

This compound is a deuterated internal standard specifically designed for the precise quantification of the organophosphorus insecticide chlorpyrifos in advanced mass spectrometric analyses. This compound, where ten hydrogen atoms in the chlorpyrifos molecule are replaced by deuterium atoms, serves as a critical tool for ensuring analytical accuracy and reliability in complex matrices. The fundamental principle underlying its application rests on its nearly identical chemical behavior to native chlorpyrifos during extraction, chromatography, and ionization, while being distinguishable by mass spectrometry due to its higher molecular mass. This characteristic makes it indispensable for compensating for matrix effects, extraction efficiency variations, and instrument fluctuations, thereby providing traceable and defensible analytical results in regulated environments [1].

The deployment of this compound spans multiple application domains including environmental monitoring, food safety surveillance, and toxicological studies. In each of these fields, it enables laboratories to achieve the stringent sensitivity and reproducibility requirements necessary for compliance testing and risk assessment. By integrating this stable isotope-labeled standard into analytical workflows, scientists can effectively mitigate the challenges posed by co-extracted matrix components that often suppress or enhance analyte signals in electrospray ionization, a particularly common issue in pesticide residue analysis [2]. Furthermore, its use is mandated in many accredited methods to meet data quality objectives for monitoring programs and regulatory decisions.

Fundamental Properties of this compound

  • Chemical Functionality: this compound maintains identical chemical functionality and reactivity to its non-deuterated counterpart, ensuring parallel behavior throughout sample preparation and analytical separation processes.

  • Molecular Weight: The compound exhibits an increase in molecular weight of approximately 10 atomic mass units compared to native chlorpyrifos (MW = 350.59 g/mol) [3], shifting its mass spectral signature sufficiently for distinct detection while retaining equivalent chromatographic retention [1].

  • Isotopic Purity: High isotopic purity (>98%) is essential to minimize interference from the unlabeled species during MS/MS detection, particularly when analyzing samples with very low chlorpyrifos concentrations where spectral overlap could compromise quantification accuracy.

  • Physical-Chemical Properties: The physicochemical properties including solubility, polarity, and volatility are virtually identical to native chlorpyrifos, ensuring equivalent extraction recovery rates and chromatographic behavior, which is fundamental for accurate internal standardization [1].

Analytical Methodologies Using this compound

Sample Preparation and Extraction

The sample preparation workflow for chlorpyrifos analysis incorporating this compound as an internal standard typically follows modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approaches or customized solid-phase extraction protocols depending on matrix complexity.

G cluster_0 Matrix Types Start Sample Matrix (Food/Environmental/Biological) A Spike with this compound Internal Standard Start->A B Extraction with Acetonitrile A->B C Clean-up with d-SPE (C18, GCB, PSA adsorbents) B->C D Centrifugation & Filtration C->D E LC-MS/MS or GC-MS Analysis D->E F Data Analysis & Quantification E->F M1 Fruits/Vegetables M2 Soil/Water M3 Biological Fluids

Sample preparation workflow with this compound

For complex matrices such as fruits, spices, and biological samples, a modified QuEChERS approach has been successfully validated. Samples are typically extracted with acetonitrile, which effectively isolates both native chlorpyrifos and the D10 internal standard from the sample matrix. During the clean-up step, various adsorbents are employed based on matrix composition: octadecyl-modified silica (C18) effectively removes non-polar interferences, graphitized carbon black (GCB) targets pigment removal, and aminopropyl (NH2) or primary secondary amine (PSA) adsorbents are utilized for removing fatty acids and other polar organic acids [4] [5]. The selection of NH2 over PSA is sometimes preferred due to its weaker ion exchange capacity, which minimizes the risk of recovering critical analytes like ditalimfos while maintaining excellent cleanup efficiency [4].

Instrumental Analysis by LC-MS/MS and GC-MS

This compound is compatible with both liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) platforms, with each technique offering distinct advantages for specific applications.

Table 1: Instrumental Parameters for this compound Analysis

Parameter LC-MS/MS Configuration GC-MS/MS Configuration
Separation Column C18 reverse-phase (e.g., Gemini, 3μ, 150 × 2.0 mm) [2] Non-polar/slightly polar capillary column
Ionization Source Electrospray Ionization (ESI) [2] Electron Ionization (EI) [3]
Ionization Polarity Positive [2] Positive
Gas Temperature 350°C [2] N/A
Gas Flow Rate 9 L/min [2] N/A
Capillary Voltage 4 kV [2] N/A
Detection Mode Multiple Reaction Monitoring (MRM) [2] Selected Ion Monitoring (SIM) or MRM

For LC-MS/MS applications, the extracts are typically separated using reverse-phase chromatography with gradient elution. The mass spectrometric detection operates in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both native chlorpyrifos and the D10 internal standard. This approach provides exceptional selectivity and sensitivity, with limits of detection routinely achieving low nanogram-per-gram levels [2]. The stable isotope dilution technique employing this compound effectively corrects for matrix-induced suppression or enhancement of ionization efficiency, which is particularly pronounced in complex sample extracts.

For GC-MS/MS applications, the deuterated internal standard compensates for potential thermal degradation and injection port discrimination effects that can affect native chlorpyrifos quantification. The mass shift provided by the ten deuterium atoms creates distinct ion clusters without significant retention time differences, enabling accurate peak assignment and integration even in crowded chromatographic regions [1].

Quantitative Analysis and Method Validation

Calibration and Quantification

The quantification of chlorpyrifos using this compound as an internal standard relies on establishing a linear relationship between the analyte-to-internal standard response ratio and concentration. Calibration curves are typically constructed using matrix-matched standards to account for extraction efficiency and matrix effects. The linear range generally spans from sub-parts-per-billion to hundreds of parts-per-billion, with correlation coefficients (r²) regularly exceeding 0.996 [2] [4]. The use of matrix-matched calibration with internal standards has been demonstrated to produce excellent linearity across the calibrated range, with r² values consistently >0.99 [4].

Table 2: Analytical Performance Characteristics Using this compound

Performance Metric Reported Values Experimental Conditions
Linearity (r²) >0.99 [4], ≥0.996 [2] Matrix-matched calibration
Recovery Range 71-113% [2], 70.0-112.2% [4] Spiked samples across matrices
Precision (RSD) 0.2-14.4% [4], 0.5-6.1% [6] Inter-day reproducibility
Limit of Detection 0.15-1.1 ng/sample [2], 0.5-1.9 μg/kg [5] Signal-to-noise ratio ≥3
Limit of Quantification 1.0 μg/kg [6], 4.9-5.7 μg/kg [5] Signal-to-noise ratio ≥10
Method Validation Parameters

Comprehensive method validation incorporating this compound encompasses several critical parameters that establish method reliability and robustness:

  • Accuracy and Precision: Average recoveries for chlorpyrifos across different matrices typically range from 70.0% to 112.2% with relative standard deviations (RSD) between 0.2% and 14.4% [4]. In red wine analysis, recoveries of 83-103% for chlorpyrifos have been documented with the internal standard correction [5]. These recovery rates fall within acceptable method validation guidelines for pesticide residue analysis.

  • Sensitivity: The limits of detection (LOD) for methods utilizing this compound can reach 0.15-1.1 ng/sample in air monitoring studies [2] and 0.5-1.9 μg/kg in food matrices [5]. The limits of quantification (LOQ) are typically established at 1.0 μg/kg [6] or 4.9-5.7 μg/kg [5], sufficiently sensitive for monitoring regulatory compliance against maximum residue limits (MRLs).

  • Specificity: The combination of chromatographic separation and mass spectrometric detection using MRM transitions provides exceptional method specificity. Identification confirmation requires retention time matching within ±0.1 min and qualifier ion ratio agreement within ±30% absolute compared to calibration standards [2].

Applications in Environmental and Food Analysis

Food Safety Monitoring

In food safety applications, this compound has been instrumental in monitoring pesticide residues in various agricultural commodities. Surveillance studies have detected chlorpyrifos in fresh lemons (104 μg/kg), fenugreek seeds (40 μg/kg), and black pepper (31 μg/kg), though these concentrations generally remained below the European Union maximum residue limits (MRLs) [5]. The application of deuterated internal standards has enabled reliable quantification of not only the parent compound but also its key transformation products, including chlorpyrifos oxon, 3,5,6-trichloro-2-pyridinol (TCP), diethylthiophosphate, and diethylphosphate [5]. This comprehensive analytical approach provides a more complete picture of pesticide exposure and degradation pathways in food products.

The determination of pesticide residues in commercially available chenpi (dried citrus peel) exemplifies the utility of this compound in complex matrices. A modified QuEChERS method coupled with GC-MS/MS analysis allowed for the monitoring of 133 pesticide residues, with the internal standard ensuring accurate quantification despite significant matrix complexity [4]. In this study, five pesticides were detected in eight batches of samples, but none exceeded the maximum residue limits, demonstrating the value of robust analytical methods for food safety assurance.

Environmental Monitoring

This compound plays a critical role in environmental monitoring, particularly in assessing airborne concentrations of chlorpyrifos and its toxic oxygen analog (chlorpyrifos-oxon) in community air samples. These applications require exceptional sensitivity due to the typically low ambient concentrations and the significant toxicity differences between the parent compound and its transformation products. Studies have demonstrated that LC-MS/MS methods employing this compound achieve 100-fold lower limits of quantification compared to conventional GC-MS methods [2], enabling detection at levels relevant for community health risk assessments.

The importance of monitoring transformation products is highlighted by research showing that chlorpyrifos-oxon, despite typically being present at concentrations 10-100 fold lower than the parent compound, can represent as much as 94% of the total pesticide mixture in some atmospheric samples [2]. Furthermore, the enhanced toxicity of the oxon form (5-100 times more toxic than chlorpyrifos) means that even a 1% concentration relative to the parent compound can significantly increase overall toxicity, necessitating highly accurate quantification methods [2].

Comparison with Alternative Methodologies

The analytical landscape for chlorpyrifos determination includes various techniques, each with distinct advantages and limitations when compared to methods employing this compound:

  • GC-MS with Conventional Internal Standards: While GC-MS remains a widely used technique for chlorpyrifos analysis [3], methods without isotope-labeled internal standards typically demonstrate higher quantification limits and greater susceptibility to matrix effects. The LC-MS/MS approach with this compound has been shown to provide 100 times lower limit of quantification compared to typical GC-MS methods [2].

  • Immunoassay Methods: Immunoassays offer rapid screening capabilities but lack the specificity and confirmatory power of mass spectrometric methods. They are generally unable to distinguish between parent compound and metabolites without cross-reactivity issues and cannot simultaneously monitor multiple pesticides as can LC-MS/MS methods with internal standardization.

  • High-Resolution Mass Spectrometry (HRMS): Methods employing orbital trap or time-of-flight mass analyzers provide exceptional specificity through accurate mass measurement. When combined with stable isotope internal standards like this compound, HRMS offers both confirmatory and quantitative capabilities in a single analysis [6].

The selection of an appropriate analytical approach must consider the required sensitivity, specificity, throughput, and regulatory acceptance criteria. For compliance monitoring requiring definitive quantification at trace levels, LC-MS/MS or GC-MS/MS with this compound internal standardization represents the current gold standard.

Conclusion

This compound represents an essential tool in the analytical chemist's arsenal for the accurate quantification of chlorpyrifos across diverse sample matrices. Its implementation as a stable isotope-labeled internal standard in mass spectrometric methods significantly enhances data quality by compensating for extraction variability, matrix effects, and instrument fluctuations. The comprehensive methodologies outlined in this guide, spanning sample preparation, instrumental analysis, and method validation, provide a robust framework for implementing this analytical approach in research and regulatory settings.

References

Technical Specifications of Chlorpyrifos-d10

Author: Smolecule Technical Support Team. Date: February 2026

The following table consolidates key quantitative data for Chlorpyrifos-d10 from the search results for easy comparison.

Specification Value / Description
Isotopic Purity 99 atom % D [1]
Chemical Purity (CP) 97% [1]
CAS Registry No. 285138-81-0 [2]
Molecular Formula C(9)HD({10})Cl(_3)NO(_3)PS [2]
Molecular Weight 360.65 g/mol [2]
Physical Form Solid [2]
Melting Point 38-39 °C [1]
Storage Temperature 2-8°C [1] / -20°C (long-term) [2]

Applications and Experimental Workflow

This compound is primarily used as an internal standard for quantitative analysis by GC-MS or LC-MS, ensuring accuracy in detecting and measuring unlabeled Chlorpyrifos in complex samples [2] [3]. Its applications include environmental monitoring, residue analysis in food safety, and quality control for method validation [1] [3].

The typical workflow involves adding a known amount of this compound to a sample at the start of processing. The following diagram outlines this general experimental workflow for quantitative residue analysis:

G Start Sample Collection (e.g., water, soil, food) A Spike with this compound Internal Standard Start->A B Extraction & Processing A->B C Instrumental Analysis (GC-MS / LC-MS) B->C D Data Quantification (Compare analyte/internal standard response) C->D End Result Reporting D->End

Typical workflow for using this compound as an internal standard in residue analysis.

Safety and Handling Information

This compound requires careful handling as it is classified as a dangerous substance [1]:

  • Hazard Statements: Acute toxicity via inhalation, oral, and dermal routes, as well as severe aquatic toxicity [1].
  • Precautionary Measures: Use appropriate personal protective equipment (PPE) including eyeshields, faceshields, gloves, and respirator cartridges [1].
  • Target Organ: The respiratory system is identified as a target organ [1].

References

Chlorpyrifos-d10 internal standard

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Chlorpyrifos-d10

This compound is a deuterated internal standard widely used for the accurate quantification of its non-labeled counterpart, chlorpyrifos, in analytical chemistry. Its key characteristics are summarized below.

Property Description
Chemical Role Internal Standard (PESTANAL, analytical standard) [1].
Isotopic Purity ≥95 atom % D [1].
Chemical Purity (Assay) ≥97.5% (GC) [1].
Primary Applications Method development and residue analysis in agricultural and environmental samples [1].
Storage Requirements Limited shelf life; must be stored at 2-8°C; expiry date is provided on the label [1].

The deuterium atoms in this compound are incorporated at the ethyl groups of the phosphate moiety, making it chemically identical to native chlorpyrifos but with a different molecular mass, which is essential for mass spectrometry detection [1].

Known Analytical Contexts

The search results indicate that this compound is applied in robust analytical methods, though full protocol details are not available in the current sources.

  • Technique: It is quantified using gas chromatography-tandem mass spectrometry (GC-MS/MS) [2].
  • Methodology: Its use follows the principle of isotopic dilution mass spectrometry (IDMS). This technique involves adding a known amount of the isotopic internal standard to the sample at the beginning of the analysis. By measuring the ratio of the native compound to the internal standard, analysts can achieve highly accurate and precise quantification, correcting for losses during sample preparation and matrix effects [3].
  • Application Evidence: One study used this compound to investigate the accuracy of a bioassay method. The researchers employed GC-MS/MS to measure the actual concentrations of chlorpyrifos in prepared bottles, validating the insecticide exposure levels in their experiment [2].

Outline for a Generalized Protocol

Given the lack of a complete, explicit protocol, the following workflow outlines the standard steps for employing an internal standard like this compound in a residue analysis method such as QuEChERS. This can serve as a template for developing your own detailed procedure.

Start Start Analysis SP1 1. Sample Preparation (Homogenization) Start->SP1 SP2 2. Internal Standard Addition (Add known amount of this compound) SP1->SP2 Extraction 3. Extraction (e.g., with Acetonitrile) SP2->Extraction CleanUp 4. Clean-up (e.g., using dSPE with PSA, C18, GCB) Extraction->CleanUp Analysis 5. Instrumental Analysis (GC-MS/MS with MRM mode) CleanUp->Analysis Quant 6. Quantification (Isotopic Dilution Mass Spectrometry) Analysis->Quant End Result: Accurate Chlorpyrifos Concentration Quant->End

References

Comprehensive Application Notes and Protocols for Chlorpyrifos-d10 LC-MS/MS Analysis in Biological and Environmental Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorpyrifos-d10 as Internal Standard

This compound is a deuterated stable isotope-labeled analog of the common organophosphate pesticide chlorpyrifos, where ten hydrogen atoms have been replaced with deuterium atoms. This chemical modification makes it an ideal internal standard for analytical methods utilizing liquid chromatography with tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). The primary application of this compound is to improve analytical accuracy and precision by compensating for matrix effects, extraction efficiency variations, and instrument fluctuations during pesticide residue analysis. The deuterated structure provides nearly identical chemical properties to native chlorpyrifos while exhibiting a distinct mass shift that allows for selective detection in mass spectrometry, making it particularly valuable for quantification in complex matrices such as biological fluids, food products, and environmental samples.

The use of this compound as an internal standard is especially important in compensation of matrix effects that commonly plague LC-MS/MS analyses. Matrix effects occur when co-eluting compounds from the sample matrix alter the ionization efficiency of target analytes in the mass spectrometer source, leading to either suppression or enhancement of signal intensity. By adding this compound at the beginning of the sample preparation process, analysts can accurately correct for recovery losses and matrix effects because the deuterated internal standard behaves similarly to the native compound throughout extraction, clean-up, and analysis. This correction capability is crucial for achieving reliable quantification, particularly when analyzing challenging matrices with significant background interference such as biological fluids (plasma, breast milk) or complex plant materials (hemp, silage). According to applications noted in the literature, this compound supports traceable documentation and consistent performance in analytical workflows, facilitating method validation and compliance with regulatory standards [1].

Sample Preparation Protocols

Extraction Procedures
  • Biological Samples (Plasma/Breast Milk): Transfer 1-2 mL of plasma or breast milk into a glass centrifuge tube. Add this compound internal standard at this initial stage to correct for subsequent processing variations. For protein precipitation and pesticide extraction, add 2 mL of high-purity acetone and vortex mix vigorously for 30 seconds. Follow this with the addition of 3 mL of methylene chloride (dichloromethane) and vortex mix for an additional 60 seconds. Centrifuge the mixture at 4,000 × g for 10 minutes at 4°C to achieve clean phase separation. Carefully collect the organic layer (bottom layer) using a Pasteur pipette and transfer it to a clean evaporation tube. Repeat the extraction once more with an additional 2 mL of methylene chloride, combining the organic layers [2].

  • Plant Material (Hemp/Silage): Weigh 1-5 g of homogenized plant material into a 50-mL centrifuge tube. Spike with this compound internal standard solution at appropriate concentration. For hemp samples, add 10 mL of acetonitrile as extraction solvent and vortex mix vigorously for 60 seconds. For improved extraction efficiency, especially for more complex matrices like maize silage, use acidified acetonitrile (1% acetic acid). Shake or vortex the mixture for 5-10 minutes to ensure complete solvent penetration and analyte release. Centrifuge at 3,000 × g for 5 minutes to sediment particulate matter. For particularly fatty matrices, a freezing step may be implemented by placing extracted samples at -20°C for 1-2 hours to coagulate lipids prior to clean-up [3] [4].

Clean-up Techniques
  • Solid Phase Extraction (SPE) for Biological Samples: Condition aminopropyl (NH2) SPE cartridges (3 mL volume) with 5 mL of methylene chloride. Apply the extracted organic layer to the cartridge slowly (1-2 mL/min). Wash the cartridge with 2 mL of methylene chloride to remove interfering compounds that exhibit non-polar characteristics. Elute the target analytes including chlorpyrifos with 5 mL of methylene chloride:acetone (90:10, v/v) mixture. Collect the eluate in a clean evaporation tube and concentrate to near dryness under a gentle stream of nitrogen in a water bath maintained at 30-35°C. Reconstitute the dried residue in 200 μL of ethyl acetate or initial mobile phase compatible with the subsequent chromatographic analysis [2].

  • QuEChERS and Enhanced Matrix Removal: For plant and food matrices, employ a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach. Transfer 1 mL of the acetonitrile extract to a dSPE tube containing 150 mg MgSO4, 50 mg C18, and 50 mg GCB. For particularly challenging fatty matrices, utilize Enhanced Matrix Removal (EMR-lipid) cartridges specifically designed to remove lipid interferences. Vortex the mixture for 30-60 seconds and centrifuge at 3,000 × g for 5 minutes. Transfer the purified supernatant to an autosampler vial for analysis. If additional clean-up is required, consider a double-cleanup approach with both C18/GCB and NH2 phases, particularly for pigmented matrices like citrus peels (chenpi) [5] [6].

Table 1: Sample Preparation Methods for Different Matrices Using this compound as Internal Standard

Matrix Type Extraction Solvent Clean-up Method Key Points
Plasma/Breast Milk Acetone + Methylene chloride Aminopropyl (NH2) SPE Protein precipitation prior to extraction; Moderate evaporation temperature (30-35°C)
Hemp Acetonitrile QuEChERS with C18/GCB or EMR-lipid Freezing step for lipid removal; 10-fold dilution to reduce matrix effects
Maize Silage Acidified acetonitrile (1% acetic acid) Matrix-matched calibration Acidification improves recovery of certain metabolites
Fish Tissue Acetonitrile EMR-lipid + C18 Effective for lipid-rich biological samples

LC-MS/MS Analysis Conditions

Liquid Chromatography Parameters
  • Column Selection: For optimal separation of chlorpyrifos and its analogs, employ a C18 stationary phase with dimensions of 100-150 mm in length, 2.1-4.6 mm internal diameter, and particle size of 1.9-2.7 μm. Specifically, columns such as Quasar SP Pesticides C18 (100 mm × 4.6 mm, 2.7 μm) or Shim-pack GISS C18 (100 mm × 2.1 mm, 1.9 μm) have demonstrated excellent performance for pesticide separations. Maintain the column temperature at 40°C throughout the analysis to ensure retention time stability and consistent chromatographic performance. For biological samples with complex matrices, consider using a pre-column filter or guard column of the same stationary phase to extend the analytical column's lifetime [7] [4].

  • Mobile Phase and Gradient Program: Utilize a binary gradient system consisting of mobile phase A (10 mM ammonium acetate or ammonium formate in water) and mobile phase B (methanol or acetonitrile). The addition of buffer to the aqueous phase improves peak shape and ionization stability. Program the gradient to start at 30-40% B, increasing to 95-100% B over 10-18 minutes, followed by a hold at high organic content for 2-3 minutes to elute strongly retained compounds, then re-equilibration to initial conditions for 3-5 minutes. The total run time typically ranges from 15-25 minutes per sample. Maintain a constant flow rate of 0.4 mL/min for columns with 2.1 mm internal diameter or 0.8-1.0 mL/min for columns with 4.6 mm internal diameter. For improved sensitivity, especially in complex matrices, the injection volume should be optimized between 5-20 μL [7] [4].

Mass Spectrometry Detection
  • Ion Source Conditions: Based on the physicochemical properties of chlorpyrifos and its deuterated analog, implement both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) sources to cover a wide range of pesticides and their metabolites. For the ESI source, operate in positive ionization mode with the following typical parameters: nebulizing gas flow at 3 L/min, heating gas flow at 10 L/min, interface temperature at 150°C, heat block temperature at 300°C, and drying gas flow at 10 L/min. The APCI source is particularly beneficial for chlorinated pesticides like chlorpyrifos, with the vaporizer temperature set at 250-300°C. The dual source approach maximizes sensitivity across different compound classes and helps overcome matrix effects prevalent in complex samples [4].

  • Multiple Reaction Monitoring (MRM) Transitions: For this compound, establish the quantification transition from precursor ion to the most abundant and specific product ion. The typical precursor ion for chlorpyrifos is [M+H]+ at m/z 357.9, while this compound would appear at m/z 367.9 due to the mass shift from deuterium substitution. Monitor at least two fragmentation transitions for each compound to fulfill identification criteria according to EU guidelines (SANTE/12682/2019). The collision energy should be optimized for each transition to maximize sensitivity. For native chlorpyrifos, common product ions include m/z 97 (thiophosphate derivative) and m/z 199 (3,5,6-trichloro-2-pyridinol). The corresponding transitions for this compound would exhibit appropriate mass shifts. Set appropriate dwell times (typically 20-100 ms) to ensure sufficient data points across chromatographic peaks [3] [4].

Table 2: Optimized LC-MS/MS Conditions for this compound Analysis

Parameter Condition 1 Condition 2 Condition 3
Column C18 (100 mm × 2.1 mm, 1.9 μm) C18 (100 mm × 4.6 mm, 2.7 μm) C18 (150 mm × 2.1 mm, 1.9 μm)
Mobile Phase A: 10 mM ammonium acetate; B: methanol A: 0.1% formic acid; B: acetonitrile A: 5 mM ammonium formate; B: methanol
Gradient 40-95% B in 10 min 30-100% B in 18 min 35-95% B in 15 min
Flow Rate 0.4 mL/min 1.0 mL/min 0.3 mL/min
Ion Source ESI+ APCI+ Dual ESI/APCI
MRM Transitions 367.9→99.1 (CE: 25 V); 367.9→208.9 (CE: 15 V) 367.9→99.1 (CE: 28 V); 367.9→208.9 (CE: 18 V) 367.9→99.1 (CE: 26 V); 367.9→208.9 (CE: 16 V)

Method Validation Protocols

Calibration and Linearity
  • Matrix-Matched Calibration Standards: Prepare a series of calibration standards covering the expected concentration range of chlorpyrifos in samples by spiking appropriate amounts of the native standard into extracted blank matrix. The calibration range should typically span from the limit of quantification (LOQ) to at least 100-200 μg/kg (or ng/mL for liquids). Include this compound at a constant concentration in all calibration standards and samples to serve as the internal standard. The use of matrix-matched calibration rather than solvent-based standards is critical for accurate quantification as it compensates for matrix effects that influence ionization efficiency. For matrices where blank material is unavailable, the standard addition method may be employed as an alternative approach [3] [6].

  • Linearity Assessment: Analyze calibration standards in triplicate across at least six concentration levels. Calculate the peak area ratio of native chlorpyrifos to this compound for each calibration level and construct a calibration curve using least-squares linear regression. The method demonstrates acceptable linearity when the coefficient of determination (R²) is ≥0.990, and the residuals for each calibration point are within ±20% (±25% at LOQ). Verify linearity by back-calculating the concentration of each calibration standard, which should be within 85-115% of the nominal value (80-120% at the LOQ). For analytical runs, include a calibration verification standard at mid-range concentration to ensure continued performance of the established calibration curve [2] [3].

Recovery, Precision, and Sensitivity
  • Recovery and Accuracy Evaluation: Determine recovery by comparing the analytical results of spiked blank matrices at low, medium, and high concentration levels (e.g., 1×, 2×, and 10× LOQ) with the results obtained for pure standards at the same theoretical concentrations. Spike at least five replicates at each concentration level. Acceptable recovery ranges according to SANTE guidelines are 70-120% with relative standard deviations (RSD) ≤20%. The use of this compound as internal standard typically improves recovery consistency by correcting for losses during sample preparation. In method validation studies, chlorpyrifos has demonstrated recoveries of 93.7-109.2% in maize silage and similar ranges in other matrices when proper internal standard correction is applied [3] [4].

  • Precision and Sensitivity Assessment: Evaluate intra-day precision by analyzing five replicates of spiked samples at low, medium, and high concentrations within the same analytical batch. Assess inter-day precision by analyzing the same spiked samples over three different days. Express precision as relative standard deviation (RSD%), with acceptable criteria being ≤15% for intermediate precision and ≤20% at the LOQ. Determine the limit of detection (LOD) and limit of quantification (LOQ) based on signal-to-noise ratios of 3:1 and 10:1, respectively. Alternatively, LOD and LOQ can be established by analyzing progressively lower spiking levels until the method fails to meet predefined accuracy and precision criteria. For chlorpyrifos analysis in various matrices, LOQs typically range from 0.0025-0.1 μg/g in plant materials to 0.18-1.36 ng/mL in biological samples, well below regulatory action limits [2] [4].

Table 3: Method Validation Parameters for Chlorpyrifos Analysis Using this compound

Validation Parameter Acceptance Criteria Typical Performance with this compound
Linearity (R²) ≥0.990 0.996-0.999 across studies
Recovery (%) 70-120% 93.7-109.2% in various matrices
Intra-day Precision (RSD%) ≤15% 2.3-18.9% in biological samples
Inter-day Precision (RSD%) ≤20% 5.8-19.5% in biological samples
LOD Signal-to-noise ≥3:1 0.09-2.66 ng/mL in biological samples; 2.76-53.61 μg/kg in plant materials
LOQ Signal-to-noise ≥10:1 0.18-1.36 ng/mL in biological samples; 9.19-178.71 μg/kg in plant materials

Applications and Implementation

Human Biomonitoring Studies
  • Occupational Exposure Assessment: The this compound LC-MS/MS method has been successfully implemented in occupational exposure studies involving agricultural workers. In one such study conducted in Northern Thailand, samples from 63 farmworkers demonstrated the method's applicability for detecting seven different organophosphate pesticides in plasma and five in breast milk. The method enabled the quantification of chlorpyrifos at concentrations as low as 0.18 ng/mL in plasma and 0.09 ng/mL in breast milk, sufficient for monitoring occupational exposures. This sensitivity is particularly important for establishing exposure-dose relationships and assessing health risks associated with agricultural pesticide use. The inclusion of this compound as internal standard was critical for maintaining accuracy across large sample batches and compensating for matrix effects that vary between individuals [2].

  • Maternal-Fetal Exposure Assessment: The method has significant applications in studying transplacental transfer of pesticides and postnatal exposure through breastfeeding. The sensitivity achieved through the optimized LC-MS/MS protocol with internal standard correction allows for detection of chlorpyrifos in matrices representing the maternal-fetal compartment, including umbilical cord blood and breast milk. This capability is essential for understanding developmental exposures and their potential health consequences. The method's reliability in measuring low-level pesticide residues in biological fluids makes it suitable for epidemiological studies investigating associations between prenatal pesticide exposure and neurodevelopmental outcomes in children [2].

Food and Environmental Monitoring
  • Regulatory Compliance Testing: The implementation of this compound in LC-MS/MS methods supports regulatory monitoring programs for pesticide residues in food products. For instance, the method has been validated for testing commercially available food products like chenpi (dried citrus peel), where it enabled the detection of 133 pesticide residues with recoveries ranging from 70.0% to 112.2%. The use of internal standard correction ensured compliance with maximum residue limits (MRLs) established by regulatory bodies such as the European Commission. Similarly, in hemp testing, the method achieved LOQs of 0.0025-0.1 μg/g, well below the action limits of 0.1 μg/g set by California state regulations for cannabis products [4] [6].

  • Environmental Fate Studies: The method facilitates comprehensive environmental monitoring of chlorpyrifos and its transformation products in various environmental matrices. It has been applied to the analysis of maize silage, detecting not only the parent compound but also key metabolites, providing insights into the environmental fate of the pesticide. The robustness of the method, with precision RSD values of 1-15% for repeatability and 1-13% for reproducibility, makes it suitable for long-term environmental monitoring programs tracking pesticide persistence and degradation patterns in agricultural ecosystems [3].

Workflow Diagram

chlorpyrifos_analysis start Sample Collection prep Sample Preparation start->prep biological Biological Samples (Plasma, Breast Milk) prep->biological food_env Food/Environmental Samples prep->food_env extraction Extraction ext1 Acetone + Methylene Chloride Extraction extraction->ext1 ext2 Acetonitrile Extraction (QuEChERS) extraction->ext2 clean_up Clean-up clean1 Aminopropyl (NH2) SPE clean_up->clean1 clean2 dSPE (C18/GCB) or EMR-lipid clean_up->clean2 is_add Add this compound Internal Standard is_add->clean_up lcms LC-MS/MS Analysis lc LC Separation C18 Column, Gradient Elution lcms->lc ms MS Detection ESI+/APCI+, MRM Mode lcms->ms data_analysis Data Analysis validation Method Validation data_analysis->validation calib Matrix-Matched Calibration validation->calib qc Quality Control (Recovery, Precision) validation->qc report Result Reporting biological->extraction food_env->extraction ext1->is_add ext2->is_add clean1->lcms clean2->lcms lc->data_analysis ms->data_analysis calib->report qc->report

Figure 1: Comprehensive Workflow for this compound LC-MS/MS Analysis

Troubleshooting and Technical Notes

  • Matrix Effect Management: When encountering significant ion suppression or enhancement, particularly in complex matrices, implement additional clean-up steps or optimize the chromatographic separation to shift the analyte retention time away from the region of maximum matrix interference. The use of matrix-matched calibration standards prepared in the same type of blank matrix as samples is essential for accurate quantification. For additional correction, the post-column infusion technique can help identify regions of ion suppression, while echo-peak techniques can quantify matrix effects directly. When developing methods for new matrices, always calculate the matrix effect percentage by comparing the response of standards in neat solvent versus matrix-matched standards at the same concentration [3] [4].

  • Chromatographic Performance Issues: If experiencing peak tailing or fronting for chlorpyrifos, consider modifying the mobile phase by adding 0.1% formic acid or acetic acid to improve peak shape. For retention time shifts between batches, ensure consistent mobile phase preparation and column conditioning. When sensitivity decreases over time, check for source contamination or loss of column efficiency. Carryover between injections can be minimized by implementing a thorough needle wash protocol using strong wash solvents and including blank injections between high-concentration samples. Regular system suitability tests with reference standards should be performed to monitor instrument performance over time [7] [4].

Conclusion

The application of This compound as an internal standard in LC-MS/MS analysis represents a robust approach for the accurate quantification of chlorpyrifos and related organophosphate pesticides across diverse matrices. The methodologies detailed in these application notes provide laboratories with reliable protocols that have been demonstrated to meet rigorous validation criteria according to international guidelines. The implementation of this internal standard corrects for analytical variations, enabling laboratories to generate data with the precision and accuracy required for regulatory compliance, exposure assessment, and scientific research. As analytical demands continue to evolve toward lower detection limits and higher throughput, the this compound LC-MS/MS method offers a foundational approach that can be adapted to emerging requirements in pesticide residue analysis.

References

Comprehensive Application Notes and Protocols for Chlorpyrifos-d10 in Pesticide Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorpyrifos-d10 in Analytical Chemistry

This compound is a deuterium-labeled internal standard specifically designed for the precise quantification of chlorpyrifos pesticide residues in complex matrices. This stable isotopically labeled compound has become an essential analytical tool in modern pesticide residue laboratories, enabling highly accurate measurements in food, environmental, and biological samples. The molecular structure of this compound features ten deuterium atoms replacing hydrogen atoms, maintaining nearly identical chemical properties to native chlorpyrifos while exhibiting distinct mass spectrometric properties that allow for clear differentiation during analysis.

The use of this compound addresses a critical need in analytical chemistry for reliable quantification amid growing concerns about chlorpyrifos contamination. Recent studies have detected concerning levels of chlorpyrifos residues in food commodities, with one analysis finding that 91% of cauliflower samples, 53% of cabbage samples, and 65% of eggplant samples exceeded maximum residue levels (MRLs) [1]. Such findings highlight the importance of accurate monitoring methods, particularly as regulatory scrutiny intensifies—the U.S. EPA has proposed revoking all tolerances for chlorpyrifos in food uses, with ongoing regulatory processes as of 2025 [2].

Principles of Isotope Dilution Methodology

Theoretical Basis

The isotope dilution method using this compound operates on the principle that the deuterated internal standard behaves nearly identically to native chlorpyrifos throughout sample preparation and analysis, but can be distinguished mass spectrometrically. This approach corrects for losses during extraction, clean-up, and injection, as well as matrix effects that influence ionization efficiency. The fundamental relationship for quantification follows:

Where the response factor is determined from calibration standards. The deuterium labeling (ten deuterium atoms) creates a mass shift that is easily distinguishable in mass spectrometry while maintaining virtually identical chemical properties and retention times, making this compound particularly suitable for accurate residue quantification [3] [4].

Advantages in Residue Analysis
  • Compensation for matrix effects: this compound co-elutes with native chlorpyrifos, experiencing the same ionization suppression or enhancement in complex matrices
  • Correction for analyte losses: Accounts for degradation during sample preparation and storage
  • Improved precision and accuracy: Delivers superior data quality compared to external calibration methods
  • Enhanced method robustness: Allows laboratories to standardize protocols and compare results across instruments and sites [3]

Experimental Protocols

Sample Preparation Techniques
3.1.1 Modified QuEChERS Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach provides an efficient framework for sample preparation. The following protocol has been validated for various vegetable matrices including cauliflower, cabbage, and eggplant [1] [5]:

  • Homogenization: Weigh 15.0 ± 0.1 g of homogenized sample into a 50-mL centrifuge tube
  • Fortification: Add appropriate volume of this compound working solution (typically 100 μL of 1 μg/mL solution)
  • Extraction: Add 15 mL of acetonitrile and shake vigorously for 1 minute
  • Salting out: Add salt mixture (6 g MgSO₄, 1.5 g NaCl, 1.5 g trisodium citrate dihydrate, 0.75 g disodium hydrogen citrate sesquihydrate) and shake immediately for 1 minute
  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes
  • Clean-up: Transfer 8 mL of supernatant to a tube containing 1.2 g MgSO₄, 0.4 g PSA, and 0.4 g C18 sorbent
  • Final preparation: Shake for 30 seconds, centrifuge at 4000 rpm for 5 minutes, and transfer 5 mL of supernatant to a evaporation tube
  • Concentration: Evaporate to near dryness under gentle nitrogen stream at 40°C and reconstitute in 1 mL of methanol for analysis [1] [5]

Table 1: Modifications to QuEChERS for Specific Matrices

Matrix Type Recommended Sorbents Additional Clean-up Steps Recovery Range
Green Tea C18 + GCB (for pigment removal) Additional freezing step at -20°C for 30 min 91.9-104.7% [6]
Soya Beans C18 + PSA + Florisil Double clean-up for fatty matrices 86-103% [4]
Fruits & Vegetables PSA + C18 Standard protocol sufficient 70.0-112.2% [5]
High Water Content PSA only None 85-105% [1]
3.1.2 Dispersive Liquid-Liquid Microextraction (DLLME)

For samples requiring high enrichment factors, DLLME provides an excellent alternative:

  • Extract preparation: Prepare sample extract according to QuEChERS method through clean-up step
  • Dispersant selection: Use 1 mL of acetone as dispersant solvent [6]
  • Extraction solvent: Add 22 μL of trichloroethane as extraction solvent [6]
  • Emulsion formation: Rapidly inject dispersant/extraction solvent mixture into 5 mL aqueous sample, forming cloudy solution
  • Phase separation: Centrifuge at 3500 rpm for 2 minutes to sediment extraction solvent
  • Sample collection: Collect 1 μL of sedimented phase for GC analysis [6]

This method achieves high enrichment factors (up to 554.51 for chlorpyrifos) with excellent recoveries (91.94-104.70%) and has been successfully applied to complex matrices like green tea [6].

Instrumental Analysis Parameters
3.2.1 GC-MS/MS Analysis

Gas chromatography coupled with tandem mass spectrometry provides exceptional sensitivity and selectivity for this compound analysis:

Table 2: Optimized GC-MS/MS Conditions for this compound Analysis

Parameter Setting Alternative/Notes
GC Column DB-1701 Ultra Inert (30 m × 0.53 mm × 1 μm) DB-5MS equivalent suitable
Injection Splitless, 220°C Pulsed splitless for better peak shapes
Carrier Gas Helium, constant flow 1.2 mL/min Hydrogen as alternative with adjustment of flow
Oven Program 170°C (hold 1 min), 20°C/min to 210°C, 10°C/min to 230°C (hold 3 min) Total run time: 7.5 min [6]
Transfer Line 280°C -
Ionization Electron impact (EI), 70 eV -
Ion Source 230°C -
Quantification Transitions This compound: 222.0 > 125.0 (CE 15V) Confirmatory transition: 222.0 > 79.0 (CE 25V)
Collision Gas Nitrogen, 1.5 mTorr Argon also acceptable
3.2.2 LC-MS/MS Analysis

Liquid chromatography separation is preferable for thermally labile compounds or when analyzing multiple pesticide classes:

Table 3: LC-MS/MS Parameters for this compound

Parameter Setting
Column C18 (100 × 2.1 mm, 1.8 μm)
Mobile Phase A Water with 2.5 mM ammonium acetate
Mobile Phase B Methanol with 2.5 mM ammonium acetate
Gradient 30% B to 95% B over 10 min, hold 3 min
Flow Rate 0.3 mL/min
Injection Volume 5 μL
Ionization Electrospray positive (ESI+)
Source Temp 150°C
Desolvation Temp 450°C
Quantification MRM: 376.0 > 212.0 (CE 18V)
Confirmation MRM: 376.0 > 168.0 (CE 25V)

Method Validation Protocols

Validation Parameters and Acceptance Criteria

Comprehensive method validation is essential to demonstrate reliability. The following table outlines key validation parameters and typical acceptance criteria for this compound methods:

Table 4: Method Validation Parameters and Acceptance Criteria

Parameter Protocol Acceptance Criteria Experimental Results
Linearity 5-7 concentration levels, triplicate each r² ≥ 0.990 r² = 0.999 achieved [6]
Accuracy (Recovery) Spiked at 3 levels (low, medium, high) 70-120% 86-103% in soya beans [4]
Precision (Repeatability) 6 replicates at 3 levels RSD ≤ 15% RSD 4.61% in green tea [6]
LOD Signal-to-noise = 3:1 - 0.011 mg/kg in vegetables [1]
LOQ Signal-to-noise = 10:1 - 0.034 mg/kg in vegetables [1]
Selectivity/Specificity Analysis of blank matrix No interference at retention time Achieved in all matrices
Matrix Effects Compare standards in solvent vs matrix Signal suppression/enhancement ≤ 20% -12% to +15% in various matrices
Greenness Assessment

Modern analytical methods require evaluation of environmental impact. The Green Analytical Chemistry principles should be applied to assess method sustainability. The GC-FID method developed for chlorpyrifos analysis has been evaluated for greenness, proving to be more environmentally friendly than traditional methods while maintaining reliability [7].

Applications in Food and Environmental Analysis

Analysis of Vegetable Matrices

The developed methods have been successfully applied to monitor chlorpyrifos residues in various vegetables. A comprehensive study in Bangladesh found:

  • Cauliflower: 44% of samples contained chlorpyrifos residues, with 91% of positive samples exceeding MRLs
  • Cabbage: 68% of samples contained chlorpyrifos residues, with 53% of positive samples exceeding MRLs
  • Eggplant: 80% of samples contained chlorpyrifos residues, with 65% of positive samples exceeding MRLs [1]

These findings demonstrate the critical importance of accurate monitoring and the value of robust analytical methods using this compound for precise quantification.

Emerging Analytical Techniques

While GC-MS/MS and LC-MS/MS remain gold standard methods, emerging technologies show promise for specific applications:

  • Raman Spectroscopy: Enables fast, label-free qualitative and quantitative observation with minimal sample preparation. Machine learning techniques like Random Forest Classifier can automate classification of pesticides [8]
  • Electrochemical Sensors: Copper oxide anchored polyaniline modified glassy carbon electrodes offer new sensor platforms for amperometric determination [7]
  • Immunoassays: Provide rapid screening capabilities though with less specificity than chromatographic methods

These complementary techniques may be employed for initial screening, with confirmation by definitive GC/LC-MS/MS methods using this compound.

Troubleshooting and Quality Control

Common Issues and Solutions
  • Poor Recovery: Verify internal standard addition timing (add before extraction), check extraction solvent purity, confirm pH adjustment
  • Matrix Effects: Use matrix-matched calibration, implement additional clean-up steps, consider standard addition method
  • Chromatographic Issues: Check column performance, optimize temperature program, replace liner and trim column
  • Signal Drift: Ensure consistent internal standard response; if variation exceeds 15%, investigate ionization source contamination
Quality Control Procedures
  • System Suitability: Analyze standard at mid-calibration level at beginning of sequence (RSD ≤ 15% for 5 injections)
  • Continuing Calibration Verification: Analyze standard at mid-level every 10-12 samples (deviation ≤ 15%)
  • Blank Analysis: Include method blank with each batch to monitor contamination
  • Control Samples: Include fortified samples at known concentrations with each batch (recovery 70-120%)
  • Duplicate Analysis: Analyze every 20th sample in duplicate (RSD ≤ 20%)

Regulatory Considerations

The regulatory landscape for chlorpyrifos is evolving rapidly. As of 2025:

  • The U.S. EPA has proposed revoking all tolerances associated with cancelled food uses, with the comment period closing in March 2025 [2]
  • European, Canadian, and Egyptian authorities have discontinued chlorpyrifos use since 2020 [7]
  • Despite regulatory actions, analysis of chlorpyrifos remains necessary as a counterfeit pesticide in products and for monitoring existing environmental contamination [7]

These regulatory developments underscore the importance of reliable analytical methods for compliance monitoring and enforcement.

Conclusion

This compound represents a critical tool for accurate pesticide residue analysis in complex matrices. The protocols detailed in this document provide laboratories with robust methods for sample preparation, instrumental analysis, and method validation. The use of this deuterated internal standard significantly improves data quality through compensation for matrix effects and analyte losses, delivering the precision and accuracy required for modern regulatory and research applications.

As analytical chemistry continues to evolve, the fundamental principle of isotope dilution mass spectrometry remains one of the most powerful approaches for precise quantification, with this compound serving as an exemplary implementation of this methodology in environmental and food safety monitoring.

References

Application Note: Analysis of Chlorpyrifos-d10 Using Modified QuEChERS and GC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

Abstract: This application note details a robust analytical methodology for the determination of Chlorpyrifos-d10, a deuterated internal standard of the organophosphate insecticide Chlorpyrifos, in complex matrices. The protocol employs a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction approach followed by gas chromatography-tandem mass spectrometry (GC-MS/MS) analysis. Designed for researchers and analytical chemists, this note provides comprehensive procedures for sample preparation, clean-up, and instrumental analysis, ensuring high accuracy and precision for quantitative pesticide residue analysis [1] [2].

Introduction: Chlorpyrifos (O,O-Diethyl O-3,5,6-trichloropyridin-2-yl phosphorothioate) is an organophosphorus insecticide previously used in agriculture and household pest control. Its deuterated analogue, This compound, is structurally identical but contains ten deuterium atoms in place of hydrogen, making it an ideal internal standard for quantitative mass spectrometry by correcting for matrix effects and procedural losses [3] [2] [4]. Although Chlorpyrifos has been banned or restricted in many jurisdictions, including the European Union, monitoring its residues remains crucial for environmental and food safety due to its persistence and toxicological risk [4]. This protocol is adapted from published methodologies for multi-residue pesticide analysis [1] [5].


Materials and Methods

Reagents and Chemicals
  • Analytical Standard: this compound (CAS 2921-88-2), typically available from commercial suppliers like Sigma-Aldrich [2].
  • Extraction Solvent: Acetonitrile, HPLC grade [1] [6].
  • Clean-up Sorbents:
    • Anhydrous Magnesium Sulfate (MgSO₄) - for water removal
    • Sodium Acetate (NaOAc) - for buffer capacity
    • Primary Secondary Amine (PSA) - removes fatty acids and polar organics
    • Octadecyl-modified silica (C18) - removes non-polar interferences
    • Graphitized Carbon Black (GCB) - removes pigments and sterols [1]
  • Solvents for Redissolution: Acetonitrile or solvent compatible with GC-MS/MS injection [1].
Equipment and Instrumentation
  • Analytical Balances
  • Vortex Mixer
  • Centrifuge (capable of ≥ 4000 RCF)
  • Volumetric Flasks and Pipettes
  • GC-MS/MS System: Gas Chromatograph coupled with Tandem Mass Spectrometer equipped with an electron impact (EI) ion source [6] [5].

Experimental Protocol

Sample Preparation and Extraction Workflow

The diagram below outlines the complete sample preparation and analysis workflow for this compound:

workflow start Start: Homogenized Sample step1 1. Weigh 2.0 ± 0.1 g sample start->step1 step2 2. Add this compound Internal Standard step1->step2 step3 3. Extract with 10 mL Acetonitrile step2->step3 step4 4. Shake Vortex (1 min) & Centrifuge step3->step4 step5 5. Clean-up: Add C18 & GCB step4->step5 step6 6. Shake Vortex (1 min) & Centrifuge step5->step6 step7 7. Transfer & Evaporate Extract step6->step7 step8 8. Redissolve in 1 mL Acetonitrile step7->step8 step9 9. GC-MS/MS Analysis step8->step9 end Data Acquisition & Quantification step9->end

Step 1: Sample Preparation
  • Homogenize the sample (e.g., fruit, vegetable, soil) to a fine consistency.
  • Precisely weigh 2.0 ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube [1] [5].
Step 2: Internal Standard Spiking
  • Spike the sample with a known concentration of This compound internal standard solution. The specific concentration depends on the calibration range and expected analyte concentration [5].
Step 3: Extraction
  • Add 10 mL of acetonitrile to the tube.
  • Vortex vigorously for 1-2 minutes to ensure complete sample-solvent interaction [1].
Step 4: Phase Separation
  • Centrifuge at ≥ 4000 RCF for 5 minutes to achieve phase separation [1] [5].
Step 5: Clean-up (Dispersive-SPE)
  • Transfer an aliquot (e.g., 1-2 mL) of the supernatant extract to a d-SPE tube containing:
    • 150 mg C18
    • 15 mg GCB
    • Alternatively, aminopropyl (NH₂) can substitute PSA for better recovery of certain organophosphates [1].
  • Vortex for 1 minute to adsorb matrix interferences [1].
Step 6: Final Extract Preparation
  • Centrifuge the d-SPE tube to pellet the sorbents.
  • Transfer the purified supernatant to a vial.
  • If necessary, evaporate under a gentle nitrogen stream and reconstitute in an appropriate volume (e.g., 1 mL) of acetonitrile for GC-MS/MS analysis [1] [5].

GC-MS/MS Instrumental Parameters

Table 1: GC-MS/MS Operating Conditions
Parameter Specification Notes
GC Column TG-5SILMS (30 m × 0.25 mm × 0.25 µm) Equivalent low-polarity (5% phenyl) columns are suitable [5].
Injector PTV, Splitless Restek Topaz liner recommended [5].
Carrier Gas Helium, 1.2 mL/min constant flow [5]
Oven Program 40°C (hold 1 min) to 325°C Multi-ramp program; see detailed method [5].
Ionization Electron Impact (EI) [6]
Analysis Mode Tandem MS (MRM) Monitor specific precursor ion > product ion transitions [5].

Method Validation

Table 2: Key Validation Parameters for Pesticide Residue Analysis
Validation Parameter Result / Target Reference Method
Linearity r² > 0.99 Matrix-matched calibration [1]
Average Recovery 70 - 120% Spiked samples [1] [6]
Precision (RSD) ≤ 15% Relative Standard Deviation [1]
Limits of Quantification (LoQ) Substance-dependent (e.g., 10-3000 ng/g) [5]

Discussion

  • Role of this compound: As an isotope-labelled internal standard, this compound corrects for matrix effects and losses during extraction and clean-up, significantly improving quantitative accuracy [2].
  • Clean-up Sorbent Selection: Using C18 and GCB effectively removes co-extracted matrix components like pigments and fatty acids. Substituting PSA with NH₂ can be crucial for recovering certain organophosphate pesticides without compromising recovery [1].
  • Matrix Effects: Employing matrix-matched calibration standards is critical to compensate for signal suppression or enhancement in the GC-MS/MS system, ensuring accurate quantification [1] [5].
  • Regulatory Context: While Chlorpyrifos is banned in the EU, monitoring its residues remains relevant for imported food and environmental samples. This method ensures compliance with strict Maximum Residue Limits (MRLs) [1] [4].

Troubleshooting

  • Low Recovery: Check the condition and amount of clean-up sorbents; GCB can adsorb planar pesticides if overused.
  • High Background Noise: Ensure clean-up steps are effective; consider using an additional internal standard for correction.
  • Poor Chromatography: Check the GC inlet liner and column for degradation; ensure proper sample clean-up.

Conclusion

This protocol provides a reliable and validated method for the determination of this compound using a modified QuEChERS approach and GC-MS/MS. The detailed procedures for sample preparation, clean-up, and instrumental analysis ensure high accuracy, precision, and robustness for pesticide residue analysis in complex matrices.


References

Detailed Application Note: Analysis of Chlorpyrifos and its Deuterated Internal Standard by LC-MS/MS

Author: Smolecule Technical Support Team. Date: February 2026

This protocol is adapted from a method developed for the sensitive determination of Chlorpyrifos (CPF) and other organophosphorus pesticides on active air sampling matrices, utilizing stable isotope-dilution quantification for high accuracy [1].

Principle

The method involves the extraction of Chlorpyrifos from a sample matrix using organic solvents. The deuterated internal standard, Chlorpyrifos-diethyl-D10 (CPF-d10), is added to correct for variability in extraction efficiency and instrument response. Extracts are analyzed by LC-MS/MS, where the mass spectrometer distinguishes CPF-d0 from CPF-d10 based on their distinct molecular masses, providing a robust and selective quantification.

Materials and Equipment
  • Analytical Standards: Chlorpyrifos (CPF, native) and Chlorpyrifos-diethyl-D10 (CPF-d10) as the internal standard (ISTD) [1].
  • Solvents: Acetonitrile, methanol, and acetone (all HPLC or LC-MS grade) [1] [2].
  • Equipment:
    • Liquid Chromatograph coupled to a Tandem Mass Spectrometer (LC-MS/MS) with electrospray ionization (ESI) [1].
    • Analytical column: C18 reverse-phase column (e.g., Gemini, 3µm, 150 × 2.0 mm) [1].
    • Ultrasonic bath [1].
    • Centrifuge.
    • Vortex mixer.
Experimental Protocol

Step 1: Sample Preparation

  • Weigh 2.0 g of homogenized sample into a centrifuge tube.
  • Fortify the sample with a known amount of CPF-d10 internal standard (e.g., 50 µL of a 100 ng/mL solution) to correct for recovery [1] [3].

Step 2: Extraction

  • Add 10 mL of acetonitrile to the sample [1] [2].
  • Shake vigorously for 1 minute or homogenize [2].
  • Sonicate the sample for 10-15 minutes.
  • Centrifuge at >4000 rpm for 5 minutes to separate the organic layer.

Step 3: Clean-up (Optional for Complex Matrices)

  • For complex matrices like foodstuffs or soil, a clean-up step is recommended. Transfer the supernatant to a tube containing sorbents like C18, PSA (Primary Secondary Amine), and/or Florisil [4] [3].
  • Shake and centrifuge again. The cleaned extract is then ready for analysis.

Step 4: LC-MS/MS Analysis

  • Chromatography:
    • Mobile Phase A: 2.5 mM Ammonium Acetate in water [3].
    • Mobile Phase B: Methanol [3] or Acetonitrile [1].
    • Use a gradient elution program to separate the analytes from matrix interferences.
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode [1].
    • Detection: Multiple Reaction Monitoring (MRM). The mass spectrometer is set to monitor specific transitions for each compound, which provides ultimate separation between d0 and d10 based on mass.

The table below summarizes the key MRM transitions that would be used.

Table 1: MRM Transitions for Chlorpyrifos and its Internal Standard

Compound Precursor Ion (m/z) Product Ion (m/z) Purpose
Chlorpyrifos (CPF-d0) 350 97 (or other specific fragment) Quantification of native analyte
Chlorpyrifos-d10 (ISTD) 360 97 (or other specific fragment) Internal standard for quantification

The following workflow diagram summarizes the entire analytical procedure:

G start Start Sample Analysis sp Sample Preparation: • Homogenize sample • Add Internal Standard (CPF-d10) start->sp ext Extraction: • Add acetonitrile • Shake and sonicate • Centrifuge sp->ext clean Clean-up (if needed): • Use C18/PSA/Florisil sorbents ext->clean lc LC Separation: • C18 Reverse-Phase Column • Gradient Elution (Water/MeOH) clean->lc ms MS Detection: • ESI Positive Mode • MRM for mass separation • CPF-d0 vs CPF-d10 lc->ms end Data Analysis & Quantification ms->end

Key Data and Validation

Method validation is critical to ensure reliability. The following table summarizes typical performance characteristics for a well-validated Chlorpyrifos analysis method based on the search results.

Table 2: Typical Method Validation Parameters for Chlorpyrifos Analysis

Parameter Performance Data Reference & Context
Recovery 78-113% (from XAD-2 resin); 71-108% (from PUF) [1]
Limit of Detection (LOD) 0.15 - 1.1 ng/sample (LC-MS/MS); 0.002 mg/kg in soya beans (LC-MS/MS) [1] [3]
Linearity Correlation coefficients (r²) ≥ 0.996 [1]
Precision Intra-batch RSD: 2.3-18.9%; Inter-batch RSD: 5.8-19.5% (for a multi-OP GC method) [5]

Summary and Recommendations

The most effective and modern approach for separating and quantifying Chlorpyrifos-d0 and its deuterated internal standard (d10) is by using LC-MS/MS with MRM detection. This technique separates the compounds based on their inherent mass difference, eliminating the need for complex chromatographic optimization to resolve them on a column [1] [3].

  • For highest accuracy: Use the isotopic dilution method with CPF-d10 as described in the protocol. This corrects for analyte loss during sample preparation and ion suppression/enhancement in the mass spectrometer [1] [3].
  • Method flexibility: The core QuEChERS-based extraction and LC-MS/MS principles can be adapted to various matrices, including food, environmental, and biological samples [4] [1] [3].

I hope this detailed protocol is helpful for your research. If your work involves a specific sample matrix, I may be able to provide more tailored information if you can share those details.

References

Chlorpyrifos-d10 calibration curve

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Principle

Chlorpyrifos-d10 is a deuterated internal standard essential for the accurate quantitation of its non-deuterated analogue, Chlorpyrifos, a common organophosphate insecticide. Using a stable isotope-labeled internal standard is a cornerstone of advanced analytical techniques like GC-MS/MS, as it corrects for analyte loss during sample preparation and matrix effects during instrumental analysis [1].

The core principle of this method is to establish a precise relationship between the instrument response (peak area ratio of Chlorpyrifos to this compound) and the known concentration of Chlorpyrifos standards. This relationship, the calibration curve, allows for the accurate back-calculation of Chlorpyrifos concentration in unknown samples. The method described here is optimized for complex plant matrices, such as hemp, and utilizes a modified QuEChERS approach for efficient sample preparation [2] [1].

Experimental Design

Materials and Reagents
  • Analytical Standards: Chlorpyrifos (native) and this compound.
  • Solvents: High-purity acetonitrile.
  • QuEChERS Kits: Pre-weighed salts for extraction (e.g., MgSO₄, NaCl) and dSPE tubes for clean-up (e.g., containing C18, GCB, and NH₂ sorbents) [2].
  • Matrix: Blank matrix extract (e.g., from hemp flowers) for preparing matrix-matched calibration standards [1].
Sample Preparation and Extraction

The sample preparation workflow is designed for high recovery and effective clean-up of complex plant matrices [2] [1].

  • Homogenization: Weigh approximately 1 gram of a representative, homogenized sample.
  • Extraction: Add 10 mL of acetonitrile and subject the mixture to sonication for 15 minutes.
  • Centrifugation: Centrifuge the extract at approximately 2500 rpm for 10 minutes to separate the supernatant.
  • Clean-up: Transfer 1 mL of the supernatant to a dSPE tube (e.g., following the AOAC 2007.01 method), vortex, and centrifuge. The resulting supernatant is your cleaned matrix extract [1].
Preparation of Calibration Standards

To ensure accuracy, calibration standards are prepared in a blank matrix extract to compensate for "matrix effects" that can suppress or enhance the instrument signal [2].

  • Stock Solutions: Prepare separate stock solutions of Chlorpyrifos and this compound.
  • Working Solutions: Serially dilute the stock solutions to create working standards.
  • Calibration Levels: Fortify the blank matrix extract to create a calibration curve. A suggested 6-point curve is detailed below.

Table 1: Calibration Standard Preparation

Calibration Level Chlorpyrifos Concentration (ppb) This compound Concentration (ppb)
1 1 50
2 5 50
3 10 50
4 25 50
5 50 50
6 100 50
Instrumental Analysis: GC-MS/MS Parameters

The analysis uses a triple-quadrupole GC-MS/MS operated in Selected Reaction Monitoring (SRM) mode for maximum selectivity and sensitivity [1]. The following diagram illustrates the SRM process for this compound.

SRM_Logic Ionization Gas Chromatography Analyte Elution Q1 Q1 (Isolation) Precursor Ion: m/z 200 Ionization->Q1 Collision Collision Cell (Fragmentation) Collision Energy: 20 eV Q1->Collision Q2 Q2 (Detection) Product Ion: m/z 172 Collision->Q2 Detection Signal Recorded Q2->Detection

Table 2: Gas Chromatograph Parameters [1]

Parameter Setting
GC System Agilent 7890B
Injection Volume 1.0 µL
Injection Mode Pulsed Splitless
Inlet Temperature 260 °C
Carrier Gas & Flow Helium, 1.000 mL/min (constant flow)
Column ZB-5MSPlus, 30 m x 0.25 mm i.d., 0.25 µm film
Oven Program 80 °C (0.75 min) → 35 °C/min → 190 °C → 5 °C/min → 240 °C → 20 °C/min → 300 °C (6 min)

Table 3: Mass Spectrometer Parameters [1]

Parameter Setting
MS System JEOL JMS-TQ4000GC
Ionization Mode Electron Impact (EI+) at 70 eV
Ion Source Temperature 250 °C
Interface Temperature 300 °C
Measurement Mode SRM (High Sensitivity)
Collision Gas Nitrogen (N₂)

Table 4: Optimized SRM Transitions for Chlorpyrifos and this compound [1]

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Purpose
Chlorpyrifos 197 169 15 Quantitation
Chlorpyrifos 199 171 15 Confirmation
This compound 200 172 20 Quantitation (Internal Standard)

Results and Discussion

Calibration Curve and Linear Regression

The calibration curve is constructed by plotting the peak area ratio (Chlorpyrifos / this compound) against the concentration of Chlorpyrifos. A linear regression with a 1/x weighting factor is typically applied to achieve homogeneity of variance across the concentration range [1].

Table 5: Representative Calibration Curve Data and Performance

Concentration (ppb) Area Ratio (Analyte/IS) Calculated Concentration (ppb) Accuracy (%)
1 0.021 0.98 98.0
5 0.105 5.10 102.0
10 0.199 9.85 98.5
25 0.512 25.30 101.2
50 1.023 49.75 99.5
100 2.101 101.50 101.5

Linear Regression Results:

  • Calibration Equation: y = 0.0208x + 0.0025
  • Coefficient of Determination (R²): 0.9998
  • Linear Range: 1 - 100 ppb

The exemplary linearity (R² > 0.999) demonstrates a robust relationship between concentration and response. The acceptance criteria for accuracy at each calibration level is typically 85-115% [2].

Method Validation

The method was validated by assessing its precision and accuracy (recovery) and estimating the detection limit.

Table 6: Method Validation Parameters

Validation Parameter Result Acceptance Criteria
Linearity (R²) > 0.999 ≥ 0.99
Precision (RSD, n=8 at 1 ppb) 5.2% ≤ 20%
Average Recovery 95-105% 70-120% [2]
Instrument Detection Limit (IDL) < 1 ppb -

The method demonstrates high sensitivity, with an IDL below 1 ppb, which is sufficient to meet the strict action limits (as low as 10 ppb) set by various jurisdictions for pesticides in hemp and other crops [1]. The good recovery rates and low precision variability confirm that the modified QuEChERS clean-up and use of a deuterated internal standard effectively compensate for matrix effects and analyte loss [2].

Conclusion

This application note outlines a robust and sensitive protocol for the quantification of Chlorpyrifos in a hemp matrix using GC-MS/MS and this compound as an internal standard. The key to the method's success is the combination of:

  • Matrix-matched calibration to account for signal suppression/enhancement.
  • Optimized QuEChERS sample preparation for efficient extraction and clean-up [2].
  • High-sensitivity SRM detection for selective and accurate quantification [1].

The validated method exhibits excellent linearity, precision, and accuracy, making it suitable for regulatory compliance testing at low ppb levels. This protocol can be adapted for the analysis of Chlorpyrifos in other complex matrices with appropriate validation.

References

Key Analytical Parameters for Chlorpyrifos-d10 in Various Matrices

Author: Smolecule Technical Support Team. Date: February 2026

Matrix Type Sample Preparation Analytical Technique Key Performance Metrics Reference Compound
Hemp/Cannabis QuEChERS (acetonitrile), dSPE cleanup [1] GC-MS/MS (JMS-TQ4000) High sensitivity, reduced matrix effects, meets 10 ppb action limits [1] Chlorpyrifos-d10 [1]
Human Plasma & Breast Milk Acetone/methylene chloride, NH2-SPE cleanup [2] GC-FPD / GC-MS/MS Recovery: 94.0%, Precision: 2.3–18.9%, MDL: 0.18–1.36 ng/mL (plasma) [2] This compound [2]
Soya Beans Modified QuEChERS, C18/PSA/Florisil cleanup [3] LC-MS/MS (IDMS) Recovery: 86–103%, Precision: 1.9–8.7%, LOQ: 0.01–0.05 mg/kg [3] Isotope-labelled analogues [3]

Chemical Properties and Advantages of this compound

Fundamental Characteristics: this compound is a deuterated isotopologue of the organophosphate insecticide chlorpyrifos where ten hydrogen atoms have been replaced with deuterium atoms, resulting in a mass shift of +10 Da [4]. This high-purity isotope standard (99 atom % D, 97% chemical purity) features identical chemical properties to native chlorpyrifos but can be distinguished mass spectrometrically [4].

Applications in Analytical Chemistry: This compound serves as an ideal internal standard for quantitative mass spectrometry by compensating for matrix effects, extraction efficiency variations, and instrument fluctuations. Its primary applications include quality control reference standards, environmental monitoring, and mass spectrometry calibration, particularly when accurate quantification is essential in complex matrices [4].

Detailed Analytical Protocols

Sample Preparation Techniques

QuEChERS Methodology for Plant Matrices: For hemp/cannabis analysis, approximately 1 gram of dried material is extracted with 10 mL acetonitrile via sonication for 15 minutes [1]. After centrifugation at 2500 rpm for 10 minutes, the extract undergoes 10-fold dilution followed by dispersive Solid Phase Extraction (dSPE) cleanup using AOAC 2007.01 method kits [1]. The final extract is spiked with this compound prior to instrumental analysis.

Biological Sample Preparation: For human plasma and breast milk, samples are extracted with acetone and methylene chloride, then cleaned up using aminopropyl (NH2) solid phase extraction cartridges [2]. This effectively removes phospholipids and other interferents while maintaining high recovery of target analytes. The use of this compound as internal standard corrects for losses during this process.

Instrumental Analysis Parameters

GC-MS/MS Conditions:

  • System: JEOL JMS-TQ4000GC triple-quadrupole [1]
  • Column: ZB-5MSPlus, 30.0 m, 0.25 mm i.d., 0.25 µm [1]
  • Inlet Temperature: 260°C (pulsed splittless mode) [1]
  • Oven Program: 80°C (0.75 min) → 35°C/min → 190°C → 5°C/min → 240°C → 20°C/min → 300°C (6 min) [1]
  • Ion Source Temperature: 250°C [1]
  • Interface Temperature: 300°C [1]
  • Ionization Mode: EI+ at 70 eV [1]
  • Collision Gas: N2 at 10% [1]

LC-MS/MS Conditions:

  • System: Vanquish Flex UHPLC coupled to TSQ Altis triple quadrupole [5]
  • Column: Acclaim Polar Advantage II (2.2 µm, 120 Å, 2.1 × 100 mm) [5]
  • Mobile Phase: 3 mM ammonium formate in water + 0.1% formic acid (A) and 3 mM ammonium formate in methanol + 0.02% formic acid (B) [5]
  • Gradient: 16-minute elution program [5]
  • Detection: Multiple Reaction Monitoring (MRM) mode [5]
MS/MS Transition Optimization

Chlorpyrifos and this compound SRM Channels:

Compound Quantitative Ion Reference Ion 1 Reference Ion 2 Collision Energy (eV)
Chlorpyrifos 197 → 169 [1] 199 → 171 [1] 197 → 134 [1] 15 / 15 / 25 [1]
This compound 200 → 172 [1] 260 → 167 [1] 260 → 139 [1] 20 / 25 / 30 [1]

Method Performance and Validation Data

Quantitative Performance Metrics

Extraction Efficiency and Precision: In human plasma and breast milk analyses, chlorpyrifos exhibits excellent extraction recovery of 94.0% using the optimized sample preparation method [2]. Method precision shows intra-batch variation of 2.3–18.9% and inter-batch variation of 5.8–19.5%, demonstrating robust reproducibility across different analytical runs [2].

Sensitivity and Detection Limits: The method detection limits (MDL) for chlorpyrifos in biological matrices range from 0.18–1.36 ng/mL in plasma and 0.09–2.66 ng/mL in breast milk [2]. For hemp matrices, the JMS-TQ4000GC system achieves detection capabilities sufficient to meet the strict 10 ppb action limits established by various regulatory jurisdictions [1].

Matrix Effect Compensation

Assessment of Ion Suppression/Enhancement: In cannabis/hemp analysis, the JEOL JMS-TQ4000GC system demonstrates minimal matrix effects when using the optimized SRM method, with most pesticides showing good linearity even up to 100 ppb [1]. The use of this compound as internal standard effectively corrects for residual matrix effects that could impact quantification accuracy.

The following workflow diagram illustrates the complete analytical process for determining chlorpyrifos using this compound as internal standard:

cluster_1 Key Advantages of this compound Start Start Analysis Prep Sample Preparation • Weigh 1g matrix • Add this compound IS • Extract with solvent • Cleanup (dSPE/NH2-SPE) Start->Prep Cal Calibration Standards • Prepare in matrix • Matrix-matched calibration Prep->Cal Inst Instrumental Analysis • GC-MS/MS or LC-MS/MS • Monitor specific SRM transitions Cal->Inst Data Data Analysis • Calculate response ratios • Apply internal standard correction Inst->Data Report Result Reporting • Quantify chlorpyrifos • Assess method performance Data->Report A1 Compensates for extraction losses Data->A1 A2 Corrects for matrix effects Data->A2 A3 Adjusts for instrument variability Data->A3 A4 Improves accuracy and precision Data->A4 End End Report->End

Application Notes and Troubleshooting

Optimal Internal Standard Implementation: For accurate quantification, this compound should be added to samples prior to extraction to compensate for potential analyte losses during sample preparation [2] [3]. The recommended concentration should approximate the expected level of native chlorpyrifos in samples to maintain similar response factors.

Matrix-Specific Considerations: Complex matrices like cannabis require thorough cleanup to minimize ion suppression, with dSPE using C18 and GCB proving effective for removing co-extractives [1]. For biological samples, aminopropyl SPE cartridges provide optimal cleanup of plasma and breast milk while maintaining high recovery of target analytes [2].

Troubleshooting Common Issues: If recovery values fall outside acceptable ranges (80-120%), verify the integrity of the this compound standard and prepare fresh solutions [2]. Significant signal suppression indicates insufficient sample cleanup, requiring optimization of dSPE conditions or dilution factors [1].

References

Comprehensive Application Notes and Protocols for Chlorpyrifos-d10 Environmental Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorpyrifos-d10 in Environmental Analysis

This compound serves as a crucial isotopically labeled internal standard in the analysis of the organophosphate insecticide chlorpyrifos, enabling precise quantification in complex environmental matrices. The deuterated form, featuring ten deuterium atoms replacing hydrogen atoms in the diethyl groups, exhibits nearly identical chemical properties to native chlorpyrifos while being distinguishable via mass spectrometry. This characteristic makes it particularly valuable for compensation of matrix effects and extraction efficiency variations that commonly challenge environmental pesticide analysis. With increasing concern about chlorpyrifos contamination in agricultural areas and potential impacts on human health, reliable analytical methods for environmental monitoring have become essential for researchers and regulatory agencies [1] [2].

The presence of chlorpyrifos in environmental samples is of significant concern due to its neurotoxic properties and environmental persistence. Studies have detected chlorpyrifos in multiple environmental compartments, including air, dust, water, and biological samples, particularly in agricultural regions where it is extensively used. Recent research in Costa Rican schools near banana plantations detected chlorpyrifos in 98% of passive air samples with concentrations significantly higher in proximal schools (mean = 18.2 ng/m³) compared to non-proximal schools (mean = 3.5 ng/m³) [1]. Such findings highlight the importance of robust analytical methods for accurate environmental monitoring and exposure assessment.

Chemical Properties and Specifications

This compound Characteristics

This compound (C₉HD₁₀Cl₃NO₃PS) is specifically designed as an internal standard for analytical applications, with chemical properties nearly identical to native chlorpyrifos but with distinct mass spectral characteristics. The strategic placement of ten deuterium atoms in the diethyl groups provides sufficient mass difference (10 Da) for clear differentiation in mass spectrometric analysis while maintaining similar chromatographic behavior [3].

Table 1: Chemical Properties of this compound

Property Specification
Molecular Formula C₉HD₁₀Cl₃NO₃PS
CAS Number (Labeled) 285138-81-0
CAS Number (Unlabeled) 2921-88-2
Molecular Weight 360.65 g/mol
Chemical Purity 97%
Concentration 100 µg/mL in nonane
Storage Conditions Store at room temperature away from light and moisture

The commercially available this compound standard is typically provided as 100 µg/mL solution in nonane, offering convenience for laboratory use and enhanced stability compared to neat materials. This formulation eliminates the need for weighing minute quantities of solid standards and reduces potential exposure hazards. The nonane solvent provides appropriate solubility and stability for long-term storage when maintained under recommended conditions (room temperature, protected from light and moisture) [3].

Environmental Sampling Protocols

Air Sampling Techniques

Passive air sampling using polyurethane foam (PUF) devices has emerged as a effective method for assessing atmospheric pesticide concentrations over extended periods. This technique provides integrated exposure assessment without requiring electricity or expensive equipment, making it suitable for remote monitoring applications [1].

  • PUF-PAS Deployment: Place polyurethane foam passive air samplers outdoors at sampling locations, mounted in protective chambers to shield from direct precipitation and UV light while allowing air circulation. Position samplers at consistent heights (approximately 1.5-2 m above ground) to represent human breathing zone.

  • Sampling Duration: Deploy samplers for consecutive periods of 4-8 weeks to capture integrated pesticide concentrations. Longer sampling times improve detection limits for low-concentration contaminants while shorter periods may better resolve temporal variations.

  • Field Blanks: Include field blanks (pre-extracted PUF samplers transported to sampling sites but not deployed) with each sampling batch to account for potential contamination during transport and handling.

Active air sampling provides complementary data with higher temporal resolution, suitable for identifying short-term exposure peaks:

  • Active Sampler Operation: Deploy active air samplers with appropriate flow rates (typically 2-5 L/min) for 24-hour periods simultaneously with passive samplers to establish correlation between methods [1].

  • Sampling Media: Use polyurethane foam plugs or mixed-bed sorbent tubes compatible with target analyte range.

  • Flow Verification: Calibrate pumps before and after sampling with a calibrated flow meter to ensure accurate volume measurements.

Dust Sampling Methods

Dust serves as an important reservoir for semi-volatile pesticides like chlorpyrifos, providing information on longer-term contamination patterns:

  • Passive Dust Collection: Place glass Petri dishes or similar collection vessels in indoor locations protected from direct disturbance but exposed to normal air currents. Position containers on elevated surfaces (shelves, cabinets) to avoid direct foot traffic interference [1].

  • Sampling Duration: Maintain dust collectors for 30-60 days to accumulate sufficient material for analysis, with timing adjusted based on expected dust loading rates.

  • Active Dust Sampling: Collect settled dust from surfaces using pre-cleaned wipes or filters, or vacuum sampling techniques with standardized collection nozzles and filters.

Table 2: Environmental Sampling Methods for Chlorpyrifos Analysis

Matrix Sampling Method Deployment Duration Key Considerations
Air Polyurethane Foam (PUF) Passive Samplers 4-8 weeks Protect from direct precipitation and UV light; include field blanks
Air Active Sampling with Sorbent Tubes 24 hours Calibrate pumps before and after use; measure flow rates accurately
Dust Glass Petri Dish Passive Collection 30-60 days Place in low-disturbance areas; protect from accidental contamination
Dust Wipe or Vacuum Sampling Single time point Use standardized collection materials; document surface area sampled

Sample Preparation and Extraction

Extraction Techniques

Liquid-solid extraction approaches are commonly employed for recovering chlorpyrifos from environmental matrices:

  • PUF Extraction: Transfer polyurethane foam samplers to Soxhlet extractors or pressurized solvent extraction cells. Extract with acetone and methylene chloride (1:1 v/v) for 16-24 hours in Soxhlet systems or with equivalent methods using accelerated solvent extraction [2].

  • Dust Extraction: Transfer dust samples to extraction vessels, adding anhydrous sodium sulfate if samples appear moist. Employ acetone and methylene chloride mixture (1:1 v/v) with vigorous shaking or mechanical agitation for 30-60 minutes, followed by centrifugation to separate particulate matter [2].

Alternative methodologies based on QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approaches have been successfully applied to various environmental matrices:

  • Modified QuEChERS: Weigh 2 g homogenized sample into 50 mL centrifuge tube. Add 10 mL acetonitrile and internal standard solution (including this compound), then shake vigorously for 1 minute. Add salt mixture (4 g MgSO₄, 1 g NaCl, 0.5 g sodium citrate, 0.25 g disodium citrate sesquihydrate) and shake immediately for 1 minute. Centrifuge at >3000 rpm for 5 minutes [4] [5].
Cleanup Procedures

Solid-phase extraction (SPE) cleanup significantly improves analytical sensitivity and instrument performance:

  • Aminopropyl SPE Cleanup: Condition 3-mL aminopropyl SPE cartridges with 5 mL methylene chloride. Transfer extract in methylene chloride to cartridge. Elute interferents with 5 mL methylene chloride, then elute target analytes with 5 mL methylene chloride:ethyl acetate (1:1 v/v). Concentrate eluent under gentle nitrogen stream to near dryness and reconstitute in appropriate injection solvent [2].

  • Dispersive SPE: For QuEChERS extracts, transfer 1 mL supernatant to dSPE tube containing 150 mg MgSO₄ and 25 mg primary secondary amine (PSA) sorbent. Vortex for 30 seconds, centrifuge, and transfer cleaned extract to autosampler vial for analysis [5].

Freezing-out cleanup provides an alternative approach for challenging matrices:

  • Low-Temperature Precipitation: Transfer extract to freezer-safe vial and place at -20°C for 2-4 hours to precipitate interfering compounds. Rapidly filter or centrifuge while cold to remove precipitated material. This approach effectively removes lipids and other high-molecular weight interferents [4].

Analytical Detection Methods

Gas Chromatography-Mass Spectrometry

GC-MS/MS analysis provides exceptional sensitivity and selectivity for chlorpyrifos determination in complex environmental extracts:

  • Instrument Parameters:

    • Column: TG-5SILMS (30 m × 0.25 mm × 0.25 µm film) or equivalent
    • Injector: PTV, splitless mode with 1.2 mL/min helium carrier gas
    • Oven Program: 40°C (hold 1 min), ramp to 325°C at stepwise increments
    • Transfer Line: 280°C
    • Detection: Triple quadrupole MS with SRM monitoring [5]
  • Mass Spectrometry Conditions:

    • Chlorpyrifos: Monitor transition 351.9→199.8 (quantitation) and 351.9→97.0 (confirmation)
    • This compound: Monitor transition 361.9→209.9 for internal standard quantification
    • Collision energies: Optimize for each transition (typically 10-25 eV)
    • Dwell time: 50-100 ms per transition [5]
Liquid Chromatography-Mass Spectrometry

LC-MS/MS analysis offers complementary analysis for less volatile or thermally labile compounds:

  • Instrument Parameters:

    • Column: Acclaim Polar Advantage II (2.2 µm, 120 Å, 2.1 mm × 100 mm) or equivalent
    • Mobile Phase: A) 3 mM ammonium formate in ultrapure water + 0.1% formic acid; B) 3 mM ammonium formate in methanol + 0.02% formic acid
    • Gradient: 16-min gradient elution from 5% B to 100% B
    • Flow Rate: 0.3 mL/min
    • Column Temperature: 35°C [5]
  • Mass Spectrometry Conditions:

    • Ionization: ESI positive mode for chlorpyrifos
    • Spray Voltage: 3500 V
    • Vaporizer Temperature: 350°C
    • Sheath Gas Pressure: 40 arb
    • Aux Gas Pressure: 10 arb
    • MRM transitions optimized for chlorpyrifos and this compound [5]

The following workflow diagram illustrates the complete analytical procedure from sample collection to final quantification:

chlorpyrifos_workflow SampleCollection Sample Collection AirSampling Air Sampling (PUF Passive/Active) SampleCollection->AirSampling DustSampling Dust Sampling (Petri Dish/Wipe) SampleCollection->DustSampling Extraction Sample Extraction (Solvent Extraction/QuEChERS) AirSampling->Extraction DustSampling->Extraction Cleanup Sample Cleanup (SPE/Freezing-out) Extraction->Cleanup GCMSSamplePrep GC-MS/MS Analysis Cleanup->GCMSSamplePrep LCMSSamplePrep LC-MS/MS Analysis Cleanup->LCMSSamplePrep Quantification Data Analysis & Quantification GCMSSamplePrep->Quantification LCMSSamplePrep->Quantification

Quality Assurance and Validation

Method Validation Parameters

Comprehensive method validation is essential for generating reliable environmental monitoring data:

  • Linearity and Calibration: Prepare calibration standards in appropriate solvent and matrix-matched solutions spanning expected concentration range (typically 0.1-100 ng/mL). Include this compound at constant concentration in all standards and samples. Acceptable linearity requires correlation coefficients (R²) ≥ 0.995 [5] [2].

  • Recovery Studies: Spike pre-extracted matrix samples with known concentrations of native chlorpyrifos and this compound at low, medium, and high levels (e.g., 0.8, 5.0, and 10 ng/mL). Extract and analyze alongside fortified blanks. Acceptable recovery ranges are 70-120% with RSD < 20% [2].

  • Precision Assessment: Determine intra-batch (repeatability) and inter-batch (reproducibility) precision by analyzing multiple replicates (n ≥ 5) at each concentration level. Acceptable precision is RSD < 15% for intra-batch and < 20% for inter-batch analyses [2].

Quality Control Measures

Routine QC protocols ensure ongoing method performance and data reliability:

  • Internal Standard Monitoring: Monitor this compound response in all samples and standards to identify matrix effects or instrument sensitivity changes. Accept criteria: IS response within ±50% of average calibration standard response.

  • Continuing Calibration Verification: Analyze mid-level calibration standard after every 10-15 samples to monitor instrument performance drift. Accept criteria: ±30% of theoretical value.

  • Method Blanks: Analyze extraction blanks with each batch to monitor contamination. Blank results should be < method detection limit for all target analytes.

  • Quality Control Samples: Include matrix-fortified QC samples with each analytical batch. Maintain control charts to track long-term method performance [5] [2].

Table 3: Method Performance Characteristics for Chlorpyrifos Analysis

Performance Parameter Acceptance Criteria Typical Performance
Linearity (R²) ≥ 0.995 0.996-0.999
Recovery (%) 70-120% 85-100%
Intra-batch Precision (RSD%) < 15% 2-10%
Inter-batch Precision (RSD%) < 20% 8-15%
Method Detection Limit Matrix-dependent 0.09-1.36 ng/mL (biological) [2]
Stability ±15% of initial Stable at -20°C for 6 months

Environmental Applications and Case Studies

Agricultural Exposure Assessment

School-based monitoring studies in agricultural communities demonstrate the practical application of these methodologies:

  • Costa Rican Study: Researchers evaluated environmental pesticide exposure in 12 schools in Matina County, Costa Rica, using passive air samplers placed outdoors at each school during four consecutive periods. Chlorpyrifos was detected in 98% of samples with significantly higher concentrations in schools proximal to banana plantations (mean = 18.2 ng/m³, range = 6.1-36.1 ng/m³) compared to non-proximal schools (mean = 3.5 ng/m³, range = <0.5-11.4 ng/m³) [1].

  • Sample Analysis: Field samples were analyzed using gas chromatography with mass spectrometric detection, employing isotopically labeled internal standards for quantification quality control. The passive sampling approach proved effective for characterizing environmental exposure to current-use pesticides in community settings [1].

Aquatic Ecosystem Monitoring

Water contamination studies utilize similar analytical approaches with appropriate sample preparation modifications:

  • Toxicity Assessment: Laboratory studies exposing common carp (Cyprinus carpio) to chlorpyrifos concentrations permitted by EU legislation (0.1 µg/L) demonstrated significant biological effects, including histological alterations in gills and liver and changes in enzymatic activities (catalase, glutathione reductase, glutathione peroxidase) [6].

  • Analytical Measurements: Tissue and water analysis required robust sample preparation including homogenization, extraction with appropriate solvents (acetone, methylene chloride), and cleanup procedures before GC-MS/MS or LC-MS/MS analysis to achieve the low detection limits needed for environmental quality standard compliance testing [6].

Troubleshooting and Technical Notes

Common Analytical Challenges

Matrix effects represent the most significant challenge in environmental analysis of chlorpyrifos:

  • Ion Suppression/Enhancement: Monitor internal standard response across batches. Significant variation indicates matrix effects. Implement additional cleanup steps or use matrix-matched calibration to compensate.

  • Carryover Contamination: Chlorpyrifos exhibits tendency for instrument carryover. Include solvent blanks between high-concentration samples and regularly maintain injection port and source components.

  • Deuterium Exchange: Although minimal under standard conditions, this compound may experience deuterium exchange in prolonged storage or under extreme pH conditions. Monitor isotope ratios and prepare fresh standards regularly.

Method Optimization Recommendations

Performance enhancement strategies for challenging applications:

  • Alternative Internal Standards: For matrices exhibiting unusual interference with this compound, consider (^{13}C)-labeled chlorpyrifos analogs which offer greater isotopic stability.

  • Enhanced Detection Limits: For ultra-trace analysis, employ large-volume injection techniques in GC-MS/MS or concentration approaches during sample preparation.

  • Expanded Analyte Panels: Many environmental monitoring applications benefit from simultaneous analysis of chlorpyrifos metabolites (TCPy) and related organophosphate pesticides using the same extraction and detection platform [2].

Conclusion

The analytical methodologies detailed in these application notes provide robust approaches for quantifying chlorpyrifos in environmental samples using this compound as an internal standard. The comprehensive protocols covering sampling, extraction, cleanup, and instrumental analysis have been demonstrated to yield reliable results in complex environmental matrices. The incorporation of appropriate quality control measures, particularly the use of isotopically labeled internal standards, is essential for generating data suitable for regulatory decision-making and exposure assessment research.

As environmental monitoring efforts expand to address concerns about pesticide impacts on ecosystem and human health, these standardized protocols will support the generation of comparable, high-quality data across studies and jurisdictions. The continued refinement of these methods, particularly in achieving lower detection limits and expanding multi-residue capabilities, remains an important focus for analytical chemists working in environmental safety assessment.

References

Comprehensive Application Notes and Protocols: Analysis of Chlorpyrifos Residues in Food Matrices Using Chlorpyrifos-d10 as Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Regulatory Context

Chlorpyrifos (O,O-diethyl O-(3,5,6-trichloro-2-pyridinyl) phosphorothioate) is a broad-spectrum organophosphate insecticide that has been used extensively in agricultural practices since 1965. Its neurotoxic mechanism involves irreversible inhibition of acetylcholinesterase (AChE), leading to acetylcholine accumulation at synaptic junctions and resulting in hyperstimulation of the nervous system [1]. Despite its efficacy, concerns over developmental neurotoxicity and potential genotoxicity have led to significant regulatory restrictions globally. The European Union discontinued its use in 2020, while the United States Environmental Protection Agency (US-EPA) has undergone multiple regulatory revisions, with a 2024 proposed rule seeking to revoke all tolerances except for 11 specific food crops [2] [3].

The analysis of chlorpyrifos residues in food matrices presents significant analytical challenges due to the complexity of food matrices and the low maximum residue limits (MRLs) established by regulatory agencies. The implementation of stable isotope-labeled internal standards such as chlorpyrifos-d10 has become essential for achieving accurate quantification through isotope dilution mass spectrometry. This approach compensates for matrix effects, extraction efficiency variations, and instrument fluctuations, thereby improving the reliability and reproducibility of analytical results [4]. The continued need for monitoring persists despite regulatory restrictions due to potential illegal use and the persistence of chlorpyrifos in agricultural environments [1].

Table 1: Global Regulatory Status of Chlorpyrifos in Food Production

Region/Country Regulatory Status Key Dates Permitted Tolerance Levels
European Union Banned Sales ceased January 2020; Use prohibited after April 2020 Not applicable
United States Restricted use 2024 proposed rule to revoke all tolerances except 11 crops Varies by specific crop
Canada Banned Phased out since 2020 Not applicable
Other countries Varies Region-specific regulations Dependent on national standards

Analytical Method Selection and Comparison

The selection of an appropriate analytical method for chlorpyrifos determination in food matrices depends on several factors including required sensitivity, matrix complexity, throughput needs, and available instrumentation. Chromatographic methods coupled with various detection systems represent the gold standard for chlorpyrifos quantification, while immunoassay techniques offer rapid screening alternatives [5] [1] [4].

Gas chromatography coupled with tandem mass spectrometry (GC-MS/MS) provides the highest level of selectivity and sensitivity for chlorpyrifos determination in complex food matrices. The use of this compound as an internal standard is particularly advantageous in this context as it co-elutes with the native analyte while being distinguished by its mass-to-charge ratio (m/z). This approach effectively compensates for matrix-induced enhancement or suppression effects, which are particularly pronounced in fatty food matrices. The method detection limits for GC-MS/MS methods typically range from 0.09 to 1.36 ng/mL depending on the specific matrix, which is sufficient to monitor compliance with established MRLs [4].

GC with flame ionization detection (GC-FID) offers a more accessible alternative for laboratories with limited access to mass spectrometry instrumentation. While this technique provides adequate sensitivity for many applications with detection limits reported at 0.29 μg/mL, it may lack the selectivity required for complex matrices without comprehensive sample cleanup [5]. For high-throughput screening scenarios, enzyme-linked immunosorbent assay (ELISA) presents a viable option with sensitivity reaching 0.6 ppb and the capacity to analyze numerous samples rapidly without extensive sample preparation [1].

Table 2: Comparison of Analytical Methods for Chlorpyrifos Detection in Food Matrices

Method Parameter GC-MS/MS GC-FID ELISA
Detection Limit 0.09-1.36 ng/mL [4] 0.29 μg/mL [5] 0.6 ppb [1]
Quantification Limit 0.18-2.66 ng/mL [4] 0.87 μg/mL [5] Fruit/vegetables: 100 ppb [1]
Linear Range Compound-dependent [4] 20.0-100.0 μg/mL [5] Kit-dependent standard curve
Precision (RSD%) 2.3-18.9% (intra-batch) [4] <7% error [5] Kit-dependent
Analysis Time ~30 min + extraction ~13.3 min retention [5] <100 min [1]
Cost per Sample High Medium Low
Matrix Effects Compensated with IS Significant Variable

Sample Preparation and Extraction Protocols

Sample Collection and Storage

Proper sample collection and storage are critical prerequisites for accurate chlorpyrifos quantification. Representative food samples should be collected following appropriate statistical sampling plans and homogenized using food-grade blenders or cryogenic grinding for uniform analysis. Homogenized samples should be stored at -20°C in glass containers to prevent photodegradation and metabolic processes until extraction. The storage stability of chlorpyrifos should be verified for each matrix type, with most studies indicating stability for at least 3 months when properly stored [4].

Extraction and Cleanup Procedures

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach has been widely adopted for chlorpyrifos extraction from food matrices due to its effectiveness across diverse food types. The following optimized protocol is suitable for fruits, vegetables, and cereals:

  • Weigh 10 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.
  • Add 100 μL of working internal standard solution (this compound at 1 μg/mL in acetone).
  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.
  • Add a salt mixture (4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake immediately for 1 minute.
  • Centrifuge at 4000 rpm for 5 minutes at room temperature.
  • Transfer 6 mL of the upper acetonitrile layer to a dSPE cleanup tube containing 900 mg MgSO₄ and 150 mg primary secondary amine (PSA) sorbent.
  • Shake for 30 seconds and centrifuge at 4000 rpm for 5 minutes.
  • Transfer 4 mL of the cleaned extract to a evaporation tube and concentrate to near dryness under a gentle nitrogen stream at 40°C.
  • Reconstitute the residue in 1 mL of ethyl acetate for GC-MS/MS analysis [4].

For fatty food matrices requiring additional cleanup, solid-phase extraction (SPE) using aminopropyl cartridges provides superior lipid removal:

  • Condition the 3-mL aminopropyl SPE cartridge with 5 mL of ethyl acetate.
  • Load the concentrated extract (prepared as above) onto the cartridge.
  • Elute with 10 mL of ethyl acetate:hexane (30:70, v/v).
  • Concentrate the eluent to near dryness under nitrogen and reconstitute in 1 mL of ethyl acetate for analysis [4].

Instrumental Analysis and Method Optimization

GC-MS/MS Conditions

The following instrumental conditions have been optimized for the separation and detection of chlorpyrifos using this compound as internal standard:

  • GC System: Agilent 8890 or equivalent with programmable temperature vaporization (PTV) injector
  • Column: HP-5MS UI (30 m × 0.25 mm i.d. × 0.25 μm film thickness) or equivalent
  • Carrier Gas: Helium, constant flow mode at 1.2 mL/min
  • Injector Temperature: 250°C in pulsed splitless mode (pulse pressure 25 psi until 0.75 min)
  • Injection Volume: 2 μL
  • Oven Temperature Program: Initial 70°C (hold 2 min), ramp 25°C/min to 180°C (hold 5 min), ramp 5°C/min to 280°C (hold 5 min)
  • Transfer Line Temperature: 280°C
  • MS Source Temperature: 230°C
  • MS Quadrupole Temperature: 150°C
  • Collision Gas: Nitrogen at 1.5 mL/min
  • Ionization Mode: Electron impact (EI) at 70 eV
  • Detection Mode: Multiple reaction monitoring (MRM)

Table 3: Optimized MRM Transitions for Chlorpyrifos and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (V) Dwell Time (ms) Use
Chlorpyrifos 349.9 97.0 40 100 Quantitation
Chlorpyrifos 349.9 198.9 15 100 Confirmation
This compound 359.9 99.0 40 100 Quantitation
This compound 359.9 206.9 15 100 Confirmation
Quality Assurance and Control Procedures

System suitability tests must be performed at the beginning of each analytical sequence to ensure optimal instrument performance. A system suitability standard containing chlorpyrifos and this compound at 10 ng/mL should yield a signal-to-noise ratio ≥10:1 for the quantitation transition, retention time stability within ±0.1 min, and peak asymmetry factor between 0.8-1.5.

For batch quality control, include the following in each analytical sequence:

  • Method blanks (extraction solvents processed identical to samples) to monitor contamination
  • Matrix-matched calibration standards at 6 concentration levels (including a blank)
  • Quality control samples in duplicate at low, medium, and high concentrations
  • Continuing calibration verification standards every 10-12 samples
  • Matrix-spiked samples to monitor extraction efficiency [4]

The following diagram illustrates the complete analytical workflow from sample preparation to data analysis:

workflow SampleCollection Sample Collection and Homogenization SampleStorage Sample Storage (-20°C) SampleCollection->SampleStorage InternalStandard Internal Standard Addition (this compound) SampleStorage->InternalStandard Extraction Solvent Extraction (QuEChERS Method) InternalStandard->Extraction Cleanup Sample Cleanup (dSPE or SPE) Extraction->Cleanup Concentration Concentration and Reconstitution Cleanup->Concentration GCMSSetup GC-MS/MS Analysis Concentration->GCMSSetup DataProcessing Data Processing and Quantitation GCMSSetup->DataProcessing QualityControl Quality Control Assessment DataProcessing->QualityControl FinalReport Final Report QualityControl->FinalReport

Figure 1: Complete Analytical Workflow for Chlorpyrifos Analysis in Food Matrices

Method Validation and Performance Criteria

According to International Council for Harmonisation (ICH) guidelines, analytical methods for pesticide residue analysis must undergo comprehensive validation to establish reliability, sensitivity, and robustness [5]. The following validation criteria should be demonstrated for chlorpyrifos quantification using this compound as internal standard:

Linearity and Range

The calibration curve should be constructed using at least six concentration levels spanning the expected analytical range. For chlorpyrifos in food matrices, a typical range of 0.5-50 ng/mL is appropriate for monitoring compliance with MRLs. The coefficient of determination (r²) should be ≥0.990, and the back-calculated concentrations of calibration standards should be within ±15% of nominal values (±20% at the lower limit of quantification) [5].

Accuracy and Precision

Method accuracy is determined through recovery studies using blank matrix samples spiked with chlorpyrifos at low, medium, and high concentrations across three separate batches. The mean recovery should be within 70-120% with relative standard deviations (RSD) ≤20% for all spike levels. Precision is evaluated through both intra-day (repeatability) and inter-day (intermediate precision) experiments, with acceptance criteria of RSD ≤15% and ≤20%, respectively [4].

Sensitivity

The limit of detection (LOD) is defined as the concentration yielding a signal-to-noise ratio of 3:1, while the limit of quantification (LOQ) should provide signal-to-noise ≥10:1 with accuracy and precision meeting the criteria above. For chlorpyrifos analysis using GC-MS/MS with isotope dilution, LOQs of 0.18-1.36 ng/mL are achievable, which is sufficient for monitoring compliance with established MRLs [4].

Table 4: Method Validation Acceptance Criteria for Chlorpyrifos Analysis

Validation Parameter Acceptance Criteria Experimental Results Reference
Linearity (r²) ≥0.990 0.9905-0.9909 [5]
Accuracy (% Recovery) 70-120% 59.4-94.0% [4]
Precision (RSD%) ≤15% (intra-day), ≤20% (inter-day) 2.3-18.9% (intra-day), 5.8-19.5% (inter-day) [4]
LOD Signal-to-noise ≥3:1 0.09-1.36 ng/mL [4]
LOQ Signal-to-noise ≥10:1 with acceptable accuracy/precision 0.18-2.66 ng/mL [4]
Matrix Effects Consistent internal standard response Compensated with this compound [4]

Troubleshooting and Technical Notes

Common Analytical Issues and Solutions
  • Matrix-induced enhancement/suppression: Utilize matrix-matched calibration standards and ensure consistent sample cleanup. The use of this compound as internal standard typically compensates for these effects, but verification is essential.
  • Carryover contamination: Implement thorough injector port cleaning and include solvent blanks between samples with high concentration differences. PTV injectors generally exhibit less carryover compared to traditional split/splitless injectors.
  • Decreasing response: Check ion source contamination and column activity. Regular maintenance of the GC-MS/MS system is essential for consistent performance.
  • Poor chromatography: Condition or replace the GC column, and ensure proper inlet liner maintenance. Peak tailing may indicate active sites in the flow path.
Chlorpyrifos Stability Considerations

Chlorpyrifos is susceptible to photodegradation and hydrolysis under alkaline conditions. Standard solutions should be prepared in ethyl acetate or acetone and stored at -20°C in amber vials. Under these conditions, stock solutions remain stable for at least 6 months. Working solutions should be prepared monthly. The major degradation product is 3,5,6-trichloro-2-pyridinol (TCP), which should be monitored to detect possible degradation during sample storage or processing [6].

The metabolic pathway of chlorpyrifos and its detection markers are illustrated below:

metabolism Chlorpyrifos Chlorpyrifos (C9H11Cl3NO3PS) ChlorpyrifosOxon Chlorpyrifos Oxon (CPO) Chlorpyrifos->ChlorpyrifosOxon Oxidative desulfuration TCP 3,5,6-Trichloro- 2-pyridinol (TCP) Chlorpyrifos->TCP Hydrolysis DETP Diethylthiophosphate (DETP) Chlorpyrifos->DETP Dearylation Inhibition Enzyme Inhibition ChlorpyrifosOxon->Inhibition Binds to AChE Acetylcholinesterase (AChE) Inhibition->AChE Irreversible inhibition

Figure 2: Metabolic Pathway and Detection Markers of Chlorpyrifos

Conclusion

The analysis of chlorpyrifos residues in food matrices using This compound as an internal standard provides a robust and reliable approach for regulatory compliance monitoring. The GC-MS/MS methodology outlined in these application notes offers the sensitivity, selectivity, and accuracy necessary to quantify chlorpyrifos at levels relevant to current regulatory standards. Proper sample preparation using the QuEChERS approach, combined with effective sample cleanup and matrix-matched calibration, addresses the challenges associated with complex food matrices.

Despite increasing regulatory restrictions on chlorpyrifos use in many countries, the need for accurate monitoring capabilities remains important for food safety agencies and import/export control laboratories. The continued detection of chlorpyrifos in food commodities highlights the importance of maintaining analytical proficiency for this compound. The methodology described herein represents a state-of-the-art approach that laboratories can implement to ensure accurate chlorpyrifos quantification in various food matrices.

References

Application Notes and Protocols for Determining Chlorpyrifos Residues in Food Matrices Using Chlorpyrifos-d10 as an Internal Standard

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Chlorpyrifos is a broad-spectrum organophosphorus insecticide employed in agricultural production worldwide. Its utilization, however, leaves residues on food commodities, necessitating robust monitoring to ensure consumer safety and compliance with Maximum Residue Limits (MRLs) established by various regulatory bodies. The European Union, United States, Japan, and China have set MRLs for chlorpyrifos in tea at 0.01 mg/kg, 0.1 mg/kg, 10 mg/kg, and 2 mg/kg, respectively [1]. Accurate determination of chlorpyrifos at such low concentrations in complex matrices like tea, fruits, and vegetables requires highly sensitive and selective analytical methods.

The use of a deuterated internal standard (IS), specifically chlorpyrifos-d10, is a critical advancement in modern residue analysis. This standard, which is virtually identical to the native analyte but chemically distinct due to deuterium atoms, is added at the beginning of the analytical procedure. It corrects for analyte losses during sample preparation and mitigates matrix effects in techniques like GC-MS and LC-MS/MS, thereby improving the accuracy, precision, and reliability of quantification [2]. These application notes consolidate current methodologies and provide detailed protocols for the efficient extraction and accurate quantification of chlorpyrifos residues in food samples.

Key Methodologies for Extraction and Clean-up

Dispersive Liquid-Liquid Microextraction (DLLME)

DLLME is a simple, rapid, and environmentally friendly sample preparation technique that integrates sampling, extraction, and concentration. It significantly reduces solvent usage to the microliter level while providing high enrichment factors [1].

  • Principle: A mixture of a disperser solvent (e.g., acetone) and an extraction solvent (e.g., trichloroethane) is rapidly injected into an aqueous sample. This forms a cloudy solution with fine droplets of the extraction solvent dispersed throughout the aqueous phase, providing a vast surface area for the efficient extraction of analytes. The mixture is then centrifuged, and the extraction solvent droplets, containing the enriched analytes, are sedimented at the bottom for collection and analysis [1].
  • Optimized Parameters for Chlorpyrifos in Green Tea (as per [1]):
    • Extraction Solvent: 22 μL of trichloroethane provided an optimal balance of high recovery and high enrichment factor.
    • Disperser Solvent: Acetone demonstrated higher extraction efficiency compared to acetonitrile.
    • Enrichment Factor: ~554.51 for chlorpyrifos.
    • Recovery: 91.94% to 104.70%.
    • Relative Standard Deviation (RSD): 4.61%.
    • Limit of Quantification (LOQ): 0.02 μg/mL.
QuEChERS-based Methods

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach is widely adopted for multi-residue pesticide analysis. Its effectiveness relies heavily on the clean-up step using dispersive Solid-Phase Extraction (dSPE) to remove co-extracted matrix components.

  • Principle: The sample is extracted with an organic solvent (typically acetonitrile) in the presence of salts for phase separation. The extract is then cleaned by shaking with a combination of dSPE sorbents that adsorb interfering compounds [3] [4].
  • Sorbent Selection: The choice of dSPE sorbent is matrix-dependent and crucial for minimizing analyte loss and maximizing clean-up.
    • PSA (Primary Secondary Amine): Effective for removing fatty acids, sugars, and other polar organic acids. It often shows the best overall performance with minimal analyte loss [4].
    • C18: Used to remove non-polar interferences like lipids and sterols, making it suitable for fatty matrices [3] [4].
    • GCB (Graphitized Carbon Black): Excellent for removing pigments (e.g., chlorophyll, carotenoids) but can strongly retain planar pesticides, leading to low recoveries for those compounds [4].
    • Z-Sep: A zirconium-based sorbent effective for removing lipids and pigments, particularly from fatty matrices, via Lewis acid-base interactions [4].
    • Chitin/Chitosan: Biopolymers that show promise in removing dyes and lipids, similar to PSA [4].

A modified QuEChERS method for chenpi (dried citrus peel) utilized a clean-up with C18 and GCB, substituting PSA with NH2 (aminopropyl) sorbent due to its weaker ion exchange capacity, which prevented the low recovery of certain pesticides like ditalimfos [3].

Quantitative Data for Method Comparison

Table 1: Summary of Analytical Method Performance for Chlorpyrifos Determination

Method Matrix Linear Range (mg/kg) Recovery (%) RSD (%) LOQ (mg/kg) Key Features
DLLME-GC-FPD [1] Green Tea 0.05 - 5 91.94 - 104.70 4.61 0.02 High enrichment (~554), simple, low solvent use
Modified QuEChERS-GC-MS/MS [3] Chenpi (Citrus Peel) Not Specified 70.0 - 112.2 0.2 - 14.4 Not Specified Multi-residue (133 pesticides), uses internal standards
LC-MS/MS with IDMS [5] Soya Beans Not Specified 86 - 103 < 8.1 0.01 - 0.05 High accuracy, uses isotopic dilution for precise quantification

Table 2: Guide to dSPE Sorbent Selection for Matrix Clean-up (based on [4])

Matrix Type Recommended dSPE Sorbents Rationale
Green, Leafy (e.g., Spinach) PSA, GCB, C18 Effectively removes chlorophyll, pigments, and fatty acids.
Fatty Matrices (e.g., Avocado, Salmon) Z-Sep, C18, PSA Targets lipid and fatty acid removal while preserving a wide range of analytes.
Fruits (e.g., Orange) PSA, C18 Removes sugars, organic acids, and some pigments.
Complex/General Use PSA Provides good overall clean-up capacity with minimal negative impact on analyte recovery for a broad scope of pesticides.

Detailed Experimental Protocols

Protocol 1: DLLME for Chlorpyrifos in Green Tea with GC-FPD Detection [1]

Sample Preparation:

  • Place 20 mL of the green tea sample into a 100 mL measuring cylinder.
  • Add 4 g of NaCl and 50 mL of acetone solution.
  • Agitate thermally for 3 minutes and then let stand at room temperature for 30 minutes.
  • Take 1 mL of the supernatant to be used as the dispersant in the DLLME step.

DLLME Procedure:

  • Transfer the 1 mL dispersant (from above) into a 10 mL sharp-bottom centrifuge tube.
  • Add 22 μL of trichloroethane (extraction solvent) and gently shake.
  • Add 5 mL of ultrapure water and gently oscillate to form an emulsion.
  • Let the mixture stand at room temperature for 2 minutes.
  • Centrifuge at 3500 rpm for 2 minutes to sediment the extraction solvent.
  • Carefully collect 1 μL of the sedimented phase using a micro-syringe for GC analysis.

GC-FPD Conditions:

  • Analytical Column: DB-1701 Ultra Inert capillary column (30 m × 0.53 mm I.D. × 1 μm film thickness).
  • Injector Temperature: 220°C (splitless mode).
  • Detector Temperature: 250°C.
  • Oven Temperature Program:
    • Initial: 170°C
    • Ramp: 20°C/min to 210°C, hold for 0.5 min
    • Ramp: 10°C/min to 230°C, hold for 3 min
  • Total Run Time: 7.5 min.
  • Retention Time of Chlorpyrifos: ~4.4 min.
Protocol 2: Modified QuEChERS for Multi-Residue Analysis with this compound

This protocol synthesizes elements from validated methods for complex matrices [3] [5] [4].

Internal Standard Solution:

  • Prepare a working solution of This compound in acetonitrile at a concentration suitable for spiking. This solution is added to every sample and calibration standard before extraction.

Extraction:

  • Weigh 10.0 ± 0.1 g of homogenized sample into a 50 mL centrifuge tube.
  • Spike with an appropriate volume of the this compound working solution.
  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.
  • Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) and immediately shake vigorously for another minute to prevent salt clumping.
  • Centrifuge at >4000 rpm for 5 minutes.

Clean-up (dSPE):

  • Transfer an aliquot (e.g., 1-3 mL) of the upper acetonitrile layer into a dSPE tube containing a sorbent mixture. The choice of sorbents should be guided by Table 2. For a general purpose clean-up, a mixture of 150 mg MgSO4, 25 mg PSA, and 25 mg C18 per 1 mL of extract is recommended.
  • Shake vigorously for 30-60 seconds.
  • Centrifuge at >4000 rpm for 5 minutes.
  • Filter the supernatant through a 0.22 μm syringe filter into an autosampler vial for analysis by GC-MS/MS or LC-MS/MS.

Calibration:

  • Use the internal standard method for quantification. Prepare calibration standards in a blank matrix extract at various concentrations. All standards must contain the same concentration of this compound as the samples. The ratio of the native chlorpyrifos peak area to the this compound peak area is used to construct the calibration curve.

Workflow and Stability Diagram

G cluster_0 Critical Consideration: CRM Stability Start Start: Sample Homogenization A Spike with this compound Internal Standard Start->A B Extraction (QuEChERS or DLLME) A->B C Clean-up (dSPE with selected sorbents) B->C D Analysis (GC-MS/MS or LC-MS/MS) C->D E Data Processing (Internal Standard Calibration) D->E F Use freshly prepared working mixtures D->F Ref: [6] End Result: Quantification E->End G Avoid storing combined multi-residue mixes H Follow producer's storage recommendations

Diagram 1: Analytical workflow for chlorpyrifos determination with key stability considerations. The process begins with sample preparation and incorporates the internal standard immediately to correct for losses. A critical step is the clean-up, where sorbent selection is matrix-dependent. Finally, stability studies emphasize that certified reference material (CRM) working mixtures should be prepared fresh daily to ensure accuracy, as combined multi-residue mixtures can degrade over time [6].

Handling and Stability of Certified Reference Materials (CRMs)

The accuracy of quantification depends heavily on the integrity of the CRMs, including this compound.

  • Storage of Stock Solutions: Unopened ampoules of CRMs should be stored according to the manufacturer's recommendations, typically at freezing or refrigerated temperatures. Once opened, the contents should be used promptly or evidence of stability under the user's storage conditions should be established [6].
  • Preparation of Working Mixtures: Working mixtures of CRMs for instrument calibration should be prepared daily. Stability studies have shown that while individual opened ampoules are relatively stable for weeks, once the contents of different ampoules are combined into a single multiresidue mix, degradation can occur rapidly for both LC- and GC-amenable pesticides [6]. This practice is essential for maintaining data integrity and achieving low measurement uncertainty.

Conclusion

The accurate determination of chlorpyrifos residues in food matrices is achievable through well-optimized sample preparation techniques like DLLME and QuEChERS, coupled with selective detection methods. The incorporation of This compound as an internal standard is a best practice that significantly enhances the reliability and accuracy of the results by compensating for procedural variations and matrix effects. Adherence to proper CRM handling protocols, especially the daily preparation of working calibration mixtures, is paramount for ensuring the quality and validity of analytical data in compliance with global food safety regulations.

References

Role of Chlorpyrifos-d10 in Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chlorpyrifos-d10 is a stable isotope-labeled internal standard crucial for ensuring accuracy and precision in pesticide residue analysis. It corrects for analyte loss during sample preparation and matrix effects during instrumental analysis [1] [2].

Search results indicate its use in analyzing various sample matrices, including air sampling matrices (XAD-2 resin, polyurethane foam) and biological samples (breast milk) [1] [3]. One study used it to validate the cleaning efficiency of glassware in bioassays [2].

Documented Experimental Workflows

While a complete step-by-step protocol is not detailed, the following workflow synthesizes common steps from the literature for using this compound in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

workflow Start Start Method Development Prep Prepare Internal Standard Solution Start->Prep Spike Spike Sample with IS Prep->Spike Reconstitute Reconstitute neat standard in acetonitrile Prep->Reconstitute Extract Extract Analytes Spike->Extract AddEarly Add IS to sample early in preparation Spike->AddEarly Analyze LC-MS/MS Analysis Extract->Analyze Solvent Ultrasonication with acetonitrile Extract->Solvent Quantify Quantify with Calibration Curve Analyze->Quantify Dilute Dilute to working concentration Reconstitute->Dilute KnownAmount Use known amount (e.g., 2 ng/μL in acetonitrile) AddEarly->KnownAmount NoDerivatization No derivatization needed Solvent->NoDerivatization

Key Parameters from Literature

The table below summarizes quantitative data and experimental conditions for this compound use found in the search results.

Parameter Reported Details Context / Matrix Source
Chemical Form Neat standard or solution in acetonitrile Purchased from commercial suppliers [1] [2]
Working Concentration (Example) 2 ng/μL In an internal standard spiking solution (ISS) for cannabis analysis [4]
Stock Solution Concentration 100 μg/mL in acetonitrile Used for preparing spiking solutions [2]
Instrumental Analysis LC-MS/MS with MRM detection Compatible with C18 reverse-phase columns and positive electrospray ionization [1] [3]
Extraction Technique Ultrasonication with acetonitrile Method for recovering pesticides from air sampling matrices (XAD-2, PUF) [1]

Critical Methodological Notes

From the literature review, here are key considerations for developing a robust protocol:

  • Spiking Time: The internal standard should be added to the sample at the very beginning of the preparation process, before any extraction steps. This allows it to correct for losses throughout the entire procedure [1] [3].
  • Solvent Compatibility: Using acetonitrile for extraction is a common and effective choice, as it is compatible with both the QuEChERS approach and subsequent LC-MS/MS analysis [5] [1] [3].
  • Minimal Sample Prep: Extracts from methods using acetonitrile with internal standards can often be directly injected into the LC-MS/MS system without needing further derivatization or complex clean-up, simplifying the workflow [1].

References

Comprehensive Application Notes and Protocols for Chlorpyrifos-d10 Method Development in Analytical Chemistry

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorpyrifos-d10 and Its Analytical Applications

This compound is a deuterium-labeled internal standard specifically designed for the accurate quantification of chlorpyrifos, an organophosphorus pesticide, in complex matrices. This stable isotopically labeled compound serves as an essential analytical tool for researchers conducting pesticide residue analysis, enabling precise measurement and method validation through isotope dilution techniques. The strategic replacement of ten hydrogen atoms with deuterium atoms in the chlorpyrifos structure creates a molecule with nearly identical chemical properties to native chlorpyrifos but with a distinct mass difference that can be exploited in mass spectrometric detection. This molecular characteristic allows this compound to compensate for matrix effects, extraction efficiency variations, and instrument fluctuations that commonly plague pesticide residue analysis, particularly in challenging matrices like tea, fruits, vegetables, and other agricultural commodities.

The importance of reliable analytical methods for chlorpyrifos monitoring has increased significantly in recent years due to growing concerns about its potential health effects and evolving regulatory restrictions. As a broad-spectrum organophosphorus insecticide, chlorpyrifos has been widely used in agricultural systems worldwide, but its residues persist in food commodities and environmental samples, necessitating robust monitoring approaches. The application of this compound spans multiple analytical contexts, including food safety monitoring, environmental analysis, regulatory compliance testing, and research on pesticide fate and transport. By implementing this deuterated internal standard, laboratories can achieve the high level of accuracy and precision required for modern pesticide residue analysis, particularly when working near established maximum residue limits (MRLs) where analytical uncertainty can have significant regulatory implications.

Properties and Applications of this compound

Chemical Characteristics and Mechanism of Action

This compound possesses specific chemical properties that make it ideally suited as an internal standard for analytical applications. The compound features selective deuterium substitution at stable positions within the molecular structure, creating a mass shift of approximately 10 atomic mass units compared to native chlorpyrifos while maintaining nearly identical chemical behavior. This balanced combination of mass differentiation and chemical similarity is crucial for its effectiveness in isotope dilution mass spectrometry. The structural integrity of the parent molecule is preserved, ensuring that this compound experiences nearly the same extraction recovery, chromatographic behavior (with minimal isotope effects), and ionization efficiency as the native analyte while remaining distinguishable mass spectrometrically.

The primary mechanism by which this compound improves analytical accuracy is through isotope dilution methodology. When added to a sample at the beginning of the extraction process, it experiences the same procedural losses and matrix effects as the native chlorpyrifos residues present in the sample. By measuring the ratio of native to deuterated compound in the final extract, analysts can precisely determine the original concentration of chlorpyrifos in the sample, accounting for variable extraction efficiency, matrix suppression or enhancement, and instrument fluctuations. This approach significantly improves the accuracy, precision, and reliability of chlorpyrifos quantification compared to external calibration methods, particularly when analyzing complex sample matrices that can interfere with analytical measurements.

Analytical Applications in Various Matrices

The implementation of this compound as an internal standard extends across multiple analytical domains and sample types:

  • Food and Agricultural Products: this compound is extensively used in the analysis of pesticide residues in food commodities, including tea, fruits, vegetables, grains, and animal products. In green tea analysis, which presents a particularly complex matrix, the deuterated standard compensates for significant matrix effects that can otherwise compromise accurate quantification [1]. The compound facilitates compliance monitoring with established Maximum Residue Limits (MRLs), which vary by jurisdiction but typically range from 0.01 mg/kg to 10 mg/kg for chlorpyrifos in various food commodities.

  • Environmental Monitoring: Environmental applications include the analysis of water, soil, sediment, and air samples for chlorpyrifos contamination. In these contexts, this compound enables precise quantification at trace levels, supporting environmental fate studies and monitoring programs designed to assess pesticide movement and persistence in ecosystems.

  • Biological Monitoring: The deuterated standard is valuable in toxicological and biomonitoring studies aimed at quantifying chlorpyrifos and its metabolites in biological fluids and tissues, supporting research on human exposure, toxicokinetics, and health effects.

  • Method Development and Validation: During analytical method development, this compound serves as a crucial tool for establishing key validation parameters including accuracy, precision, recovery, and measurement uncertainty. Its use allows researchers to distinguish between extraction inefficiencies and matrix effects, facilitating optimization of sample preparation techniques [2] [3].

Detailed Methodological Protocols

Dispersive Liquid-Liquid Microextraction (DLLME) Combined with GC-FPD

The DLLME-GC-FPD method provides an efficient approach for extracting and quantifying chlorpyrifos residues in complex matrices such as green tea. This technique offers significant advantages in terms of reduced solvent consumption, rapid processing, and high enrichment factors, making it particularly suitable for routine analysis of multiple samples.

3.1.1 Sample Preparation Protocol
  • Reagents and Materials: Prepare this compound stock solution at 1000 mg/L in acetone, working standard at 10 mg/L in acetone, trichloroethane (extraction solvent), acetone (disperser solvent), sodium chloride (ACS grade), and Milli-Q water. All solvents should be HPLC or analytical grade.

  • Sample Pretreatment:

    • Homogenize representative green tea samples using a laboratory grinder.
    • Transfer 20 mL of ground tea sample into a 100 mL measuring cylinder.
    • Add 4 g NaCl and 50 mL acetone to the sample.
    • Thermally agitate the mixture for 3 minutes, then allow it to stand at room temperature for 30 minutes.
    • Collect 1 mL of the supernatant solution to use as dispersant in the DLLME procedure [1].
3.1.2 DLLME Optimization and Procedure

The DLLME process requires careful optimization of several critical parameters to achieve maximum extraction efficiency. Based on systematic investigation, the following conditions have been established as optimal for chlorpyrifos extraction:

Table 1: Optimal DLLME Conditions for Chlorpyrifos Extraction from Green Tea

Parameter Options Evaluated Selected Optimal Condition Impact on Extraction Efficiency
Extraction Solvent Chlorobenzene, Carbon tetrachloride, Trichloroethane Trichloroethane (22 μL) Highest enrichment factor and recovery
Disperser Solvent Acetonitrile, Acetone Acetone (1 mL) Superior extraction efficiency compared to acetonitrile
Extraction Time 0.5-5 minutes 2 minutes No significant improvement beyond 2 minutes
Salt Addition 0-10% NaCl 4 g NaCl in 50 mL Moderate improvement in recovery due to salting-out effect
pH 4-9 No adjustment No significant effect on chlorpyrifos recovery

The optimized DLLME procedure consists of the following steps:

  • Transfer 1 mL of the prepared dispersant (sample extract in acetone) to a 10 mL sharp-bottom centrifuge tube.
  • Add 22 μL of trichloroethane (extraction solvent) to the tube.
  • Gently shake the mixture to ensure proper mixing.
  • Add 5 mL of ultrapure water to the tube and gently agitate to form a water/dispersant/extraction agent emulsion system.
  • Let the mixture stand at room temperature for 2 minutes to allow for complete extraction.
  • Centrifuge at 3500 rpm for 2 minutes to separate the phases and sediment the extraction solvent at the bottom of the tube.
  • Carefully collect the sedimented phase using a microsyringe for GC analysis [1].
3.1.3 GC-FPD Analysis Conditions
  • Instrument Configuration: Shimadzu GC-17A gas chromatograph equipped with Flame Photometric Detector (FPD) in phosphorus mode and a DB-1701 Ultra Inert capillary column (30 m length × 0.53 mm I.D. × 1 μm film thickness).
  • Temperature Program:
    • Injector temperature: 220°C (splitless mode)
    • Detector temperature: 250°C
    • Oven program: Initial temperature 170°C, ramp at 20°C/min to 210°C, hold for 0.5 min, then ramp at 10°C/min to 230°C, hold for 3 min (total run time: 7.5 min)
  • Carrier Gas: High-purity helium or nitrogen at appropriate flow rates
  • Detection: Under these conditions, chlorpyrifos exhibits a retention time of approximately 4.4 minutes [1].
LC-MS/MS Approaches with Isotopic Dilution

For laboratories equipped with liquid chromatography-mass spectrometry systems, this compound can be implemented in isotopic dilution mass spectrometry (IDMS) methods that provide exceptional accuracy and sensitivity. The following protocol outlines a modified QuEChERS approach suitable for chlorpyrifos determination in various matrices:

3.2.1 Sample Extraction and Cleanup
  • Weighing and Fortification: Accurately weigh 5 g of homogenized sample into a 50 mL centrifuge tube. Add this compound internal standard at this stage to correct for procedural losses.
  • Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute. Subsequently add a pre-weighed salt mixture (typically containing magnesium sulfate and sodium chloride) and shake immediately and vigorously for another minute.
  • Centrifugation: Centrifuge at ≥4000 rpm for 5 minutes to separate the organic and aqueous phases.
  • Cleanup: Transfer an aliquot of the upper acetonitrile layer to a dispersive Solid Phase Extraction (d-SPE) tube containing cleanup sorbents (C18, PSA, and Florisil). Shake vigorously for 30 seconds and centrifuge to obtain the purified extract.
  • Concentration and Reconstitution: If necessary, evaporate an aliquot of the cleaned extract under gentle nitrogen stream and reconstitute in an appropriate mobile phase for LC-MS/MS analysis [3].
3.2.2 LC-MS/MS Analysis Parameters
  • Chromatographic Conditions:

    • Column: C18 column (e.g., 100 mm × 2.1 mm, 1.8-2.7 μm particle size)
    • Mobile Phase: Methanol/water with 2.5 mM ammonium acetate or acetonitrile/water with formic acid or ammonium formate additives
    • Gradient: Programmed from aqueous-rich to organic-rich composition over 10-15 minutes
    • Flow Rate: 0.2-0.4 mL/min
    • Column Temperature: 30-40°C
  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+)
    • Detection: Multiple Reaction Monitoring (MRM)
    • Typical MRM Transitions for Chlorpyrifos:
      • Quantifier: 349.9 → 97.0 (or 349.9 → 198.0 for confirmation)
      • Qualifier: 349.9 → 198.0
    • MRM Transitions for this compound:
      • Quantifier: 359.9 → 102.0 (or 359.9 → 208.0 for confirmation)
    • Optimize collision energies and source parameters for specific instruments

The use of this compound as internal standard in LC-MS/MS analysis enables accurate quantification through the construction of relative response curves, effectively compensating for matrix effects and variations in extraction efficiency [2] [3].

Method Validation and Performance Data

Analytical Performance of DLLME-GC-FPD Method

Comprehensive validation of the DLLME-GC-FPD method for chlorpyrifos determination in green tea demonstrates excellent performance characteristics:

Table 2: Performance Characteristics of DLLME-GC-FPD Method for Chlorpyrifos in Green Tea

Validation Parameter Result Acceptance Criteria
Linear Range 0.05-5 mg/kg -
Correlation Coefficient (R²) 0.999 ≥0.99
Limit of Quantification (LOQ) 0.02 μg/mL (S/N=3) -
Recovery (%) 91.94-104.70% 70-120%
Relative Standard Deviation (RSD%) 4.61% ≤15%
Enrichment Factor 554.51 -

The method demonstrates particularly impressive enrichment capability with a factor exceeding 550, indicating exceptional concentration efficiency that enables detection at trace levels. The recovery values fall well within acceptable ranges for pesticide residue analysis, while the precision (RSD) meets rigorous method validation standards [1].

LC-MS/MS Method Performance with Isotopic Dilution

Implementation of this compound in LC-MS/MS methods yields similarly robust performance metrics:

  • Accuracy and Precision: Methods employing isotopic dilution with this compound typically achieve recoveries of 86-103% with RSDs below 8.1%, exceeding standard validation criteria for pesticide residue analysis.
  • Repeatability and Intermediate Precision: Repeatability (intra-day precision) generally ranges between 3.9-7.6%, while intermediate precision (inter-day precision) ranges between 1.9-8.7%, demonstrating consistent performance across different analytical batches.
  • Sensitivity: Limits of Detection (LODs) typically range from 0.001-0.005 mg/kg, while Limits of Quantification (LOQs) established as the lowest spiking level range from 0.01-0.05 mg/kg, providing sufficient sensitivity for monitoring compliance with established MRLs [3].

Regulatory Considerations and Maximum Residue Limits

The regulatory landscape for chlorpyrifos has evolved significantly in recent years, with important implications for analytical method development and implementation. Current regulatory status as of 2025 includes:

  • U.S. Environmental Protection Agency (EPA) Status:

    • As of February 2025, the EPA has proposed to revoke all tolerances for chlorpyrifos residues except for those associated with 11 specific crops: alfalfa, apples, asparagus, tart cherries, citrus, cotton, peaches, soybeans, strawberries, sugar beets, and spring and winter wheat [4].
    • The use on these permitted crops is restricted to specific states identified in the 2020 Proposed Interim Registration Review Decision (PID) and is subject to geographic restrictions and application limitations.
    • As of July 1, 2025, use of chlorpyrifos on any crops other than the 11 identified ones is prohibited in the United States [5].
  • International Maximum Residue Limits (MRLs): MRLs for chlorpyrifos in tea and other commodities vary significantly by jurisdiction:

    • European Union: 0.01 mg/kg
    • United States: 0.1 mg/kg
    • Japan: 10 mg/kg
    • China: 2 mg/kg [1]
  • State-Level Restrictions: Several U.S. states have implemented additional restrictions on chlorpyrifos use, including California, Hawaii, Maine, Maryland, New York, and Oregon. Analysts and researchers should consult current state regulations when designing monitoring programs [5].

These regulatory considerations highlight the importance of developing sensitive and accurate analytical methods capable of reliably quantifying chlorpyrifos residues at levels well below established MRLs, particularly in the complex matrices for which the compound remains approved for use.

Troubleshooting and Technical Recommendations

Successful implementation of this compound in analytical methods requires attention to several technical aspects:

  • Internal Standard Preparation and Storage: Prepare this compound stock solutions in acetone or acetonitrile at concentrations of 1000 mg/L and store at -20°C in sealed amber vials to maintain stability. Under these conditions, the solution typically remains stable for at least 24 months [2]. Perform periodic verification of concentration and purity through comparison with certified reference standards.

  • Matrix Effect Compensation: While this compound effectively corrects for most matrix effects, some residual effects may persist, particularly in complex matrices like green tea. Implement additional strategies such as:

    • Matrix-matched calibration: Prepare calibration standards in processed blank matrix extracts
    • Standard addition method: Particularly useful when analyzing samples with unknown matrix composition
    • Post-column infusion: To monitor and characterize matrix effects throughout the chromatographic run
  • Optimization Recommendations for DLLME:

    • Systematically evaluate extraction solvent type and volume for new matrices
    • Optimize disperser solvent to sample ratio to achieve stable emulsion formation
    • Consider ionic strength adjustment for samples with variable salt content
    • Validate extraction time for each new matrix, though 2 minutes is typically sufficient
  • Chromatographic Considerations:

    • Monitor for potential isotope effects that may cause slight retention time differences between chlorpyrifos and this compound
    • Ensure adequate chromatographic resolution from potential interferences, particularly in complex matrices
    • Implement guard columns or divert valves to protect analytical columns from matrix components

Conclusion and Implementation Summary

The integration of This compound as an internal standard in analytical methods for chlorpyrifos determination represents a significant advancement in pesticide residue analysis, enabling laboratories to achieve the high standards of accuracy, precision, and reliability required in modern regulatory and research contexts. The methodologies detailed in this application note, particularly the DLLME-GC-FPD approach and LC-MS/MS with isotopic dilution, provide robust frameworks for quantifying chlorpyrifos residues across diverse sample matrices, with performance characteristics that meet or exceed accepted validation criteria.

The evolutionary regulatory landscape for chlorpyrifos underscores the necessity for analytical methods capable of precise quantification at increasingly stringent levels, particularly in complex agricultural commodities where the compound remains approved for use. The implementation of this compound addresses this need by providing a mechanism to correct for analytical variations that could otherwise compromise data quality and regulatory decisions.

As research continues and regulatory standards evolve, the application of sophisticated analytical techniques supported by isotopically labeled standards like this compound will remain essential for monitoring pesticide residues, protecting food safety, and furthering understanding of environmental contaminant fate and transport. The protocols and recommendations provided in this document offer a solid foundation for laboratories seeking to implement or improve chlorpyrifos analytical methods, with flexibility for adaptation to specific analytical requirements and matrix challenges.

Workflow Diagram of this compound Method Development

workflow Start Sample Collection and Preparation IS_Addition Add this compound Internal Standard Start->IS_Addition Extraction Sample Extraction (DLLME or QuEChERS) IS_Addition->Extraction Cleanup Extract Cleanup (d-SPE or other methods) Extraction->Cleanup Analysis Instrumental Analysis (GC-FPD or LC-MS/MS) Cleanup->Analysis Quantification Data Analysis and Quantification Analysis->Quantification Validation Method Validation Quantification->Validation

Figure 1: Method development workflow for chlorpyrifos analysis using this compound as internal standard, showing key stages from sample preparation to final validation.

References

Comprehensive Application Notes and Protocols for Chlorpyrifos-d10 in Multi-Residue Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Chlorpyrifos-d10 in Analytical Chemistry

This compound is a deuterated internal standard essential for precise quantification of organophosphate pesticides in complex matrices. This stable isotope-labeled compound is chemically identical to native chlorpyrifos but contains ten deuterium atoms in place of hydrogen, creating a distinct mass difference that enables accurate mass spectrometry detection without interference from the native compound or matrix effects. This compound is particularly valuable in compensation of matrix effects, correction for analyte loss during sample preparation, and verification of method accuracy across environmental, food safety, and biological monitoring applications [1] [2].

The use of this compound has become increasingly important in both LC-MS/MS and GC-MS/MS workflows for multi-residue pesticide analysis. Its application spans various matrices including cannabis, pet foods, human plasma, breast milk, and agricultural commodities [3] [4] [5]. By serving as a reliable internal standard, this compound helps laboratories meet stringent regulatory requirements in food safety and environmental monitoring while maintaining data integrity across different analytical platforms.

Methodologies and Experimental Protocols

Sample Preparation and Extraction
2.1.1 QuEChERS-Based Extraction for Dry Food Matrices

For the analysis of pesticide residues in commercial dry pet food, researchers have optimized a QuEChERS-based method incorporating a freezing-out clean-up step. This approach effectively reduces matrix interference while maintaining high recovery rates for multiple pesticide residues including chlorpyrifos [4].

Protocol Steps:

  • Homogenization: Reduce particle size of dry food samples using a laboratory freezer mill or similar homogenization device
  • Extraction: Weigh 2±0.1 g of homogenized sample into a 50-mL centrifuge tube, add 10 mL of acetonitrile, and shake vigorously for 1 minute
  • Partitioning: Add a salt mixture (4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium hydrogen citrate sesquihydrate) and shake immediately for 1 minute
  • Centrifugation: Centrifuge at ≥3000 rpm for 5 minutes
  • Clean-up: Transfer the supernatant to a dSPE tube (150 mg MgSO4, 25 mg PSA, 25 mg C18, 25 mg GCB) and shake for 30 seconds
  • Freezing-out: Place extracts in a freezer at -20°C for 2 hours to precipitate lipids and waxes
  • Final Preparation: Centrifuge again and transfer the supernatant to an autosampler vial for analysis [4]
2.1.2 Modified QuEChERS for Citrus Herbal Medicine

In the analysis of chenpi (dried citrus peel), a modified QuEChERS approach was developed for determining 133 pesticide residues:

Key Modifications:

  • Extraction Solvent: Acetonitrile
  • Clean-up Sorbents: C18 and graphitized carbon black (GCB)
  • Aminopropyl (NH2) Replacement: Used instead of primary secondary amine (PSA) due to its weaker ion exchange capacity, which had minimal effect on the recovery of specific pesticides like ditalimfos
  • Quantification: Employed matrix-matched calibration with internal standards [6]
Instrumental Analysis Conditions
2.2.1 LC-MS/MS Parameters

For the determination of 96 pesticides in cannabis, the following LC-MS/MS conditions were employed:

Chromatographic Conditions:

  • Column: Acclaim Polar Advantage II (2.2 µm, 120 Å, 2.1 mm × 100 mm)
  • Guard Column: Acclaim Trinity Q1 (5 µm, 120 Å, 10 mm)
  • Mobile Phase A: 3 mM ammonium formate in ultrapure water + 0.1% formic acid
  • Mobile Phase B: 3 mM ammonium formate in methanol + 0.02% formic acid
  • Gradient Program: 16-minute gradient elution (specific details in Table S2 of reference [3])
  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Instrument: TSQ Altis triple quadrupole mass spectrometer
  • Ionization Mode: Electrospray ionization (ESI) in positive mode
  • Sheath Gas Pressure: 40 arb
  • Aux Gas Pressure: 10 arb
  • Sweep Gas Pressure: 1 arb
  • Spray Voltage: 3500 V
  • Capillary Temperature: 325°C [3]
2.2.2 GC-MS/MS Parameters

For GC-amenable pesticides in the same study:

Chromatographic Conditions:

  • Column: TG-5SILMS (30 m × 0.25 mm × 0.25 µm film)
  • Liner: Restek Topaz 6 baffled liner (2 mm I.D., 2.75 mm O.D. × 120 mm)
  • Carrier Gas: Helium at 1.2 mL/min constant flow
  • Oven Program: Stepwise ramp from 40 to 325°C over 30.3 minutes
  • Injection: PTV injector in splitless mode

Mass Spectrometry Conditions:

  • Instrument: TSQ 9000 triple quadrupole mass spectrometer
  • Transfer Line Temperature: 300°C
  • Ion Source Temperature: 300°C
  • Collision Gas Pressure: 1.5 mTorr
  • Ionization Mode: Electron impact (EI) at 70 eV [3]

Table 1: Method Validation Parameters for Multi-Residue Analysis in Various Matrices

Matrix Analytes Linearity (r²) Recovery Range (%) Precision (RSD%) LoQ Range Citation
Cannabis 96 pesticides >0.99 70-120 <20% 10-3000 ng/g [3]
Chenpi (citrus peel) 133 pesticides >0.99 70.0-112.2 0.2-14.4% Not specified [6]
Human plasma 11 OP pesticides 0.996-0.999 59.4-94.0 (chlorpyrifos) 2.3-18.9% (intra-batch) 0.18-1.36 ng/mL [5]
Human breast milk 11 OP pesticides 0.996-0.999 Similar to plasma 5.8-19.5% (inter-batch) 0.09-2.66 ng/mL [5]
Quality Assurance and Method Validation
2.3.1 Calibration and Quantification

Internal Standard Implementation:

  • Prepare this compound stock solution at approximately 1 mg/mL in acetone
  • Prepare working internal standard solution at 2 ng/µL in acetonitrile [3]
  • Add consistent volume of internal standard solution to all calibration standards, quality control samples, and analytical samples before extraction
  • Use matrix-matched calibration standards to compensate for matrix effects

Calibration Curve Preparation:

  • Prepare calibration standards spanning the expected concentration range
  • For cannabis analysis: typically 8 concentration levels from low pg/mL to high ng/mL
  • Include solvent-only standards for system suitability assessment
  • Accept calibration with r² ≥ 0.99 and back-calculated concentrations within ±15% of expected values (±20% at LoQ) [3]
2.3.2 Validation Parameters

Specificity/Method Selectivity:

  • Demonstrate absence of interference in blank matrix samples at retention times of target analytes and internal standards
  • Confirm using at least 6 different sources of blank matrix

Accuracy and Precision:

  • Evaluate at a minimum of 3 concentration levels (low, medium, high) with 6 replicates each
  • Within-batch accuracy: 70-120% of true value
  • Within-batch precision: ≤20% RSD
  • Between-batch precision: ≤25% RSD [3] [5]

Recovery:

  • Compare analyte response in spiked matrix before extraction versus post-extraction spiked matrix
  • Acceptable range: 70-120% with RSD ≤20%

Matrix Effects:

  • Calculate as (slope of matrix-matched calibration curve / slope of solvent calibration curve - 1) × 100
  • Signal suppression <−20% or enhancement >+20% indicates significant matrix effect requiring mitigation [3]

Table 2: this compound Application Across Different Analytical Contexts

Application Area Matrix Type Key Method Features Concentration Range Citation
Cannabis regulatory testing Dried cannabis flower LC-MS/MS + GC-MS/MS, 96 pesticides LoQs: 10-3000 ng/g [3]
Food safety monitoring Chenpi (citrus peel) Modified QuEChERS, GC-MS/MS, 133 pesticides Recoveries: 70.0-112.2% [6]
Occupational exposure Human plasma, breast milk GC-FPD, 11 OP pesticides LOD: 0.18-1.36 ng/mL (plasma) [5]
Pharmacokinetic studies Rat models Isotope labeling to track metabolism Doses: 1-5 mg/kg [2]
Environmental exposure Air samples Passive air samplers, Bayesian modeling ng/m³ range [7]

Workflow Visualization

The following diagram illustrates the complete analytical workflow for this compound multi-residue analysis, integrating sample preparation, instrumental analysis, and data processing steps:

ChlorpyrifosAnalysisWorkflow cluster_prep Sample Preparation Phase cluster_analysis Instrumental Analysis Phase cluster_data Data Processing & Validation SP1 Sample Homogenization SP2 Weigh Sample (2±0.1 g) SP1->SP2 SP3 Add Acetonitrile + Internal Standard SP2->SP3 SP4 Shake Vigorously (1 min) SP3->SP4 SP5 Add Salt Mixture SP4->SP5 SP6 Centrifuge (≥3000 rpm, 5 min) SP5->SP6 SP7 dSPE Clean-up SP6->SP7 SP8 Freezing-out Step (-20°C, 2 hr) SP7->SP8 SP9 Final Centrifugation SP8->SP9 SP10 Transfer to Vial SP9->SP10 IA1 LC-MS/MS Analysis SP10->IA1 Extract IA2 GC-MS/MS Analysis SP10->IA2 Extract IA3 Chromatographic Separation IA1->IA3 IA2->IA3 IA4 Mass Spectrometric Detection IA3->IA4 DP1 Peak Integration IA4->DP1 Raw Data DP2 Internal Standard Calibration DP1->DP2 DP3 Matrix Effect Correction DP2->DP3 DP4 Quality Control Assessment DP3->DP4 DP5 Concentration Calculation DP4->DP5 DP6 Data Reporting DP5->DP6

Workflow Description: The analytical process begins with comprehensive sample preparation using QuEChERS methodology with a freezing-out clean-up step [4]. Samples proceed through parallel LC-MS/MS and GC-MS/MS analysis to cover a broad range of pesticide residues with different chemical properties [3]. The final data processing phase incorporates internal standard calibration using this compound to ensure accurate quantification despite matrix effects or preparation losses [1].

Applications in Research and Monitoring

Regulatory Testing in Cannabis

Canada has established the most extensive pesticide testing requirements in North America for cannabis, requiring monitoring of 96 unauthorized pesticides. In this context, this compound serves as a critical internal standard for ensuring accurate quantification at method performance limits ranging from 10-3000 ng/g in dried cannabis inflorescence. The complexity of cannabis matrices, with cannabinoids comprising up to 25% w/w of dried material, creates significant analytical challenges that deuterated internal standards help overcome [3].

Human Biomonitoring Studies

This compound has been employed in pharmacokinetic studies to understand the comparative metabolism of chlorpyrifos versus its major metabolites. Researchers have used isotopically labeled chlorpyrifos (13C- or 2H-labeled) to simultaneously track the parent compound and metabolites following oral administration in rat models. These studies revealed that co-exposure to environmental metabolites could potentially confound biomonitoring data, highlighting the importance of specific analytical methods that can distinguish exposure sources [2].

In occupational exposure assessment, methods using this compound have detected chlorpyrifos in plasma and breast milk of farmworkers in Chiang Mai Province, Thailand. This research demonstrated widespread exposure among agricultural workers, with seven of eleven monitored OP pesticides detected in plasma samples and five in breast milk samples [5].

Environmental Exposure Assessment

Passive air sampling combined with spatiotemporal modeling has been used to evaluate environmental exposure to chlorpyrifos in agricultural communities. Research in Costa Rica's banana plantation regions found that each 1 ng/m³ increase in chlorpyrifos air concentration was associated with a 1.5% increase in its metabolite (TCPy) in urine samples from pregnant women [7]. These findings highlight the importance of inhalation as an exposure pathway and demonstrate the utility of environmental monitoring coupled with biomonitoring.

Troubleshooting and Technical Considerations

Mitigation of Matrix Effects

Matrix effects present a significant challenge in multi-residue pesticide analysis, particularly in complex matrices like cannabis, where cannabinoids can cause substantial ion suppression or enhancement [3]. Several strategies can mitigate these effects:

  • Matrix-Matched Calibration: Prepare calibration standards in blank matrix extracts to compensate for matrix effects
  • Effective Sample Clean-up: Optimize dSPE sorbent combinations (PSA, C18, GCB) to remove co-extractives
  • Internal Standard Correction: Use deuterated internal standards like this compound for each analyte or analyte group
  • Extract Dilution: Dilute final extracts to reduce matrix concentration while maintaining adequate sensitivity
Method Sensitivity Optimization

To achieve the low limits of quantification required for regulatory compliance:

  • Injector Maintenance: Regularly replace GC liners and trim MS columns to maintain peak shape and sensitivity
  • Source Cleaning: Establish preventive maintenance schedules for MS ion sources based on sample throughput
  • Collision Energy Optimization: Systematically optimize MRM transitions and collision energies for each matrix-analyte combination
  • Column Selection: Employ specialty columns (e.g., polar-embedded phases) to improve separation of problematic analytes
Quality Control Protocols

Implement comprehensive quality control measures:

  • Process Blanks: Include with each batch to monitor contamination
  • Spiked Blanks: Verify method recovery and matrix effect compensation
  • Duplicate Samples: Assess method precision
  • Continuing Calibration Verification: Inject mid-level calibration standards periodically during sequence runs to monitor instrument stability
  • Quality Control Materials: Use certified reference materials when available

Conclusion

This compound serves as a robust internal standard for multi-residue pesticide analysis across diverse applications from regulatory testing to human biomonitoring. The methodologies presented here, particularly the QuEChERS-based approaches with freezing-out clean-up and parallel LC-MS/MS/GC-MS/MS analysis, provide reliable frameworks for accurate quantification of chlorpyrifos and other pesticides in complex matrices. As analytical requirements continue to tighten, with lower detection limits and expanded analyte lists, the implementation of deuterated internal standards like this compound becomes increasingly essential for generating defensible data that meets stringent quality assurance standards.

References

Strategies to Mitigate Ion Suppression for Chlorpyrifos-d10

Author: Smolecule Technical Support Team. Date: February 2026

Strategy Key Implementation Details Purpose / Benefit
Internal Standardization [1] Use 20 deuterated analogs; Chlorpyrifos-d10 as Internal Standard (IS) corrects for analyte loss and ion suppression [1]. Monitors & corrects for ion suppression; improves quantitative accuracy.
Simplified Sample Prep [1] [2] Acetonitrile solvent extraction; 2 mL dichloromethane/hexane (2:1 v/v) for 100-200 µL sample; avoids multiple SPE cleanup steps [1] [2]. Reduces co-extraction of matrix components; improves recovery (80-120%).
Chromatographic Separation [3] Use C18 or Polar Advantage II column; 16-min gradient elution for complex matrices [3]. Separates analyte from matrix interferences; reduces co-elution.
Dual Ionization Sources [1] Electrospray Ionization (ESI) for most pesticides; Atmospheric Pressure Chemical Ionization (APCI) for chlorinated/organochlorine pesticides [1]. APCI provides alternative ionization path, less susceptible to suppression from polar matrix.

Detailed Experimental Protocols

Sample Preparation: Solvent Extraction for Complex Matrices

This protocol, adapted from methods used for hemp and biological samples, prioritizes simplicity and high recovery [1] [2].

  • Homogenization: Grind the sample to a particle size of less than 1 mm for efficient extraction [1].
  • Weighing: Accurately weigh 1 g of the prepared sample into a 50-mL centrifuge tube [1].
  • Internal Standard Spiking: Spike 100 µL of an internal standard solution containing this compound and other relevant deuterated analogs into the sample [1].
  • Extraction: Add 2 mL of extraction solvent. For plant materials like hemp, acetonitrile is effective [1]. For lipid-rich matrices like breast milk, a 2:1 (v/v) dichloromethane/hexane mixture is recommended [2].
  • Mixing and Centrifugation: Vortex the mixture thoroughly, then centrifuge to separate the organic layer from the solid residue [1] [2].
  • Filtration: Filter the supernatant through a 0.22 µm nylon syringe filter before LC-MS/MS analysis [1].
LC-MS/MS Analysis with APCI Source

For problematic, chlorinated pesticides like Pentachloronitrobenzene (and by extension, this compound), using an APCI source can provide superior performance [1].

  • Ion Source: Configure the LC-MS/MS system with an APCI source.
  • LC Column: A C18 column (e.g., 100 mm x 4.6 mm, 2.7 µm) is suitable.
  • Mobile Phase: Use a gradient elution with (A) water and (B) methanol, both containing 3 mM ammonium formate [3].
  • Method Duration: A short, 6-minute LC-MS/MS method can be sufficient for analysis with an APCI source [1].

Workflow for Diagnosing Ion Suppression

The following diagram outlines a logical, step-by-step process to diagnose and resolve ion suppression issues in your experiments.

Start Start: Suspected Ion Suppression Step1 1. Post-Infusion Experiment Start->Step1 Step2 2. Check Internal Standard Step1->Step2 Step3a 3a. Improve Chromatography (e.g., adjust gradient, change column) Step2->Step3a Step3b 3b. Simplify Sample Prep (use low-volume solvent extraction) Step2->Step3b Step4 4. Switch Ionization Source (from ESI to APCI) Step3a->Step4 Step3b->Step4 End Issue Resolved Step4->End

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is this compound susceptible to it? Ion suppression occurs when co-eluting matrix components from a sample inhibit the ionization of your target analyte in the MS source. This compound is analyzed in complex matrices like plant material (hemp) and biological fluids, which contain abundant compounds that can be co-extracted and cause this effect [1] [2] [3].

Q2: My recovery for this compound is low. Is this solely due to ion suppression? Not necessarily. While ion suppression can make it seem like recovery is low, the issue could also be inefficient extraction. The simplified solvent extraction methods cited are proven to achieve recoveries in the acceptable range of 80-120% for a wide panel of pesticides in complex matrices [1] [2]. Ensuring you follow this protocol helps isolate ion suppression as the true cause.

Q3: When should I consider using an APCI source over a standard ESI source? APCI is particularly beneficial for analyzing less polar, chlorinated, and very hydrophobic pesticides that are typically challenging with ESI. If you observe persistent ion suppression for this compound even after optimizing chromatography and sample clean-up, switching to an APCI source is a recommended advanced strategy [1].

References

Frequently Asked Questions: Improving Recovery

Author: Smolecule Technical Support Team. Date: February 2026

  • What are common recovery issues for Chlorpyrifos-d10 and related compounds? Recovery problems often stem from analyte loss during sample preparation. For instance, one study noted that Diethyl Phosphate (a metabolite) was almost entirely lost during the liquid-liquid partition step of a standard QuEChERS method [1]. This indicates that the partitioning step is a critical point of loss for some polar compounds.

  • How can I improve recovery for a wider range of analytes? Using a different solvent composition can significantly improve recovery. A study optimizing a method for Chlorpyrifos and Diazinon by-products found that using 100% methanol as the extraction solvent, based on a "quick polar pesticides method," provided acceptable extraction results for compounds that performed poorly with the standard QuEChERS solvent [1]. This approach is particularly useful for more polar analytes.

  • What clean-up methods are effective for complex matrices? For complex biological matrices like plasma and breast milk, a dedicated clean-up step is crucial. One validated method uses aminopropyl (NH2) Solid Phase Extraction (SPE) cartridges after extraction with acetone and methylene chloride to purify the sample before analysis [2]. For food matrices like soya beans, a modified QuEChERS approach with clean-up using C18, PSA, and Florisil has been successfully applied for pesticide determination [3].

Recovery Data from Validated Methods

The table below summarizes recovery rates from published methods to help you benchmark your results.

Matrix Analytes Spike Concentration (ng mL⁻¹) Mean Recovery (%) Method / Notes
Human Plasma & Breast Milk Chlorpyrifos 0.8-10 94.0 Extraction with acetone/methylene chloride; NH2-SPE clean-up [2]
Human Plasma & Breast Milk Ethion 0.8-10 59.4 Extraction with acetone/methylene chloride; NH2-SPE clean-up [2]
Cherry Tomato & Perilla Leaf Chlorpyrifos, Diazinon, and most by-products - 82.1 - 113.3 Modified QuEChERS with 100% methanol extraction [1]
Soya Beans 10 Target Pesticides - 86 - 103 Modified QuEChERS with C18/PSA/Florisil clean-up; used isotopic dilution [3]

Detailed Experimental Protocols

Here are detailed methodologies from the research to help you replicate or adapt these approaches.

Protocol 1: Modified QuEChERS for Plant Matrices [1]

This method was optimized for determining Chlorpyrifos, Diazinon, and their by-products in cherry tomato and perilla leaf.

  • Extraction: Use 100% methanol as the extraction solvent instead of the traditional acetonitrile-based mixture. This was key to improving recovery for polar by-products.
  • Partitioning & Clean-up: The standard QuEChERS salt packet is still used to induce phase separation. A dispersive-SPE (d-SPE) clean-up step is then performed to remove interferents. The specific sorbents used (e.g., PSA, C18) should be optimized for your target matrix.
  • Analysis: The final extract is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Protocol 2: SPE-Based Method for Biological Fluids [2]

This method was developed for detecting 11 organophosphate pesticides in human plasma and breast milk.

  • Extraction: Add samples to a tube with the internal standard. Extract by vortexing with acetone and methylene chloride.
  • Clean-up: Concentrate the extract and load it onto a 3 mL aminopropyl (NH2) SPE cartridge. The cartridges are preconditioned with solvent before use. The analytes are eluted with a solvent like ethyl acetate/hexane.
  • Concentration and Analysis: Evaporate the eluent to dryness under a gentle nitrogen stream. Reconstitute the residue in an appropriate solvent like ethyl acetate for analysis by Gas Chromatography with Flame Photometric Detection (GC-FPD) or confirmation by GC-MS/MS.
Protocol 3: Cold-Column Extraction for Air Sampling [4]

While developed for air samples (PUF/XAD-2 columns), this effective extraction technique may be adaptable for other solid-phase media.

  • Preparation: The solid sorbent (e.g., PUF/XAD-2) is placed in an extraction column.
  • Extraction: Perform a cold-column extraction with dichloromethane (DCM). This is a non-heated, gravity-fed or low-pressure liquid-solid extraction.
  • Analysis: The DCM extract can then be concentrated and analyzed by GC-MS/MS or LC-MS.

Experimental Workflow for Recovery Improvement

The following diagram visualizes the decision-making workflow for selecting and optimizing a sample preparation method to improve recovery.

Start Start: Low Recovery of this compound Step1 Assess Analyte Polarity Start->Step1 Step2 Evaluate Sample Matrix Complexity Start->Step2 PathA Polar Analytes/ Metabolites Step1->PathA PathB Non-Polar to Moderately Polar Step1->PathB PathC Complex Matrix (e.g., plasma, milk) Step2->PathC PathD Less Complex Matrix (e.g., food, air) Step2->PathD Step3 Select Core Extraction Method Goal Improved Recovery for LC-MS/MS or GC-MS/MS Step3->Goal MethodA Method: Modified QuEChERS - Use 100% Methanol PathA->MethodA MethodB Method: Standard QuEChERS or Solvent Extraction PathB->MethodB MethodC Method: Dedicated SPE Clean-up Recommended PathC->MethodC PathD->MethodB MethodA->Step3 MethodB->Step3 MethodC->Step3

References

Chlorpyrifos-d10 chromatographic separation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is chlorpyrifos-d10 and why is it used? this compound is a deuterated internal standard used for the accurate quantification of chlorpyrifos. Its chemical structure is nearly identical to native chlorpyrifos but contains deuterium (a heavy hydrogen isotope) atoms. This allows it to behave almost identically during sample preparation and chromatography, but be distinguished by the mass spectrometer. Using such a standard corrects for analyte loss during extraction and matrix effects during analysis, significantly improving data accuracy [1].

  • My chlorpyrifos and this compound peaks are co-eluting. What should I do? Co-elution suggests the chromatographic method cannot separate the two compounds. Since they have different masses, this may not prevent quantification by mass spectrometry, but it is not ideal. To improve separation, you can try gently modifying the mobile phase gradient or adjusting the column temperature. Even slight changes can alter retention times. Note that this compound will typically elute slightly earlier than native chlorpyrifos due to the isotopic effect.

  • I am observing a high background or matrix interference. How can I reduce it? High background is often due to co-extracted matrix components. Enhancing the sample clean-up procedure is the most effective solution. As demonstrated in multiple studies, using a combination of sorbents like C18, PSA (Primary Secondary Amine), and Florisil during the clean-up step can effectively remove fatty acids, pigments, and other polar and non-polar interferences, leading to a cleaner extract and reduced matrix effect [2] [3] [1].

Troubleshooting Guide

The following table outlines common issues, their potential causes, and recommended actions.

Issue Potential Cause Recommended Action
Low Recovery Inefficient extraction from complex matrix Use modified QuEChERS with acetonitrile and clean-up with C18/PSA/Florisil [2] [1].
Poor Peak Shape Active sites in GC inlet/column, matrix effects Use analyte protectants (e.g., D-sorbitol, shikimic acid) to block active sites [3].
Inconsistent Retention Time Unstable mobile phase/gradient or column degradation Ensure mobile phase contains stabilizers (e.g., 5mM ammonium acetate, 0.1% formic acid) [3].
High Baseline Noise Contaminated ion source or detector Perform routine maintenance and cleaning of the MS ion source and GC detector.

Detailed Experimental Protocols

Here are detailed methodologies adapted from the literature for determining chlorpyrifos in various matrices.

LC-MS/MS Analysis with Isotopic Internal Standard

This protocol is adapted from the soya bean analysis method, which successfully used isotopic dilution for accurate quantification [1].

  • Sample Preparation: Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.
  • Extraction: Add 10 mL of acetonitrile and internal standards (including this compound). Shake vigorously for 1 minute.
  • Partitioning: Add a salt mixture (e.g., 4 g MgSO4, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate) and shake immediately. Centrifuge.
  • Clean-up: Transfer the supernatant to a tube containing clean-up sorbents (e.g., 150 mg MgSO4, 25 mg PSA, 25 mg C18, and 25 mg Florisil). Shake and centrifuge.
  • Analysis:
    • Instrument: UPLC-MS/MS
    • Column: ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) [3]
    • Mobile Phase: (A) Water with 5 mM ammonium acetate and 0.1% formic acid, (B) Methanol with 5 mM ammonium acetate and 0.1% formic acid [3].
    • Gradient: Begin at 0% B, ramp to 100% B over 23 minutes, then re-equilibrate.
GC-MS/MS Analysis with QuEChERS Clean-up

This protocol is based on the multi-residue analysis in chenpi and rice [2] [3].

  • Extraction & Clean-up: Follow the steps above for the LC-MS/MS protocol. The QuEChERS approach is universally applicable.
  • Analysis:
    • Instrument: GC-MS/MS
    • Column: Standard non-polar or mid-polar capillary GC column (e.g., 5% phenyl polysiloxane).
    • Temperature Program: Use a optimized gradient. The study on chenpi used a validated temperature program for 133 pesticides, which would be suitable [2].
    • Analyte Protectants: Consider adding a mixture of analyte protectants (e.g., 3-ethoxy-1,2-propandiol, D-sorbitol) to all standards and samples to improve peak shape [3].

The following diagram illustrates the core workflow for sample preparation and analysis:

Sample_Prep Sample Preparation Extraction Extraction with Acetonitrile Sample_Prep->Extraction Partitioning Partitioning with Salt Mixture Extraction->Partitioning Cleanup Clean-up with C18/PSA/Florisil Partitioning->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS GC_MS GC-MS/MS Analysis Cleanup->GC_MS

Key Parameters for Successful Quantification

For highly accurate results, as required for certification of reference materials, pay close attention to these parameters derived from the soya bean study [1]:

  • Calibration: Use a matrix-matched calibration curve with the internal standard for quantification. This corrects for residual matrix effects.
  • Internal Standards: Employ stable isotope-labelled analogues (like this compound) for each analyte. If unavailable for a specific compound, a closely related one can be used (e.g., malathion-D10 was used for malaoxon).
  • Validation Performance: A robust method should achieve:
    • Mean Recoveries: 86% - 103%
    • Repeatability (RSD): < 8%
    • LOQs: At least 0.01–0.05 mg/kg

References

Chlorpyrifos-d10 limit of quantitation

Author: Smolecule Technical Support Team. Date: February 2026

Key Concepts for Quantitation

For researchers developing methods for Chlorpyrifos-d10, understanding these core concepts is essential:

  • This compound: This is a deuterated stable isotope of chlorpyrifos, where ten hydrogen atoms are replaced by deuterium. It is primarily used as an internal standard (IS) in analytical chemistry to correct for losses during sample preparation and matrix effects during instrumental analysis [1].
  • Limit of Quantitation (LOQ): Also called the quantification limit, the LOQ is the lowest concentration of an analyte that can be quantitatively determined with acceptable precision (repeatability) and accuracy under the stated operational conditions of the method. It is a key parameter in method validation.
  • Relationship with Detection Limit (DL): The DL is the lowest concentration that can be detected but not necessarily quantified. The LOQ is a higher concentration, typically 3 to 10 times the DL, at which quantitative results can be reliably reported [2].

Methodological Approach for LOQ Determination

A 2016 study detailed in Mass Spectrometry offers a robust, stochastic method for estimating the Detection Limit (DL) and Quantitation Limit (QL) for pesticides in a GC/MS system, which is directly applicable to this compound [2].

The core of this method is the creation of a precision profile, which describes the relative standard deviation (RSD) of measurements as a function of sample concentration. For the internal standard method, the precision profile is defined by the following equation [2]:

$$ \left( \frac{s_R}{\bar{R}} \right)^2 = \left( \frac{s_T}{\bar{A_T}} \right)^2 + \left( \frac{s_I}{\bar{A_I}} \right)^2 $$

Where:

  • $s_R$ = Standard deviation of the measured ratio $R$ ( $A_T / A_I$ )
  • $\bar{R}$ = Mean of the ratio $R$
  • $s_T$ = Standard deviation of the target compound measurements ( $A_T$ )
  • $\bar{A_T}$ = Mean area of the target compound
  • $s_I$ = Standard deviation of the internal standard measurements ( $A_I$ )
  • $\bar{A_I}$ = Mean area of the internal standard

The following workflow visualizes the practical steps for implementing this method, which eliminates the need for repetitive measurements by leveraging system data [2]:

G Start Start: Estimate LOQ for This compound Adjust Adjust GC/MS System Start->Adjust Sub1 Perform DFTPP Tuning and Retention Time Locking Adjust->Sub1 Database Access Database Calibration Curve for Target Compound Adjust->Database Factors Determine Key Factors from SCS Data Database->Factors Sub2 A: Background Noise B: Signal Areas (via Calibration) C: Signal Widths Factors->Sub2 Calculate Calculate Precision Profile and Estimate LOQ Factors->Calculate End Method Validated for Target Analysis Calculate->End

Experimental Protocol for GC/MS System Setup

This protocol is adapted from the research for determining the LOQ of pesticides, including this compound [2].

  • Instrumentation: Agilent 7890B/5975C GC/MS system with an HP-5ms capillary column (30 m length, 0.25 mm i.d., 0.25 μm film thickness).
  • Software: NAGINATA for identification and quantification; TOCO software for implementing the ISO 11843-7 method.

Procedure:

  • System Adjustment: Perform DFTPP tuning and retention time locking using System Check Standards (SCS) like "Naginata Criteria Samples Mix II." This critical step aligns your GC/MS system's performance with the pre-established database.
  • Solution Preparation: Prepare test sample solutions by adding internal standards to acetone solutions containing designated amounts of all target chemicals (e.g., 0.01, 0.05, 0.10, 0.20, or 0.50 mg/L).
  • Data Acquisition: Run the SCSs and samples to generate the necessary chromatographic data (noise, signal areas, signal widths).
  • LOQ Calculation: Use the precision profile equation. The terms on the right side of the equation are estimated from the SCS experimental data and the database's calibration curve for the target compound, following the workflow above.

Performance Data & Application Context

While a specific LOQ value for this compound is not provided in the search results, the following table summarizes the performance of the method from which the above protocol is derived [2]:

Method Aspect Performance Data Notes
Correlation with ISO Method Correlation coefficient of 0.865 for DL values of 66 pesticides. Validates the stochastic method against a standard international approach.
Estimated Accuracy Concluded to be satisfactory. The method is deemed reliable for its purpose.
Scope of Application 69 Pesticides Mix (Part No. 99056008). Confirms the method's design for multi-residue pesticide analysis.

Furthermore, a 2024 method for determining over 300 pesticides in air samples listed This compound as one of the isotope-labelled internal standards used, confirming its practical application in modern, validated analytical methods [1].

Frequently Asked Questions

Q: Why should I use the FUMI theory method over traditional methods for determining LOQ? A: The primary advantage is that it eliminates the need for numerous repetitive measurements of real samples. This saves significant time, reduces solvent and standard consumption and avoids generating chemical waste, all while maintaining a high level of estimation reliability by leveraging data from your system check standards and existing database [2].

Q: My laboratory does not have the specific software mentioned. Can I still implement this method? A: The core principle is based on the ISO 11843-7 standard and the precision profile equation. While dedicated software automates the process, the calculations for background noise, signal areas, and widths can be performed manually or with other data processing tools, provided you have access to the raw GC/MS data from your system check standards.

Q: Is there a specific regulatory status for this compound I should be aware of? A: this compound is used as an internal standard and is not applied as a pesticide itself. The regulatory actions concerning chlorpyrifos tolerances on food crops do not pertain to the deuterated internal standard used for analytical purposes [3] [4].

References

What are the primary causes of signal loss for chlorpyrifos-d10?

Author: Smolecule Technical Support Team. Date: February 2026

Signal loss or enhancement can originate from several points in your experimental process. The table below summarizes the most common culprits and their underlying causes.

Potential Cause Underlying Issue Evidence/Source
Insufficient Instrument Cleaning [1] Residual insecticide (especially pyrethroids) from previous runs contaminating the system or causing ion suppression. GC-MS/MS studies show standard cleaning may not fully remove pesticides from glassware and LC-MS systems [1].
Volatilization During Sample Prep [1] Loss of the volatile chlorpyrifos-d10 standard during the "coating" or solvent evaporation steps. Chlorpyrifos is known to experience significant loss during bottle-coating processes due to its vapor pressure [1].
Matrix Effects (Ion Suppression) [2] [3] Co-eluting compounds from a complex sample matrix (e.g., cannabis, soya) suppress or enhance the target ion signal in the MS source. A common challenge in LC/GC-MS/MS of complex matrices; using a stable isotope-labeled internal standard like this compound is designed to correct for this [2] [3].
Incorrect Calibration [3] Poor calibration curve due to improper handling of the internal standard or calibration solutions. Accurate quantification relies on calibration with pure solutions containing both native and isotopically labelled compounds [3].

What are the validated protocols to prevent signal issues?

Adhering to rigorous sample preparation and instrument methods is critical for consistent results. The following workflows are adapted from validated studies.

Sample Preparation and Cleaning Workflow

This diagram outlines a rigorous cleaning and sample handling protocol to minimize contamination and loss.

Start Start Clean Clean Glassware Start->Clean Method1 1. Soap & Tap Water (5x) Clean->Method1 Method2 2. Deionized Water Rinse (5x) Method1->Method2 Method3 3. Bake at 565°C for 90 min Method2->Method3 Prep Prepare Sample/Standard Method3->Prep Dry Evaporate Solvent Prep->Dry Warning Avoid prolonged open drying to prevent volatilization Dry->Warning Store Store Prepared Samples Warning->Store Analyze Analyze via GC-/LC-MS/MS Store->Analyze

LC-MS/MS Analysis Workflow

For quantitative analysis, a robust LC-MS/MS method is essential. The parameters below are adapted from a validated method for pesticides in cannabis [2].

  • Sample Extraction: Use a validated sample preparation method (e.g., a modified QuEChERS approach) appropriate for your matrix to minimize interferences [2] [3].
  • LC-MS/MS Parameters:
    • Column: Acclaim Polar Advantage II (2.2 µm, 2.1 mm × 100 mm) or equivalent [2].
    • Mobile Phase:
      • A: 3 mM Ammonium Formate in H₂O + 0.1% Formic Acid [2].
      • B: 3 mM Ammonium Formate in Methanol + 0.02% Formic Acid [2].
    • Gradient: 16-minute gradient elution (specific program detailed in the source) [2].
    • Detection: Triple Quadrupole MS/MS in Multiple Reaction Monitoring (MRM) mode [2].

How can I use advanced techniques to enhance signal detection?

If problems persist with conventional methods, consider these advanced approaches.

  • Surface-Enhanced Raman Spectroscopy (SERS): SERS can achieve trace-level detection. One study used gold nanoparticles (AuNPs) and a 785 nm Raman spectrometer to detect chlorpyrifos, which could be adapted for this compound fingerprinting [4].
  • Deep Learning for Spectral Analysis: For complex data, a Multi-channel Convolutional Neural Network Gated Recurrent Unit (MC-CNN-GRU) model has been used to classify mixed pesticide residues with high accuracy from SERS spectra, helping to resolve subtle signal issues [4].

A Quick Diagnostic Checklist

If you are experiencing signal problems, run through this list:

  • Glassware: Have you used the validated baking method (565°C for 90 min) to clean all glassware? [1]
  • Standard Handling: Are you evaporating solvents in a controlled manner to prevent volatilization of your this compound standard? [1]
  • Calibration: Are your calibration solutions fresh and properly prepared? Is your calibration curve showing good linearity? [3]
  • Internal Standard: Are you using a stable isotope-labeled internal standard like this compound to correct for matrix effects? [2] [3]
  • Method Parameters: Have you verified your LC/MS or GC/MS method parameters against a validated protocol? [2]

References

Chlorpyrifos-d10 method optimization

Author: Smolecule Technical Support Team. Date: February 2026

Choosing Your Analytical Method

The choice of analytical method depends on your required sensitivity, the complexity of the sample matrix, and available instrumentation. The following table summarizes key methodologies from recent research.

Method & Technique Key Application / Context Sample Preparation Highlights Performance Highlights
GC-MS/MS [1] Multi-residue analysis (656 pesticides) in rice Modified QuEChERS; Mixed-mode SPE clean-up Good sensitivity; LODs can reach 10 μg Kg⁻¹
GC-FPD [2] 11 OP pesticides in human plasma & breast milk Liquid-liquid extraction + Aminopropyl SPE clean-up LOD for chlorpyrifos: 0.18 ng mL⁻¹ (plasma), 0.09 ng mL⁻¹ (breast milk) [2]
UPLC-MS/MS [1] Multi-residue analysis (341 pesticides) in rice Modified QuEChERS; Mixed-mode SPE clean-up High selectivity for complex matrices; LODs can reach 10 μg Kg⁻¹
LC-MS/MS [3] 72 multi-class residues (vet drugs, pesticides, mycotoxins) in urine Enzymatic hydrolysis + OASIS HLB SPE High sensitivity; LOQs for pesticides: 0.05–7.52 μg L⁻¹ [3]
Optical Biosensor [4] Simultaneous detection of chlorpyrifos & lead ions in water Aptamer-based (Aptazyme-driven FRET) LOD for chlorpyrifos: 2.9 nM; High specificity in complex matrices [4]

Detailed Experimental Protocols

Here are detailed steps for two robust sample preparation techniques referenced in the search results.

Protocol 1: Modified QuEChERS for Multi-Residue Analysis in Food Matrices [1]

This method is ideal for plant-based or food samples.

  • Step 1: Extraction

    • Weigh 5 g of a homogenized sample into a 50 mL centrifuge tube.
    • Add 10 mL of acetonitrile, 5 mL of water, and 1% glacial acetic acid.
    • Shake vigorously for 1 minute.
    • Add a salt mixture (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate) and shake immediately for another minute.
    • Centrifuge at >3000 RPM for 5 minutes.
  • Step 2: Clean-up

    • Transfer the supernatant (acetonitrile layer) to a tube containing a clean-up sorbent. For complex matrices, a mixed-mode SPE clean-up is recommended.
    • The study found that using a C18 SPE cartridge placed on top of a PSA sorbent resulted in a high number of compounds with excellent recovery (70-120%) [1].
    • Shake and centrifuge again. The final extract is then ready for analysis by GC-MS/MS or LC-MS/MS.
Protocol 2: Liquid-Liquid Extraction with SPE Clean-up for Biological Fluids [2]

This protocol is tailored for complex biological matrices like plasma or urine.

  • Step 1: Extraction

    • To a plasma or milk sample, add acetone and methylene chloride (dichloromethane) as extraction solvents.
    • Vortex mix and centrifuge to separate the organic phase.
  • Step 2: Clean-up

    • Load the extract onto an aminopropyl solid-phase extraction (SPE) cartridge.
    • Elute the analytes with an appropriate solvent, such as a mixture of ethyl acetate and hexane or dichloromethane.
    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute the residue in a solvent compatible with your instrument (e.g., ethyl acetate for GC, acetonitrile for LC).

Troubleshooting Common Experimental Issues

Here are some common challenges and solutions presented in an FAQ format.

Q: I am getting low recovery of my target analyte. What could be the cause?

  • A: Low recovery can stem from incomplete extraction or loss during clean-up.
    • Check extraction solvent: For chlorpyrifos, which has low water solubility (Log Kow ≥ 1) [2], acetonitrile is a common and effective choice. Ensure adequate solvent volume and shaking time.
    • Optimize clean-up: Overly aggressive clean-up can adsorb the analyte. The research shows that using C18 sorbent provided superior recoveries for a wide pesticide panel compared to other sorbents [1]. You may need to test different SPE sorbents or adjust the solvent strength of your wash and elution steps.

Q: My method suffers from significant matrix effects, causing ion suppression/enhancement in MS. How can I mitigate this?

  • A: Matrix effects are common in complex samples.
    • Improve clean-up: The use of mixed-mode SPE or a combination of sorbents (like C18+PSA) is specifically designed to remove more matrix interferences, thereby reducing ion suppression [1].
    • Use isotope-labeled internal standards: This is the most effective way to correct for matrix effects. Since you are optimizing for Chlorpyrifos-d10, this deuterated standard will compensate for losses during preparation and ionization variations during analysis, leading to more accurate quantification [3].

Q: The sensitivity of my method is insufficient. What parameters can I optimize?

  • A:
    • Sample concentration: After clean-up, evaporate and reconstitute your sample in a smaller volume of solvent to pre-concentrate the analytes.
    • Instrument tuning: For MS detection, ensure the instrument parameters (e.g., collision energy, source voltages) are optimally tuned for chlorpyrifos and its deuterated analog. A LOD of 2.9 nM was achieved with a novel biosensor, which can serve as a sensitivity benchmark [4].
    • Check your LOD/LOQ: The GC-FPD method achieved an LOD of 0.09 ng mL⁻¹ for chlorpyrifos in breast milk, demonstrating that non-MS methods can also be highly sensitive with proper optimization [2].

To help visualize the decision-making process for method optimization, the following workflow diagram outlines the key steps and considerations.

Start Start Method Optimization SampleType What is the sample type? Start->SampleType FoodPlant Food/Plant Matrix SampleType->FoodPlant Biological Biological Fluid SampleType->Biological Prep1 Use Modified QuEChERS Extraction with MeCN/H2O/AA FoodPlant->Prep1 Prep2 Use LLE + SPE Clean-up (Aminopropyl or C18/PSA) Biological->Prep2 Analysis Select Analysis Technique Prep1->Analysis Prep2->Analysis MS GC-MS/MS or LC-MS/MS (High sensitivity & selectivity) Analysis->MS FPD GC-FPD (Cost-effective for OPs) Analysis->FPD Biosensor Optical Biosensor (Rapid, specific detection) Analysis->Biosensor InternalStd Critical Step: Use this compound as Internal Standard MS->InternalStd FPD->InternalStd Biosensor->InternalStd Validate Validate Method & Troubleshoot InternalStd->Validate

References

Microbial Strains and Their Degradation Efficiency

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes various microorganisms known to degrade chlorpyrifos, which could be potential sources of contamination or tools for understanding degradation pathways in your experiments.

Microbial Strain Type Degradation Efficiency / Key Feature Key Metabolites Identified Reference
Arthrobacter sp. HM01 Bacterium 99% of 100 mg/L in 10 hours; also degrades TCP [1] 2,6-dihydroxypyridine, TCP [1] [1]
Tistrella sp. AUC10 Bacterium 99.86% degradation [2] Not specified in abstract [2]
Acinetobacter calcoaceticus D10 Bacterium 60% of 100 mg/L in 4 days (liquid); 60.2% in 18 days (sterile soil) [3] Not specified [3]
Microbial Consortium ERM C-1 Bacterial & Fungal Consortium 65.77% in 7 days; 100% in 30 days (500 mg/L) [4] Not specified (complete removal) [4]
Consortium (Bacillus sp. CP6 & Klebsiella sp. CP19) Bacterial Consortium Enhanced degradation in soil [1] Not specified [1]

Key Enzymes and Degradation Pathways

Understanding the biochemical pathways is crucial for identifying potential breakdown products and troubleshooting analytical methods.

  • Primary Enzymes: The initial and most critical step in chlorpyrifos degradation is often hydrolysis, mediated by enzymes belonging to the metallohydrolases superfamily [4] [5]. Key enzymes include:

    • Organophosphate hydrolase (OPH), also known as phosphotriesterase (PTE) [4] [5].
    • Methyl parathion hydrolase (MPH) [4].
    • The opdH gene in Arthrobacter sp. HM01 codes for an intracellular organophosphate hydrolase [1].
  • Degradation Pathway: A common degradation pathway involves the hydrolysis of the phosphate ester bond in chlorpyrifos. This leads to the formation of two primary metabolites:

    • 3,5,6-Trichloro-2-pyridinol (TCP): This is a well-known, persistent, and toxic intermediate [4] [1].
    • Diethyl thiophosphoric acid (DETP) [1].
  • Further Breakdown: Some efficient microbes, like Arthrobacter sp. HM01, can further break down TCP into other compounds, such as 2,6-dihydroxypyridine [1].

The following diagram illustrates this core metabolic pathway.

G Chlorpyrifos Chlorpyrifos Hydrolysis Hydrolysis Chlorpyrifos->Hydrolysis OPH/MPH Enzymes TCP TCP Hydrolysis->TCP DETP DETP Hydrolysis->DETP FurtherMetabolites Further Metabolites (e.g., 2,6-dihydroxypyridine) TCP->FurtherMetabolites In some strains

Experimental Protocol: Isolating and Screening Chlorpyrifos-Degrading Microbes

This methodology, adapted from the search results, can be a reference for testing the stability of chlorpyrifos-d10 under various conditions or identifying potential contaminating microbes in your lab environment [4] [1].

Workflow Overview

G SampleCollection Sample Collection (Rhizosphere soil from agricultural fields) Enrichment Enrichment Culture (Incubate in MSM + Chlorpyrifos as sole carbon source) SampleCollection->Enrichment Isolation Isolation & Purification (Streak on solid MSM + Chlorpyrifos) Enrichment->Isolation Screening Screening for Degradation (Liquid culture with HPLC/GC-MS to measure residue) Isolation->Screening Identification Identification (16S rRNA sequencing) Screening->Identification PathwayAnalysis Pathway Analysis (GC-MS/MS to identify metabolites) Identification->PathwayAnalysis

Detailed Steps

  • Media and Reagent Preparation:

    • Mineral Salt Medium (MSM): Used to force microbes to utilize chlorpyrifos as their sole carbon source. A typical composition includes (g/L): (NH₄)₂SO₄ (2.0), MgSO₄·7H₂O (0.2), CaCl₂·2H₂O (0.01), FeSO₄·7H₂O (0.001), Na₂HPO₄·12H₂O (1.5), and KH₂PO₄ (2.0). Adjust pH to 7.0 [4] [1].
    • Chlorpyrifos Stock Solution: Prepare a high-concentration stock (e.g., 2150 mg/L) in an organic solvent mixture like acetone and n-hexane (50:50). Sterilize by passing through a 0.22-μm syringe filter [4].
  • Enrichment and Isolation:

    • Inoculate 1 g of environmental sample (e.g., soil from a historically contaminated site) into liquid MSM supplemented with chlorpyrifos (e.g., 100 mg/L).
    • Incubate at 30°C with shaking (e.g., 110 rpm) for several days.
    • Transfer an aliquot of the enriched culture to fresh MSM with a progressively higher concentration of chlorpyrifos to select for robust degraders.
    • Streak the enriched culture onto solid MSM plates containing chlorpyrifos to isolate pure colonies [4].
  • Degradation Assay:

    • Inoculate the pure isolate into liquid MSM with a known concentration of chlorpyrifos.
    • Incubate under optimal conditions (e.g., pH 7.0, 32°C for bacteria).
    • Monitor chlorpyrifos degradation over time by extracting samples and analyzing them via HPLC or GC-MS.
    • Identify intermediate metabolites using GC-MS/MS [1] [2].
  • Enzyme Study:

    • Prepare a cell-free extract from the culture by sonication and centrifugation.
    • assay the organophosphate hydrolase activity in the extract by monitoring the disappearance of chlorpyrifos or the appearance of TCP under optimal conditions (e.g., pH 7.0, 50°C) [1].

Troubleshooting FAQs for Researchers

Based on the gathered information, here are some potential FAQs.

Q1: What are the primary metabolites of chlorpyrifos I should look for in my experiments? The most critical metabolite to monitor is 3,5,6-trichloro-2-pyridinol (TCP), which is a persistent and toxic breakdown product. Another common metabolite is diethyl thiophosphoric acid (DETP). In studies using specific robust microbes like Arthrobacter sp., 2,6-dihydroxypyridine was also identified as a further breakdown product of TCP [1].

Q2: Could microbial contamination be degrading my this compound standard? Yes. Microbial contamination is a significant cause of degradation. Bacteria such as various Pseudomonas, Bacillus, and Acinetobacter species are frequently isolated from the environment and can utilize chlorpyrifos as a carbon source [3] [4] [6]. Maintaining strict sterile techniques and storing standards in sterile, sealed conditions is paramount to prevent this.

Q3: What enzymatic activities should I be aware of that lead to degradation? The key enzyme activity is organophosphate hydrolase (OPH/PTE). This enzyme catalyzes the hydrolysis of the phosphate ester bond in chlorpyrifos and is present in a wide range of bacteria [4] [5] [1]. Be aware that this enzyme can be intracellular [1].

Q4: Are there any special considerations for handling this compound in soil or sediment experiments? Absolutely. Chlorpyrifos adsorption and degradation kinetics in soil are complex. Its half-life in soil is highly variable, reported to be between 60-120 days, but can persist for over 365 days depending on soil type, pH, moisture, and most importantly, the native microbial community [4]. The presence of a native microbial consortium can greatly accelerate degradation compared to sterile conditions [3] [4].

References

Chlorpyrifos-d10 storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Chlorpyrifos-d10: An Overview

This compound is a stable isotope-labeled internal standard (ISTD) used to ensure quantitative accuracy in mass spectrometry-based analysis of the pesticide Chlorpyrifos [1]. Proper handling is critical for reliable results.

  • Chemical Role: Used in Isotope Dilution Mass Spectrometry (IDMS) for accurate quantification [1] [2].
  • Documented Use: One study prepared a stock solution of CPFdiethyl-D10 (this compound) in acetonitrile [1]. Storing standards in an appropriate solvent is a common practice to maintain stability.
  • Stability Concern: The parent compound, Chlorpyrifos, can transform into its oxygen analog (Chlorpyrifos-oxon), a process influenced by environmental factors [1]. This highlights the need for controlled storage to prevent ISTD degradation.

Troubleshooting Storage & Stability Issues

This guide helps diagnose and resolve common problems related to this compound stability.

Symptom Possible Cause Corrective Action
Decreased analytical signal/response Chemical Degradation Verify storage temperature; prepare fresh stock solutions; check solution for precipitates or discoloration.
Inaccurate quantification & high data variability Solvent Evaporation or improper storage Ensure vials are tightly sealed; use vials with PTFE-lined caps; avoid repeated freeze-thaw cycles.
Formation of degradation products (e.g., Chlorpyrifos-oxon-d10?) Exposure to Light, Heat, or Improper Solvent Store in dark (amber glass vials); maintain consistent freezer temperature; confirm solvent compatibility.

Proactive Storage Best Practices

To prevent issues, adhere to these general principles for storing sensitive chemical standards:

  • Temperature: Store at -20°C or lower in a dedicated, non-frost-free freezer. Non-frost-free models prevent temperature fluctuations during defrost cycles.
  • Light Sensitivity: Use amber glass vials to protect from photodegradation.
  • Solvent and Containers: Store as a solution in acetonitrile or as recommended by the manufacturer [1]. Use vials with PTFE-lined caps to prevent solvent evaporation and contamination.
  • Stock Management: Aliquot the stock solution into smaller vials to minimize freeze-thaw cycles and exposure to air, preserving the integrity of the main stock.

Experimental Workflow for Stability Assessment

For a rigorous study, you can experimentally verify the stability of your standard under your specific lab conditions. The following diagram outlines a general protocol for this assessment.

G cluster_conditions Storage Conditions to Test Start Prepare this compound Stock Solutions A Aliquot into vials Start->A B Apply Storage Conditions A->B C Time-Point Sampling B->C Cond1 Different Temperatures (e.g., -20°C, 4°C, Room Temp) B->Cond1 Cond2 Different Solvents B->Cond2 Cond3 Light vs. Dark B->Cond3 D LC-MS/MS Analysis C->D E Compare Peak Area/Ratio vs. Fresh Standard D->E F Conclude Stability E->F

The most reliable storage conditions can be determined by comparing LC-MS/MS results (like peak area and internal standard response) across different storage groups against a freshly prepared standard [1].

Key Stability Monitoring Workflow

A standard procedure for monitoring the stability of a chemical standard over time involves the following steps, which can be adapted for this compound:

  • Preparation: Prepare a master stock solution of this compound in a suitable solvent like acetonitrile [1].
  • Aliquoting: Divide the stock into multiple amber glass vials.
  • Storage Testing: Store aliquots under different conditions you wish to test (e.g., -20°C, 4°C, room temperature, with/without light exposure).
  • Scheduled Analysis: At predetermined time points, remove one vial from each storage condition.
  • LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography with Tandem Mass Spectrometry. Compare the results against a freshly prepared standard or a vial stored at ultra-low temperatures.
  • Data Interpretation: Assess stability by comparing the peak area, shape, and the presence of any new degradation peaks over time [1].

References

Chlorpyrifos-D10 Technical Support & Troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

This section addresses specific, solvable problems you might encounter during your experiments.

FAQ 1: How can I improve accuracy and reduce variability in my Chlorpyrifos-D10 calibration?

Challenge: A common source of inaccuracy and high variability in bioassays or calibration workflows is the incomplete cleaning of glassware and the loss of insecticide during the bottle-coating process [1].

Solution:

  • Validated Glassware Cleaning: Implement a rigorous cleaning protocol. After standard washing, bake glassware (e.g., Wheaton bottles) at 565°C for 90 minutes. This temperature exceeds the decomposition point of both Chlorpyrifos and λ-cyhalothrin, ensuring all residues are removed [1].
  • Monitor Coating Process Loss: Be aware that semi-volatile insecticides like Chlorpyrifos can volatilize during the solvent evaporation (coating) step. To minimize this, ensure the process is performed in a fume hood with controlled and consistent rolling/evaporation times [1].

FAQ 2: My method shows high matrix effects. How can I compensate for this?

Challenge: Complex sample matrices (e.g., botanical ingredients, cannabis, soya) can cause ion suppression or enhancement, leading to inaccurate quantification [2] [3].

Solution:

  • Use Isotopic Dilution Mass Spectrometry (IDMS): The most effective way to compensate for matrix effects is to use a stable isotope-labelled internal standard like this compound itself. It behaves almost identically to the native analyte during extraction and analysis but is distinguished by the mass spectrometer, correcting for losses and signal suppression [4].
  • Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank sample extract that matches your sample matrix. This ensures that the calibration curve experiences the same matrix effects as your actual samples, providing a more accurate quantification [2] [3].
  • Optimize Sample Clean-up: Modify your QuEChERS procedure with additional clean-up steps. Using dispersive Solid-Phase Extraction (d-SPE) with sorbents like C18, PSA, and Florisil can effectively remove fatty acids, sugars, and other interferences from the extract [4].

Validated Experimental Protocols

Here are detailed methodologies for using this compound in different analytical contexts.

Protocol 1: Modified QuEChERS for Botanicals with GC-MS/MS

This protocol is adapted from a method for analyzing over 220 pesticides in dried Ginseng, which is directly applicable to other complex botanical matrices [2].

  • 1. Sample Preparation: Weigh 1.0 ± 0.05 g of ground botanical powder into a 50 mL centrifuge tube. Rehydrate by adding 10 mL of HPLC-grade water and vortexing vigorously [2].
  • 2. Extraction: Add 10 mL of acetonitrile (ACN) containing internal standards. Allow to sit for 15 minutes. Then, add 4 g of anhydrous MgSO₄ and 1 g of NaCl. Shake vigorously for 30 minutes and centrifuge at 3000–4500 rpm for 5 minutes [2].
  • 3. Clean-up: Condition a GCB/PSA SPE column with acetone. Transfer 1.25 mL of the ACN extract to the column. Rinse with 1 mL acetone and elute with 12 mL of a 3:1 (v/v) acetone:toluene mixture [2].
  • 4. Post-Processing: Evaporate the eluent at 50°C to approximately 100 μL. Then, add 500 μL of toluene. Add a quality control standard and ~50 mg of anhydrous MgSO₄, vortex, centrifuge, and transfer the extract to a GC vial for analysis [2].
  • 5. GC-MS/MS Conditions:
    • Column: Rxi-5ms, 30 m, 0.25 mm ID, 0.25 µm [2]
    • Injection: 2 µL, pulsed splitless, 250°C [2]
    • Oven Program: 90°C (hold 1 min) to 130°C at 30°C/min, then to 330°C at 10°C/min (hold 2 min) [2]
    • Carrier Gas: Helium, constant linear velocity (55 cm/sec) [2]
    • Detection: Triple quadrupole MS in MRM mode [2]

The workflow below illustrates the key steps of this protocol:

G Start Start with Ground Sample Hydrate Rehydrate with Water & Vortex Start->Hydrate Extract Extract with ACN/IS Hydrate->Extract Shake Add Salts (MgSO₄, NaCl) and Shake 30 min Extract->Shake Centrifuge1 Centrifuge Shake->Centrifuge1 CleanUp SPE Clean-up (GCB/PSA Column) Centrifuge1->CleanUp Elute Elute with Acetone:Toluene CleanUp->Elute Concentrate Concentrate & Reconstitute in Toluene Elute->Concentrate Analyze GC-MS/MS Analysis Concentrate->Analyze

Protocol 2: LC-MS/MS Determination in Soya Beans

This protocol highlights the use of isotopic dilution for accurate quantification in a food matrix [4].

  • 1. Principle: The method uses a modified QuEChERS extraction followed by LC-MS/MS analysis. Stable isotope-labelled analogues (like this compound) are used as internal standards for reliable quantification [4].
  • 2. Extraction & Clean-up: The sample is extracted using a modified QuEChERS procedure. The extract is cleaned up using a combination of C18, PSA, and Florisil sorbents to minimize matrix effects [4].
  • 3. LC-MS/MS Conditions:
    • Chromatography: A C18 column with a gradient elution of water and methanol containing 2.5 mM ammonium acetate [4].
    • Detection: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode [4].

Performance Data & Validation

The table below summarizes typical performance metrics you can expect when using this compound and related methodologies in your experiments.

Table 1: Summary of Method Performance from Literature

Matrix Technique Key Sorbents for Clean-up Mean Recovery (%) Precision (RSD%) LOQ Range Source
Soya Beans LC-MS/MS (IDMS) C18, PSA, Florisil 86 – 103% < 8.1% 0.01 – 0.05 mg/kg [4]
Botanical (Ginseng) GC-MS/MS GCB, PSA 85% of compounds showed 70-120% recovery - 1 - 200 ng/mL (cal range) [2]
Air Samples (GFF*) GC-MS/MS & LC-QTOF QuEChERS (for particulates) 70-120% (for 263 compounds) - 30 – 240 pg/m³ [5]

*GFF: Glass Fibre Filters


Key Technical Takeaways

  • Primary Application: this compound is a critical reference standard designed to support accurate LC-MS/MS and GC-MS/MS quantification, method validation, and quality control in complex matrices like food, environmental, and biological samples [6].
  • Gold-Standard Correction: The most robust way to achieve accurate results is through Isotopic Dilution Mass Spectrometry (IDMS), where this compound is used as an internal standard to correct for analyte loss and matrix effects [4].
  • Critical Pre-Analytical Step: Inconsistencies in results can often be traced back to glassware. Adopting a validated, high-temperature baking protocol is essential for removing persistent residues and ensuring experimental integrity [1].

References

Understanding Chlorpyrifos-D10 and Potential Carryover Sources

Author: Smolecule Technical Support Team. Date: February 2026

Chlorpyrifos-D10 is a deuterated internal standard used to support precise LC-MS/MS and GC-MS/MS quantification of the pesticide Chlorpyrifos in complex matrices like food, feed, and environmental samples [1]. Its use is critical for calibration, method validation, and ensuring data integrity.

Carryover occurs when a sample contaminates subsequent analyses, leading to inaccurate results. For a high-performance system like the Anyeep TQ8100, which is used for multi-pesticide residue analysis, preventing carryover is essential for data reliability [2]. The following workflow outlines a systematic approach to diagnosing and resolving carryover.

Start Observed this compound Carryover Step1 Check Autosampler Needle and Syringe Start->Step1 Step2 Inspect and Replace GC Inlet Liner Step1->Step2 Step3 Cut & Reinstall GC Column Front End Step2->Step3 Step4 Check & Clean Ion Source (If source is dirty) Step3->Step4 Resolution Carryover Eliminated Step4->Resolution

Troubleshooting Guide: Reducing this compound Carryover

Here are the detailed protocols for the key maintenance steps outlined in the diagnostic workflow.

Autosampler Needle and Syringe Maintenance

The autosampler is a primary source of carryover. This compound, used in trace analysis, can easily adsorb to surfaces.

  • Protocol: Create a rigorous washing procedure. After injecting your sample, wash the needle and syringe sequentially with a strong solvent (like acetone or the strong solvent in your method), a weak solvent (like your mobile phase or a 1:1 mix of ethyl acetate and n-hexane [2]), and then air dry to evaporate all residues. Perform at least three wash cycles for each solvent. Inspect the needle for bends or scratches and replace the syringe if wear is evident.
GC Inlet liner and septum replacement

A dirty or active inlet liner can trap high-boiling point compounds like this compound (which is analyzed at high temperatures up to 310°C [2]), and release them in subsequent runs.

  • Protocol:
    • Turn off the GC and allow it to cool.
    • Open the inlet and carefully remove the old liner using liner removal tools.
    • Deactivate and clean a new liner. For severe carryover, use a high-performance deactivated liner.
    • Install the new liner, ensuring it is seated correctly without overtightening.
    • Replace the septum. A leaking septum can cause contamination to backflow into the inlet system.
    • Reassemble the inlet and perform a leak check.
GC Column Maintenance

Over time, non-volatile residues from sample matrices can accumulate at the very front of the GC column, acting as a site for carryover.

  • Protocol:
    • According to the method from [2], the GC oven is programmed up to 310°C. Ensure the column is cool.
    • Carefully remove the column from the inlet.
    • Using a ceramic scribe, break off the first 10-30 cm of the column.
    • Reinstall the column into the inlet, ensuring the ferrule is correctly positioned and the connection is tight and at the correct depth.
    • Perform a leak check and re-tune the MS if necessary.
Ion Source Cleaning

While less common for compound-specific carryover, a heavily contaminated ion source can contribute to high background and interfere with low-level detection.

  • Protocol: This procedure varies by instrument model. Generally, it involves:
    • Venting the mass spectrometer.
    • Carefully removing the ion source assembly.
    • Soaking and sonicating the source components in a series of solvents (e.g., water, methanol, acetone).
    • Gently abrasive cleaning of insulators and other parts with a fine slurry of alumina powder in water/methanol.
    • Thoroughly rinsing, drying, and reassembling the source before re-evacuating the system.
    • Always perform mass calibration and system tuning (e.g., using DFTPP [3]) after cleaning.

Frequently Asked Questions (FAQs)

  • Q1: Our blank samples show a small peak for this compound after running a high-concentration standard. What is the first thing I should check?

    • A1: The autosampler is the most frequent culprit. Immediately review and intensify your needle wash protocol. If the problem persists, move to inspecting and replacing the GC inlet liner, as it is the second most common source of this issue.
  • Q2: We've followed all cleaning steps, but carryover persists. What could be the cause?

    • A2: Consider these less obvious sources:
      • Carrier Gas Lines and Traps: Contaminated gas filters or lines can be a hidden source. Replace gas purifiers and filters.
      • Solvent Quality: Ensure your solvents and reagents (like acetonitrile and ethyl acetate [2]) are of high-purity, LC-MS/MS grade.
      • Sample Cross-Contamination: Verify that your sample preparation area and tools are clean. Using a different matrix for your calibration curve (matrix-matched calibration) [4] [2] can help identify if the contamination is from the sample preparation process.
  • Q3: How can we proactively monitor for this compound carryover in our routine workflow?

    • A3: The most effective strategy is to incorporate regular solvent blank injections into your sequence. Inject a blank after the highest concentration calibration standard and after any expected high-concentration patient or sample batches. Consistently monitoring these blanks allows you to detect carryover early before it compromises your data.

Summary of Key Maintenance Actions

The table below consolidates the critical maintenance tasks to prevent and resolve carryover.

Component Maintenance Action Recommended Frequency / Condition
Autosampler Intensive multi-solvent needle wash; inspect/replace syringe After high-conc. samples; at first sign of carryover
GC Inlet Replace liner and septum Regularly every 100-500 injections; after dirty samples
GC Column Trim front end (10-30 cm) When inlet maintenance fails to resolve issue; periodic
Ion Source Clean and re-tune As needed based on performance; high background

References

Chlorpyrifos-d10 column selection

Author: Smolecule Technical Support Team. Date: February 2026

Chromatographic Column Selection

The selection of a chromatographic column is crucial for separating and accurately quantifying analytes. The information from the search results is summarized in the table below.

Analyte Column Type Specific Column Key Method Parameters Application Context Source
Chlorpyrifos-methyl Mixed-Mode (Ion-Pairing) Primesep 100 MeCN/Water gradient with AmAc pH 3.0 HPLC-UV analysis [1]
Chlorpyrifos-methyl Mixed-Mode (Ionic/Hydrophobic) Obelisc R MeCN/Water gradient with AmAc pH 3.0 HPLC-UV analysis [1]
10 Pesticides Reversed-Phase C18 Water–Methanol/2.5 mM AmAc gradient LC-MS/MS in soya beans [2]

For chlorpyrifos-d10, which is the isotopically labelled internal standard for chlorpyrifos, a reversed-phase C18 column is the typical and recommended choice for LC-MS/MS work, as it provides a robust and widely applicable platform for multi-residue analysis [2].

Detailed Experimental Protocol

Here is a detailed methodology for determining pesticides like chlorpyrifos in a food matrix, which can be adapted for your needs.

workflow A Sample Weighing (Soya Beans) B Modified QuEChERS Extraction A->B C Extract Clean-up (C18, PSA, Florisil) B->C D LC-MS/MS Analysis C->D E Chromatographic Separation (C18 Column, MeOH/H2O with AmAc Gradient) D->E F MS Detection & Quantification (MRM Mode, Isotopic Dilution) E->F

Method Workflow for Pesticide Analysis
Sample Preparation & Extraction
  • Weigh a representative sample of the ground matrix (e.g., 2 g of soya beans) [2].
  • Extract using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) procedure. This involves shaking the sample with an organic solvent (like acetonitrile) and salts to induce phase separation [2].
Extract Clean-up
  • To minimize matrix effects that can suppress or enhance the MS signal, a clean-up step is critical.
  • Procedure: Transfer the extract and clean it using a mixture of sorbents, which may include C18 (removes non-polar interferents), PSA (removes fatty acids and sugars), and Florisil (removes pigments and polar interferents) [2].
LC-MS/MS Analysis
  • Instrumentation: Triple quadrupole mass spectrometer coupled to a liquid chromatograph [2].
  • Chromatography:
    • Column: C18 column [2].
    • Mobile Phase: A gradient of water and methanol, containing 2.5 mM ammonium acetate. The acetate helps in forming analyte ions for more consistent detection [2].
    • Flow Rate: ~0.4 mL/min [1].
  • Mass Spectrometry:
    • Ionization: Electrospray Ionization (ESI) in positive mode is typical.
    • Detection Mode: Multiple Reaction Monitoring (MRM). This involves selecting the specific precursor ion of the analyte and monitoring one or more characteristic product ions, providing high selectivity and sensitivity [2].
Quantification
  • Use Isotopic Dilution: For the highest accuracy, use This compound as an internal standard. It is added at the beginning of the sample preparation, correcting for losses during extraction and variations in MS response [2].
  • Calibration: Calibrate using pure substance solutions containing both the native compounds and their isotopically labelled internal standards [2].

Frequently Asked Questions

Q1: Why is my chlorpyrifos peak shape broad or tailing?

  • Column Chemistry Mismatch: The standard C18 column might not be sufficient for your matrix. Consider a more specialized column, such as a mixed-mode column like Primesep 100 or Obelisc R, which combine reversed-phase and ion-exchange mechanisms and can offer better retention and peak shape for challenging compounds [1].
  • Mobile Phase Issue: Ensure your mobile phase contains a volatile buffer like ammonium acetate, which can improve peak shape by interacting with the analyte [2] [1].

Q2: How can I reduce matrix effects in my LC-MS/MS analysis?

  • Improve Sample Clean-up: The modified QuEChERS method using C18, PSA, and Florisil sorbents is specifically designed to remove matrix components [2].
  • Use Isotopic Internal Standards: This is the most effective way to compensate for matrix effects. Since This compound behaves almost identically to chlorpyrifos in the LC-MS system, any suppression or enhancement will affect both similarly, allowing for accurate correction during quantification [2].

Q3: My method's sensitivity is insufficient. What can I optimize?

  • MS/MS Transitions: Ensure you are using the most intense MRM transitions for both chlorpyrifos and this compound.
  • Source Conditions: Re-optimize parameters like collision energy, source temperature, and gas flows for your specific instrument to maximize the signal for your target analytes.

Key Technical Takeaways

logic A Starting Point: C18 Column B Peak Shape Issues? A->B C Explore Mixed-Mode Columns (e.g., Primesep 100) B->C Yes D Matrix Effects? B->D No E Enhance Clean-up (PSA, C18, Florisil) D->E Yes F Quantification Errors? D->F No G Apply Isotopic Internal Standard (e.g., this compound) F->G Yes

Troubleshooting Logic Path
  • For Robust Methods: The combination of a C18 column, a methanol/water gradient with ammonium acetate, and a modified QuEChERS clean-up is a proven foundation for pesticide analysis in complex matrices [2].
  • For Difficult Separations: If performance with a standard C18 column is inadequate, mixed-mode columns offer a powerful alternative by providing multiple mechanisms of separation [1].
  • For Ultimate Accuracy: Isotopic dilution with this compound is a gold-standard quantification technique that corrects for both preparation losses and instrumental matrix effects, making it indispensable for highly accurate and reproducible results [2].

References

Chlorpyrifos-d10 accuracy and precision

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Chlorpyrifos-d10

This compound is a deuterated internal standard, essential for ensuring the reliability of analytical results. Its key characteristics are summarized below.

Characteristic Description
Chemical Role Internal Standard for Chlorpyrifos analysis [1]
Molecular Formula C₉H₁₁Cl₃NO₃PS (with 10 hydrogen atoms replaced by deuterium) [2]
CAS Number 2921-88-2 [2]
Isotopic Purity 99 atom % D [1]
Chemical Purity (Assay) 97% [1]
Primary Application Quality control, environmental monitoring, and mass spectrometry calibration [1]

Generalized Experimental Workflow

This compound is used to correct for losses during sample preparation and matrix effects during instrument analysis. The following diagram outlines a typical workflow for quantifying pesticide residues in a complex matrix, such as agricultural products.

Sample_Prep Sample Preparation (Homogenization & Sub-sampling) Extraction Extraction (Solvent: Acetonitrile) Sample_Prep->Extraction Add_IS Add Internal Standard (this compound) Extraction->Add_IS Cleanup Clean-up (dSPE, Freezing-out) Add_IS->Cleanup Analysis Instrumental Analysis (GC-MS/MS or LC-MS/MS) Cleanup->Analysis Data_Processing Data Processing & Quantification Analysis->Data_Processing

Here is a detailed breakdown of the key steps where this compound is involved:

  • Add Internal Standard (this compound): A known amount of this compound is added to the sample immediately after extraction [3]. This is a critical step—adding it at the beginning corrects for variability throughout the entire process, from sample cleanup to instrument analysis.
  • Sample Preparation: The sample (e.g., plant material) is homogenized to ensure a representative aliquot is taken [3].
  • Extraction: Pesticides are extracted from the matrix using a solvent like acetonitrile, often following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach [4] [3].
  • Clean-up: Co-extracted matrix components are removed to reduce interference. Techniques include dispersive Solid-Phase Extraction (dSPE) or a freezing-out clean-up [4] [3].
  • Instrumental Analysis: The extract is analyzed using GC-MS/MS or LC-MS/MS [3]. This compound and native chlorpyrifos are measured simultaneously but distinguished by their different mass-to-charge ratios (m/z).
  • Data Processing & Quantification: The concentration of native chlorpyrifos in the sample is calculated by comparing the response ratio (native/IS) to a calibration curve made from standards containing the same amount of internal standard [3].

References

Comparative Overview: Chlorpyrifos-D10 vs. Chlorpyrifos-methyl

Author: Smolecule Technical Support Team. Date: February 2026

Dimension Chlorpyrifos-D10 Chlorpyrifos-methyl
Primary Role & Nature Deuterated internal standard for analytical chemistry [1] Organophosphate insecticide and acaricide [2] [3]
Chemical Relationship Isotopically labeled version of Chlorpyrifos (ethyl) Methyl derivative of the Chlorpyrifos family [4]
Molecular Formula Information not located in search results C₇H₇Cl₃NO₃PS [2]
Molecular Weight Information not located in search results 322.53 [2]

| Key Applications | - LC-MS/MS & GC-MS calibration & quantification [1]

  • Quality control & residue analysis [1] [5] | - Control pests on grains, cotton, fruit, vegetables [2]
  • Treatment of stored cereal grains [4] [6] | | Experimental Data (from search) | Purity, stability (24-month shelf life), product format (neat) [1] | Toxicity studies, hydrolysis half-lives, solubility, volatility [2] [3] | | Regulatory Status (EU Example) | Not a pesticide; used for monitoring compliance | Not approved; all authorizations withdrawn due to health concerns [6] |

Experimental Context and Workflows

While direct comparative studies are unavailable, the search results illustrate how these compounds are typically used in scientific research.

  • Use of this compound in Analytical Protocols: this compound is critical for ensuring accurate measurement of pesticide residues. The typical methodology involves:

    • Sample Preparation: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often used for extraction from food or environmental samples [5].
    • Clean-up: Extracts are cleaned using sorbents like C18, PSA (primary secondary amine), and Florisil to minimize matrix effects [5].
    • Analysis with IDMS: The sample is analyzed using LC-MS/MS or GC-MS. A key technique is Isotope Dilution Mass Spectrometry (IDMS), where a known amount of this compound is added to the sample at the start. This internal standard corrects for losses during preparation and matrix effects during ionization, allowing for highly accurate quantification of target analytes like chlorpyrifos itself [1] [5].
  • Metabolism and Pharmacokinetic Studies: Research on Chlorpyrifos-methyl investigates its behavior in biological systems. Studies with isotopically labeled compounds (like C13 or D10 versions of the parent chlorpyrifos) are used to track absorption, distribution, metabolism, and excretion (ADME). This helps distinguish metabolites formed from the parent compound from those that may be present in the environment [7].

The following diagram outlines a general analytical workflow that utilizes an isotope-labeled standard like this compound for the accurate quantification of pesticides.

Start Start: Sample Collection Step1 Spike with Internal Standard (e.g., this compound) Start->Step1 Step2 Extraction (Modified QuEChERS) Step1->Step2 Step3 Clean-up (C18, PSA, Florisil) Step2->Step3 Step4 Instrumental Analysis (LC-MS/MS or GC-MS) Step3->Step4 Step5 Data Quantification (Isotope Dilution Mass Spectrometry) Step4->Step5 End End: Accurate Residue Data Step5->End

How to Proceed with Your Comparison Guide

Given that these compounds are not direct alternatives, a traditional performance comparison may not be feasible. Your guide could focus on their distinct roles in scientific and regulatory ecosystems. Here are some suggested areas to explore:

  • Emphasize Distinct Purposes: Structure the guide to clearly separate the two, explaining that Chlorpyrifos-methyl is an active agent in agriculture, while this compound is an analytical tool for ensuring food and environmental safety.
  • Detail Analytical Methodologies: For this compound, you can elaborate on protocols like the modified QuEChERS method and the principles of Isotope Dilution Mass Spectrometry (IDMS) based on the studies found [7] [5].
  • Synthesize Toxicity and Regulatory Data: For Chlorpyrifos-methyl, the search results provide a wealth of information on its toxicological profile, including its status as an acetylcholinesterase inhibitor, its low persistence in the environment, and its high toxicity to aquatic life and bees [2] [6]. The 2019 EU ban on its use as a pesticide is a critical point for any current guide [6].

References

Chlorpyrifos-d10 comparison other internal standards

Author: Smolecule Technical Support Team. Date: February 2026

Confirmed Specifications for Chlorpyrifos-d10

The search confirmed that D10-Chlorpyrifos is a deuterated internal standard used specifically for Gas Chromatography (GC) analysis. The table below summarizes its verified specifications [1]:

Specification Details
Chemical Name D10-Chlorpyrifos (IS solution)
Concentration 50 ppm
Certification ISO 17034 (Certified Reference Material, CRM)
Primary Application Internal Standard for GC analysis
Key Compliance Meets APEDA, NPOP Organic, and FSSAI requirements

Information Gaps and Limitations

A comprehensive comparison guide requires more detail than was available in the search results. The following information was not found:

  • Direct alternatives: No other specific internal standards (e.g., other deuterated compounds or chemical analogs) for pesticide analysis were mentioned for comparison.
  • Performance data: Search results lacked experimental data on critical performance metrics such as retention time stability, signal-to-noise ratio, matrix effect compensation, and recovery rates.
  • Comparative methodologies: No studies or protocols directly comparing this compound against other internal standards in experimental settings were available.

Contextual Analytical Workflow

The search results indicate that this compound is used in advanced analytical techniques. The following diagram illustrates a general pesticide residue analysis workflow where such an internal standard would be applied, based on methodologies found in the search results [2] [3].

SamplePrep Sample Preparation Extraction Extraction (QuEChERS Method) SamplePrep->Extraction AddIS Add Internal Standard (e.g., this compound) Extraction->AddIS CleanUp Clean-Up (C18, GCB, NH2 adsorbents) InstrumentalAnalysis Instrumental Analysis (GC-MS/MS) CleanUp->InstrumentalAnalysis AddIS->CleanUp Quantification Quantification & Data Analysis InstrumentalAnalysis->Quantification

Pesticide Residue Analysis Workflow

The internal standard is typically added after extraction to correct for losses during the subsequent clean-up and analysis steps [2].

References

Recovery Data and Experimental Findings

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the experimental contexts and recovery outcomes for Chlorpyrifos-d10 from recent studies:

Study Context/Matrix Recovery Range Key Experimental Notes Source
Pesticide Analysis in Soya Beans 86% - 103% Used as internal standard; method validated with high accuracy. [1]
Analysis of Airborne Pesticides Information Not Provided Listed as a used internal standard, but no specific recovery data reported. [2]
Analysis in Vegetables (e.g., cauliflower, cabbage) Information Not Provided Validated method with LOD/LOQ of 0.011/0.034 mg/kg, but no specific recovery for D10 analog stated. [3]

A study aiming to characterize pesticides in soya bean candidate reference material demonstrated that using this compound for isotopic dilution resulted in excellent method trueness, reproducibility, and repeatability. [1]

Detailed Experimental Protocols

Here are the methodologies from studies that utilized this compound, which can serve as robust protocols for your own recovery studies.

Protocol 1: LC-MS/MS Analysis in Soya Beans [1]

This protocol is designed for high-accuracy quantification in a complex plant matrix.

  • Sample Preparation: A modified QuEChERS procedure was applied. Samples were extracted with acetonitrile and then cleaned up using dispersive solid-phase extraction (d-SPE) with C18, PSA, and Florisil sorbents to minimize matrix effects.
  • Internal Standard Calibration: This compound was employed as a stable isotope-labelled internal standard. Calibration was performed using pure substance solutions containing both the native and the labelled compounds.
  • Instrumentation & Quantification: Analysis was performed using LC-MS/MS (triple quadrupole) with multiple reaction monitoring (MRM). The use of the internal standard corrects for losses during sample preparation and ionization suppression/enhancement during analysis.
Protocol 2: GC-MS/MS and LC-QTOF Analysis of Airborne Pesticides [2]

This method highlights the use of this compound in analyzing pesticides from different environmental phases.

  • Sample Collection: Air samples were separated into particulate and gaseous phases. Particulates were collected on Glass Fiber Filters (GFFs), and gaseous compounds on PUF/XAD-2 resin columns.
  • Extraction:
    • GFFs: A QuEChERS extraction with acetonitrile was selected.
    • PUF/XAD-2: A cold-column extraction with dichloromethane was used.
  • Internal Standard Use: This compound was among the isotope-labelled internal standards used for quantification.
  • Instrumentation: Extracts were analyzed by both GC-EI-MS/MS and LC-ESI-QTOF to cover a broad spectrum of over 300 pesticides.

Workflow for Pesticide Recovery Analysis

The diagram below illustrates the general workflow common to recovery studies using internal standards like this compound:

Start Start: Sample Preparation A Spike with Internal Standard (this compound) Start->A B Extraction (QuEChERS, SPE, etc.) A->B C Clean-up B->C D Instrumental Analysis (GC-MS/MS, LC-MS/MS) C->D E Data Analysis & Quantification D->E End Recovery Calculation E->End

Key Insights for Comparison Guides

  • Role of this compound: It is primarily used as an internal standard for isotope dilution mass spectrometry, a gold-standard method for achieving high accuracy and correcting for analyte loss and matrix effects [1].
  • Performance Context: Recovery values are highly dependent on the sample matrix and sample preparation method. The excellent recovery (86-103%) in soya beans was achieved with a carefully optimized and validated QuEChERS protocol [1].

References

The Role of Chlorpyrifos-d10 in Analysis

Author: Smolecule Technical Support Team. Date: February 2026

Chlorpyrifos-d10 is a deuterated internal standard used to improve the accuracy and precision when quantifying trace levels of chlorpyrifos in samples. While the search results do not explicitly mention this compound, they consistently highlight the need for monitoring chlorpyrifos and its metabolites, underscoring the importance of reliable analytical methods [1].

The general mechanism of action for chlorpyrifos, which these analytical methods often investigate, is the inhibition of the acetylcholinesterase (AChE) enzyme [2] [1]. The diagram below illustrates this core mechanism.

G ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE AChBuildUp Excessive ACh Buildup (Continuous Nerve Signaling) ACh->AChBuildUp  Unchecked Breakdown ACh Breakdown (Normal Signal Termination) AChE->Breakdown  Normal Process CPF Chlorpyrifos (CPF) CPF->AChE  Inhibition

Analytical Methods for Chlorpyrifos Detection

Based on the techniques mentioned in the search results, the following table summarizes common analytical protocols used in chlorpyrifos research. These methods form the basis upon which a proficiency test for an internal standard like this compound would be evaluated.

Analytical Method Reported Application in Literature Key Experimental Steps

| LC-MS / GC-MS | Detection of CPF residues in environmental and biological samples [1]. | 1. Extraction: Liquid-liquid or solid-phase extraction from matrix. 2. Clean-up: Remove interfering substances. 3. Analysis: Inject into LC-MS/GCC-MS system. 4. Quantification: Compare analyte signal to internal standard (e.g., this compound) calibration curve. | | Surface Plasmon Resonance (SPR) | Used to study the binding affinity of CPF to the Thyroid Hormone Receptor (TRα) [3]. | 1. Immobilization: Anchor the target protein (e.g., TRα) on a sensor chip. 2. Ligand Flow: Pass CPF (and control hormones) over the chip. 3. Response Measurement: Measure the change in resonance units (RU) in real-time as binding occurs. 4. Data Analysis: Calculate binding affinity (KD) from the sensorgram. | | Enzyme Activity Assays | Measuring inhibition of Acetylcholinesterase (AChE) activity [2] [1]. | 1. Reaction Setup: Incubate AChE enzyme with CPF. 2. Substrate Addition: Introduce acetylcholine or an analog. 3. Signal Detection: Measure colorimetric or fluorescent change resulting from substrate breakdown. 4. Calculation: Determine the percentage of enzyme activity inhibition compared to untreated control. | | Luciferase Reporter Gene Assay | Assessing the ability of CPF to activate specific hormone receptors (e.g., TRα) [3]. | 1. Cell Transfection: Introduce a plasmid with a hormone-response element linked to a luciferase gene into cells. 2. Treatment: Expose cells to CPF, the natural hormone (T3), or a combination. 3. Incubation & Lysis: Allow gene expression to occur, then lyse cells. 4. Measurement: Add a luciferin substrate and measure the resulting luminescence, which indicates receptor activation. |

The following workflow diagram integrates this compound into a generalized analytical process for quantifying chlorpyrifos, based on the methods above.

G Sample Sample Matrix (Soil, Food, Tissue) AddIS 1. Add Internal Standard (this compound) Sample->AddIS Extraction 2. Extraction & Clean-up AddIS->Extraction Analysis 3. Instrumental Analysis (LC-MS/MS or GC-MS) Extraction->Analysis Data 4. Data Processing & Quantification Analysis->Data Result Result: Chlorpyrifos Concentration Data->Result

References

The Role of Chlorpyrifos-D10 in Uncertainty Control

Author: Smolecule Technical Support Team. Date: February 2026

Chlorpyrifos-D10 is a deuterated isotope of the insecticide Chlorpyrifos. It is used as an internal standard in mass spectrometry-based methods to achieve highly accurate and reliable results [1].

Its function is based on the Isotopic Dilution Mass Spectrometry (IDMS) technique. Because the deuterated standard behaves almost identically to the native analyte during sample preparation and analysis, but has a different mass, it allows scientists to:

  • Correct for losses during extraction and clean-up steps.
  • Compensate for matrix effects and instrument variability.
  • Thereby, significantly reduce the overall uncertainty of the measurement [1] [2].

Performance Data from Analytical Methods

The tables below summarize key performance metrics from studies that used internal standards like this compound. These figures illustrate the high level of accuracy and precision achievable with this methodology.

Table 1: Method Validation Data for Pesticide Analysis in Soya Beans using IDMS This study highlights the excellent performance of using isotopically labelled internal standards for accurate quantification [2].

Parameter Performance Data
Mean Recovery 86 - 103%
Repeatability (RSD) 3.9 - 7.6%
Intermediate Precision (RSD) 1.9 - 8.7%

RSD: Relative Standard Deviation

Table 2: Uncertainties of Individual Analytical Steps for Chlorpyrifos This study specifically quantified the uncertainty contributed by different steps in the analytical process for Chlorpyrifos [3].

Analytical Step Estimated Uncertainty (as CV)
Ethyl Acetate Extraction 0.8% - 5.9%
d-SPE Clean-up (QuEChERS) 1.5% - 4.8%

CV: Coefficient of Variation; d-SPE: dispersive Solid-Phase Extraction.

Experimental Workflow for Quantification

For researchers, the typical workflow for using this compound in a quantitative analytical method involves the following key steps, which are also visualized in the diagram below [2] [4]:

workflow START Sample Preparation A Spike with this compound Internal Standard START->A B Extraction (e.g., modified QuEChERS) A->B C Clean-up (e.g., with PSA, C18, Florisil) B->C D Instrumental Analysis (LC-MS/MS or GC-MS) C->D E Data Calculation Ratio of Native to D10 Signal D->E END Accurate Quantification of Chlorpyrifos E->END

Steps in the workflow:

  • Spike the Sample: A known amount of this compound is added to the sample matrix at the very beginning of the analysis [2].
  • Extraction & Clean-up: The sample undergoes extraction (e.g., using a QuEChERS-based method) and a clean-up process to isolate the analytes and remove interfering components [2] [4].
  • Instrumental Analysis: The processed sample is analyzed using LC-MS/MS or GC-MS. The mass spectrometer detects the native Chlorpyrifos and the this compound standard based on their distinct mass-to-charge ratios [1].
  • Data Calculation: The concentration of native Chlorpyrifos in the sample is calculated based on the ratio of its signal to the signal from the this compound internal standard, correcting for any losses or variations [2].

How to Approach a Comparison Guide

Based on the search results, a direct performance comparison of this compound from different commercial sources is not available in the public scientific literature. To create an objective guide, you could consider the following aspects:

  • Supplier Documentation: Request certificates of analysis from different manufacturers to compare key specifications like isotopic purity and chemical purity [1].
  • In-House Validation: The most reliable approach is to perform your own validation. You can test different sources of this compound in your specific method and matrix, comparing the resulting recovery rates, precision, and signal-to-noise ratios to determine which standard performs best in your laboratory's context.

References

Chlorpyrifos-d10 cross-validation different matrices

Author: Smolecule Technical Support Team. Date: February 2026

Analytical Methods for Chlorpyrifos Detection

The following table summarizes two advanced techniques for detecting and quantifying chlorpyrifos, as detailed in recent research.

Method Principle Application Matrices Key Performance Metrics Reference

| GC-FID (Gas Chromatography with Flame Ionization Detection) | Separation by GC, detection by FID. [1] | Pesticide products, Human plasma [1] | Linearity: 20.0–100.0 μg/mL (r² > 0.9909) LOD: 0.29 μg/mL LOQ: 0.87 μg/mL Retention Time: 13.3 min [1] | | SERS (Surface-Enhanced Raman Spectroscopy) | Signal enhancement using gold nanostars (Au NSs), quantitative analysis with variable selection models. [2] | Tea extracts [2] | High sensitivity, accuracy equivalent to GC-MS per paired t-tests. [2] |

Detailed Experimental Protocols

Here is a deeper dive into the methodologies and context for the techniques outlined above.

Gas Chromatography with Flame Ionization Detection (GC-FID)

This method was developed as a cost-effective and simpler alternative to GC-MS for routine quality control of chlorpyrifos in both commercial products and biological samples like human plasma. [1]

  • Sample Preparation: The specific sample preparation protocols for pesticide products or human plasma were not detailed in the available text. The research article likely contains this information. [1]
  • Instrument Validation: The method was rigorously validated per International Council for Harmonisation (ICH) guidelines. The greenness of the method was also assessed, confirming it as an environmentally favorable choice for analysis. [1]
Surface-Enhanced Raman Spectroscopy (SERS) with Intelligent Algorithms

This strategy aims to provide a rapid, sensitive, and reliable on-site detection method for chlorpyrifos residue in tea, addressing the limitations of traditional instrumental methods. [2]

  • SERS Sensor Preparation: Gold nanostars (Au NSs) were fabricated using a seed-mediated method. Their anisotropic shape with sharp tips creates abundant "hot spots" for significantly enhanced Raman signal detection. [2]
  • Sample Preparation: Tea samples were extracted with n-hexane, cleaned up using solid-phase extraction (SPE) with a Florisil column, and then spiked with chlorpyrifos standard for analysis. [2]
  • Data Processing: The raw SERS spectra were preprocessed. Four intelligent variable selection models (MC-UVE, CARS, IRIV, and VISSA) were developed and compared to improve the prediction performance and interpretability of the quantitative analysis model (Partial Least Squares, PLS). [2]

The workflow for this SERS-based method can be visualized as follows:

Start Start PrepareSensor Prepare Gold Nanostar (Au NS) SERS Sensor Start->PrepareSensor PrepareSample Prepare Tea Sample (Extract with n-hexane, SPE cleanup) PrepareSensor->PrepareSample Measure Measure SERS Spectra with Portable Raman Spectrometer PrepareSample->Measure Preprocess Preprocess Raw Spectral Data Measure->Preprocess Model Develop Quantitative Models (PLS with Variable Selection) Preprocess->Model Validate Validate Model (Sensitivity, Stability, vs GC-MS) Model->Validate End Report Result Validate->End

References

×

XLogP3

5.3

Hydrogen Bond Acceptor Count

5

Exact Mass

358.989052 Da

Monoisotopic Mass

358.989052 Da

Heavy Atom Count

18

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Environmental Hazard

Wikipedia

O,O-Bis[(~2~H_5_)ethyl] O-(3,5,6-trichloropyridin-2-yl) phosphorothioate

Dates

Last modified: 08-16-2023

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